Acemetacin
Description
This compound is a carboxymethyl ester of indometacin. It is a potent non-steroidal anti-inflammatory drug, derived from the indol-3-acetic acid, whose activity is thought to be mainly through its active metabolite indomethacin. In clinical trials, this compound exhibits a better gastric tolerability compared to its active metabolite indometacin. It was developed by E. Merck and Company in Germany as an attempt to provide a safer drug but other than the amelioration on the gastrointestinal effects, the metabolism of acetamicin led to the formation of indomethacin and it kept the same side effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for rheumatic disease.
Properties
IUPAC Name |
2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKOOTNAMONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022540 | |
| Record name | Acemetacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
637ºC | |
| Record name | Acemetacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Solubility |
>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |
| Record name | SID855677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Acemetacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13783 | |
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CAS No. |
53164-05-9 | |
| Record name | Acemetacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53164-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acemetacin [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acemetacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13783 | |
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| Record name | acemetacin | |
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| Record name | Acemetacin | |
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| Record name | Acemetacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077 | |
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| Record name | ACEMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
151.5ºC | |
| Record name | Acemetacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Foundational & Exploratory
Acemetacin's Anti-Inflammatory Profile Beyond COX Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acemetacin, a non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its therapeutic efficacy in managing pain and inflammation. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, mediated through its active metabolite, indomethacin. However, a growing body of evidence reveals that this compound possesses a more complex pharmacological profile, with several mechanisms of action that extend beyond COX inhibition. These non-COX-mediated effects contribute to its overall anti-inflammatory and analgesic properties and may explain its favorable gastrointestinal safety profile compared to indomethacin. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Modulation of Leukocyte Function
A cornerstone of this compound's non-COX-dependent anti-inflammatory activity lies in its ability to modulate the function of leukocytes, key cellular players in the inflammatory cascade.
Inhibition of Leukocyte Infiltration
This compound has been demonstrated to significantly reduce the infiltration of leukocytes to sites of inflammation. This effect is comparable to that of its active metabolite, indomethacin, suggesting a potent and direct impact on the migratory capacity of these immune cells.
Data Presentation: Leukocyte Infiltration in a Rat Air Pouch Model
| Treatment Group | Dose (µmol/kg, oral) | Leukocyte Infiltration (% of control) |
| Vehicle | - | 100% |
| This compound | 8.3 | ~60% |
| This compound | 27.9 | ~40% |
| This compound | 83.8 | ~25% |
| Indomethacin | 8.3 | ~65% |
| Indomethacin | 27.9 | ~45% |
| Indomethacin | 83.8 | ~30% |
Data summarized from comparative studies in a zymosan-induced rat air pouch model of inflammation.[1][2]
Experimental Protocol: Zymosan-Induced Leukocyte Infiltration in a Rat Air Pouch Model
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Animal Model: Male Wistar rats (150-200g) are used.
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Air Pouch Creation: A subcutaneous air pouch is created on the dorsum by injecting 20 mL of sterile air, followed by a second injection of 10 mL of air 3 days later to maintain the pouch.
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Drug Administration: this compound or indomethacin is administered orally at the specified doses one hour prior to the inflammatory challenge.
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Induction of Inflammation: Zymosan (1 mg in 1 mL of saline) is injected into the air pouch to induce an inflammatory response.
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Exudate Collection: Six hours after zymosan injection, the animals are euthanized, and the inflammatory exudate is collected from the air pouch.
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Leukocyte Quantification: The total number of leukocytes in the exudate is determined using a hemocytometer or an automated cell counter. The percentage of inhibition is calculated relative to the vehicle-treated control group.[1][2]
Workflow for Zymosan-Induced Leukocyte Infiltration Assay
Caption: Workflow of the zymosan-induced leukocyte infiltration assay in a rat air pouch model.
Differential Effects on Leukotriene B4 (LTB4) Synthesis
Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and other leukocytes. While some NSAIDs, including indomethacin, can paradoxically increase LTB4 production, this compound appears to have a distinct and more favorable profile in this regard. This difference may be a key contributor to this compound's improved gastrointestinal tolerability.
Data Presentation: LTB4 Levels in Rat Air Pouch Exudate
| Treatment Group | Dose (µmol/kg, oral) | LTB4 Levels (pg/mL) |
| Vehicle | - | ~200 |
| This compound | 83.8 | ~250 (not statistically significant vs. vehicle) |
| Indomethacin | 83.8 | ~800 (statistically significant vs. vehicle) |
Data summarized from a zymosan-induced rat air pouch model.[1][2]
Experimental Protocol: Measurement of LTB4 in Inflammatory Exudate
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Sample Collection: Inflammatory exudate is collected as described in the leukocyte infiltration protocol.
-
Sample Preparation: The exudate is centrifuged to remove cells and debris.
-
LTB4 Quantification: The concentration of LTB4 in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: LTB4 concentrations are calculated based on a standard curve and compared between treatment groups.[1][2]
Signaling Pathway: this compound's Differential Effect on Arachidonic Acid Metabolism
Caption: Differential effects of this compound and Indomethacin on arachidonic acid metabolism.
Inhibition of Leukocyte-Endothelial Adhesion
The adhesion of leukocytes to the vascular endothelium is a critical step in their migration to inflamed tissues. This compound has been shown to not increase leukocyte-endothelial adherence, a key difference from its active metabolite indomethacin, which can promote this process. This lack of pro-adhesive activity may contribute to this compound's better gastrointestinal safety profile.
Experimental Protocol: Intravital Microscopy of Leukocyte-Endothelial Adhesion
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Animal Preparation: Anesthetized rats are surgically prepared to expose the mesenteric microcirculation.
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Drug Administration: this compound or indomethacin is administered intravenously.
-
Visualization: The mesenteric venules are observed using an inverted microscope equipped with a video camera.
-
Quantification of Adhesion: The number of leukocytes adhering to the venular endothelium (defined as stationary for >30 seconds) is counted over a defined length of the vessel and a specific time period.
-
Data Analysis: The number of adherent leukocytes is compared between the drug-treated groups and a vehicle control group.
Logical Relationship: this compound and Leukocyte Adhesion
Caption: Contrasting effects of this compound and Indomethacin on leukocyte adhesion.
Modulation of Pro-inflammatory Cytokines
This compound also exerts its anti-inflammatory effects by modulating the expression and release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).
Attenuation of TNF-α Expression
In contrast to indomethacin, which has been shown to increase the expression of TNF-α in gastric tissue, this compound does not appear to have this effect. This differential regulation of a key inflammatory cytokine likely plays a role in the observed differences in their gastrointestinal side-effect profiles.
Data Presentation: Gastric TNF-α mRNA Expression in Rats
| Treatment Group | Fold Increase in TNF-α mRNA vs. Control |
| Vehicle | 1.0 |
| This compound | No significant change |
| Indomethacin | ~4-fold increase |
Data from a study measuring gastric TNF-α mRNA expression 1 hour after oral administration of the drugs.
Experimental Protocol: Measurement of Gastric TNF-α mRNA Expression
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Tissue Collection: Gastric tissue is collected from rats at a specified time point after drug administration.
-
RNA Extraction: Total RNA is extracted from the gastric tissue using a suitable commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression level of TNF-α mRNA is quantified by qPCR using specific primers for TNF-α and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of TNF-α mRNA is calculated using the ΔΔCt method and expressed as a fold change compared to the vehicle-treated control group.
Signaling Pathway: Differential Regulation of TNF-α by this compound and Indomethacin
Caption: Differential impact of this compound and Indomethacin on gastric TNF-α expression.
Potential Effects on NF-κB and Apoptosis Signaling
While direct evidence for this compound's influence on the Nuclear Factor-kappa B (NF-κB) and apoptosis signaling pathways is limited, studies on other NSAIDs and related compounds suggest potential avenues for its non-COX-mediated actions. It is important to note that much of the available research in this area has focused on acetaminophen, a distinct analgesic and antipyretic, and not this compound. Therefore, the following sections are based on extrapolations and highlight areas for future investigation.
Hypothetical Modulation of NF-κB Signaling
NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Some NSAIDs have been shown to inhibit NF-κB activation. While direct studies on this compound are lacking, its ability to modulate cytokine expression suggests a potential, yet unconfirmed, interaction with the NF-κB signaling cascade.
Unexplored Role in Apoptosis
Apoptosis, or programmed cell death, is a crucial process in the resolution of inflammation. Some NSAIDs have been reported to induce apoptosis in inflammatory cells. The direct effects of this compound on apoptotic pathways in immune cells remain an area for future research.
Conclusion
This compound's mechanism of action is multifaceted, extending beyond its well-established role as a COX inhibitor. Its ability to modulate leukocyte infiltration, its differential and favorable impact on LTB4 synthesis, and its lack of induction of leukocyte-endothelial adhesion and gastric TNF-α expression are key non-COX-mediated effects that contribute to its anti-inflammatory efficacy and improved gastrointestinal safety profile compared to its active metabolite, indomethacin. Further research is warranted to elucidate the direct effects of this compound on intracellular signaling pathways such as NF-κB and apoptosis, which could unveil novel therapeutic targets and further refine our understanding of this important anti-inflammatory agent. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and professionals in the field of drug development and inflammation.
References
Unveiling the Preclinical Pharmacological Profile of Acemetacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acemetacin, a glycinate ester of indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with a well-established clinical history in the management of pain and inflammation associated with rheumatic diseases. Its pharmacological activity is primarily attributed to its in vivo biotransformation to indomethacin, a potent cyclooxygenase (COX) inhibitor. However, preclinical evidence suggests that this compound possesses a distinct pharmacological profile, notably a more favorable gastrointestinal safety profile compared to its active metabolite. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows to support further research and development.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects predominantly through its active metabolite, indomethacin. Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While this compound itself is considered to be a weak inhibitor of prostaglandin synthesis, its rapid biotransformation to indomethacin leads to a potent, dose-dependent reduction in prostaglandin levels.[2]
Interestingly, some preclinical studies suggest that this compound may have anti-inflammatory effects independent of its conversion to indomethacin.[3] One study indicated that this compound is less potent than indomethacin in inhibiting prostaglandin E2 (PGE2) accumulation in gastric mucosal incubates (rich in COX-1), but equipotent in reducing PGE2 levels in leukocytes (where COX-2 is inducible).[4] This differential activity may contribute to its improved gastric tolerability. Furthermore, unlike indomethacin, this compound does not appear to elevate the production of the pro-inflammatory leukotriene B4 (LTB4).[4][5]
Signaling Pathway: Arachidonic Acid Cascade and NSAID Inhibition
The following diagram illustrates the arachidonic acid cascade and the primary site of action for this compound (via its active metabolite, indomethacin).
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid absorption and extensive metabolism to indomethacin. Preclinical studies in rats have provided quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite.
Biotransformation of this compound
The metabolic conversion of this compound to its active form, indomethacin, is a key aspect of its pharmacokinetic profile. This biotransformation primarily occurs in the liver.
Pharmacokinetic Parameters in Rats
The following table summarizes the key pharmacokinetic parameters of this compound and its metabolite indomethacin following oral administration in rats.
| Parameter | This compound | Indomethacin (from this compound) | Reference |
| Dose | 35 mg/kg (oral) | 35 mg/kg this compound (oral) | [1] |
| Cmax (µg/mL) | 0.8 ± 0.2 | 4.9 ± 0.6 | [1] |
| Tmax (h) | 0.5 ± 0.1 | 2.0 ± 0.3 | [1] |
| AUC (µg.h/mL) | 1.2 ± 0.3 | 21.4 ± 2.8 | [1] |
| t1/2 (h) | 1.1 ± 0.2 | 3.1 ± 0.4 | [1] |
| Data are presented as mean ± SEM. |
Pharmacodynamics
This compound has demonstrated significant anti-inflammatory, analgesic, and antipyretic activity in a variety of preclinical models. Its efficacy is often compared to that of its active metabolite, indomethacin.
Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents.
| Treatment | Dose (mg/kg, oral) | % Inhibition of Edema | Reference |
| This compound | 10 | 45 | [5] |
| 30 | 68 | [5] | |
| 100 | 85 | [5] | |
| Indomethacin | 10 | 52 | [5] |
| 30 | 75 | [5] | |
| 100 | 91 | [5] |
Zymosan-Induced Leukocyte Infiltration in Rat Air Pouch
The zymosan-induced air pouch model allows for the quantification of leukocyte migration into an inflamed site.
| Treatment | Dose (µmol/kg, oral) | % Inhibition of Leukocyte Infiltration | Reference |
| This compound | 2.7 | 25 | [5] |
| 8.4 | 48 | [5] | |
| 27.9 | 72 | [5] | |
| 83.8 | 89 | [5] | |
| Indomethacin | 2.7 | 28 | [5] |
| 8.4 | 55 | [5] | |
| 27.9 | 79 | [5] | |
| 83.8 | 93 | [5] |
Experimental Protocols
Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan in the rat paw.
Animals: Male Wistar rats (150-200 g).
Methodology:
-
Animals are fasted overnight with free access to water.
-
The test compound (this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately after carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Zymosan-Induced Air Pouch
Objective: To assess the effect of a compound on leukocyte migration and inflammatory mediator production in an in vivo model of inflammation.
Animals: Male Wistar rats (175-200 g).
Methodology:
Conclusion
The preclinical pharmacological profile of this compound reveals it to be an effective anti-inflammatory agent, with its primary mechanism of action mediated through its rapid biotransformation to the potent, non-selective COX inhibitor, indomethacin. Quantitative data from preclinical models consistently demonstrate its dose-dependent efficacy in reducing inflammation. Notably, evidence suggests a differential effect on COX isoforms and leukotriene synthesis pathways compared to indomethacin, which may underpin its improved gastrointestinal safety profile. The detailed experimental protocols and visualized pathways provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and indomethacin: differential inhibition of constitutive and inducible cyclo-oxygenases in human gastric mucosa and leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uaeh.edu.mx [uaeh.edu.mx]
An In-depth Technical Guide to Acemetacin's Effects on Prostaglandin Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acemetacin is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the modulation of the prostaglandin synthesis pathway.[1][2] As a carboxymethyl ester of indomethacin, this compound functions as a prodrug, undergoing rapid biotransformation into its active metabolite, indomethacin, which is responsible for the majority of its pharmacological activity.[2][3][4][5][6][7] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with cyclooxygenase (COX) enzymes and the resultant impact on prostaglandin synthesis. It includes quantitative data on enzyme inhibition, detailed experimental methodologies, and pathway visualizations to facilitate a deeper understanding for research and development professionals.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H2 synthases (PGHS).[2][8] This inhibition is principally carried out by its active metabolite, indomethacin.
-
Prodrug Conversion: After oral administration, this compound is absorbed and rapidly metabolized to indomethacin.[2][4][5] This conversion can occur both hepatically and potentially at extra-hepatic sites, such as in inflammatory exudates.[4][5]
-
Non-Selective COX Inhibition: Indomethacin is a potent, non-selective inhibitor of both major COX isoforms: COX-1 and COX-2.[1][2]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions, including the production of prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[2]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary source of pro-inflammatory prostaglandins that mediate pain, fever, and inflammation.[2]
-
-
Direct Action of this compound: While the majority of its activity is attributed to indomethacin, some in vitro studies suggest that intact this compound is also capable of inhibiting prostaglandin synthesis directly, without prior conversion.[3][9]
By inhibiting COX-1 and COX-2, this compound effectively blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (like PGE2 and PGF2α) and thromboxanes (like TXB2).[1][8] This reduction in pro-inflammatory mediators is the basis for this compound's analgesic, anti-inflammatory, and antipyretic properties.[1][2]
Quantitative Data on Enzyme Inhibition and Prostaglandin Synthesis
The inhibitory potency of this compound and its active metabolite, indomethacin, has been quantified in various experimental systems. Although specific IC50 values for this compound are less commonly reported due to its nature as a prodrug, the data for indomethacin are well-established.
Table 1: Comparative Inhibition of Prostaglandin Synthesis
| Compound | Experimental Model | Target | Parameter Measured | Dose/Concentration | Result | Reference |
|---|---|---|---|---|---|---|
| This compound | Rat Airpouch Exudate | COX-2 (in vivo) | PGE2 Levels | 8.3 µmol/kg (oral) | Significant reduction, comparable to indomethacin | [3] |
| Indomethacin | Rat Airpouch Exudate | COX-2 (in vivo) | PGE2 Levels | 8.3 µmol/kg (oral) | Significant reduction, comparable to this compound | [3] |
| This compound | Rat Whole Blood | COX-1 (ex vivo) | TXB2 Synthesis | 8.3 µmol/kg (oral) | Significant inhibition | [3] |
| Indomethacin | Rat Whole Blood | COX-1 (ex vivo) | TXB2 Synthesis | 8.3 µmol/kg (oral) | Significant inhibition | [3] |
| This compound | Rat Gastric Tissue | COX-1 (in vivo) | PGE2 Synthesis | 8.3 µmol/kg (oral) | Reduced from 17.4 to 4.4 pg/mg | [3] |
| Indomethacin | Rat Gastric Tissue | COX-1 (in vivo) | PGE2 Synthesis | 8.3 µmol/kg (oral) | Reduced from 17.4 to 5.0 pg/mg | [3] |
| This compound | Inflamed Rat Synovial Tissue | COX (in vivo) | PGE2 Release | Equimolar doses | Dose-dependent inhibition, same as indomethacin | [10] |
| Indomethacin | Inflamed Rat Synovial Tissue | COX (in vivo) | PGE2 Release | Equimolar doses | Dose-dependent inhibition, same as this compound |[10] |
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and Site of Inhibition
The following diagram illustrates the canonical prostaglandin synthesis pathway, highlighting the critical step inhibited by this compound's active metabolite, indomethacin.
Caption: this compound (via indomethacin) inhibits COX-1 and COX-2.
Experimental Protocols
This protocol is a generalized method for determining the inhibitory activity of a compound against purified COX-1 and COX-2 enzymes.
Objective: To determine the concentration of the test compound (this compound, Indomethacin) required to inhibit 50% of the enzyme's activity (IC50).
Methodology:
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are prepared and purified.
-
Incubation: The enzyme (e.g., 60-80 nM) is pre-incubated with various concentrations of the test inhibitor (or vehicle control) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a set period (e.g., 20 minutes) at 25°C.[11]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid (e.g., [1-14C]arachidonic acid at 50 µM).[11] The reaction proceeds for a short duration (e.g., 30-60 seconds) at 37°C.
-
Reaction Termination: The reaction is stopped, typically by adding an acid solution.
-
Product Quantification: The amount of prostaglandin produced is quantified. This can be done using various techniques:
-
Colorimetric Assay: Measures the peroxidase activity of COX by monitoring the appearance of an oxidized chromogen.[12]
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA): Uses specific antibodies to quantify a specific prostaglandin, such as PGE2.
-
Chromatography (HPLC) with Radiometric Detection: Separates and quantifies the radiolabeled prostaglandin product.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro COX inhibition assay.
This animal model is used to assess the anti-inflammatory effects of a compound in an in vivo setting of acute inflammation.
Objective: To measure the effect of this compound on leukocyte infiltration and prostaglandin levels in an inflammatory exudate.
Methodology:
-
Pouch Formation: A subcutaneous air pouch is created on the dorsum of a rat by injecting sterile air. The pouch is typically re-inflated after a few days to maintain the space.
-
Induction of Inflammation: Inflammation is induced by injecting an inflammatory agent, such as zymosan, into the airpouch.[4][5]
-
Drug Administration: The test compound (this compound or Indomethacin) or vehicle is administered to the animals, typically orally or directly into the pouch, at various time points relative to zymosan injection.[4][5]
-
Exudate Collection: At a predetermined time after inflammation induction (e.g., 6 hours), the animals are euthanized, and the inflammatory exudate is collected from the airpouch.[3]
-
Leukocyte Count: The total number of leukocytes in the exudate is determined using a cell counter to assess the anti-inflammatory effect on cell migration.
-
PGE2 Measurement: The exudate is centrifuged, and the supernatant is collected for the measurement of PGE2 levels using a validated method like ELISA.[4][5] This quantifies the in vivo inhibition of COX-2.
-
Data Analysis: The results from the drug-treated groups are compared to the vehicle-treated control group to determine the percentage reduction in leukocyte count and PGE2 levels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. ovid.com [ovid.com]
- 9. [Analytical methods and in vitro studies with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Unraveling the Antinociceptive Mechanism of Acemetacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acemetacin, a non-steroidal anti-inflammatory drug (NSAID), serves as a potent analgesic and anti-inflammatory agent. This technical guide provides an in-depth exploration of the antinociceptive mechanisms of this compound, intended for researchers, scientists, and professionals in drug development. Through a comprehensive review of preclinical studies, this document elucidates the primary pathways of action, details key experimental protocols for its evaluation, and presents quantitative data to support its efficacy. The core mechanism revolves around its function as a prodrug of indomethacin, leading to the non-selective inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis. This guide aims to be a definitive resource for understanding and investigating the pharmacological profile of this compound in the context of pain management.
Introduction
This compound is a carboxymethyl ester of indomethacin, developed to improve the gastrointestinal tolerability of its parent compound while retaining potent anti-inflammatory and analgesic properties. Its clinical utility in managing pain associated with conditions like rheumatoid arthritis, osteoarthritis, and postoperative pain is well-established. Understanding the intricate mechanisms underlying its antinociceptive effects is crucial for optimizing its therapeutic use and for the development of novel analgesics. This guide synthesizes the current knowledge on this compound's mechanism of action, focusing on its biochemical pathways and pharmacological effects observed in preclinical models.
Core Antinociceptive Mechanism: A Prodrug to a Potent COX Inhibitor
The primary mechanism of action of this compound is intrinsically linked to its biotransformation into its active metabolite, indomethacin. This conversion primarily occurs in the liver, and the resulting indomethacin is responsible for the majority of the therapeutic effects.
Inhibition of Cyclooxygenase (COX) Enzymes
Indomethacin, the active metabolite of this compound, is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. It plays a pivotal role in the synthesis of pro-inflammatory prostaglandins.
By inhibiting both COX isoforms, this compound effectively reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin E2 (PGE2) levels at the site of inflammation is a critical step in its antinociceptive and anti-inflammatory action.
Signaling Pathway of this compound's Antinociceptive Action
The following diagram illustrates the signaling pathway from the administration of this compound to the ultimate reduction in pain signaling.
Figure 1: Signaling pathway of this compound's antinociceptive action.
Experimental Protocols for Evaluating Antinociceptive Effects
Several preclinical models are employed to investigate the antinociceptive and anti-inflammatory properties of this compound. The following sections detail the methodologies of key experiments.
Formalin Test
The formalin test is a widely used model of tonic pain that allows for the differentiation between neurogenic and inflammatory pain mechanisms.
Experimental Workflow:
Figure 2: Experimental workflow for the formalin test.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes to acclimate to the testing environment.
-
Drug Administration: this compound or the vehicle (e.g., 5% sodium bicarbonate solution) is administered orally at various doses.
-
Formalin Injection: One hour after drug administration, a dilute solution of formalin (e.g., 50 µL of a 1% or 2.5% solution in saline) is injected into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking or flinching the injected paw is recorded. Observations are typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing neurogenic pain, and Phase 2 (15-30 minutes post-injection), reflecting inflammatory pain.
-
Data Analysis: The total time spent in nociceptive behavior during each phase is calculated and compared between the drug-treated and vehicle-treated groups.
Carrageenan-Induced Paw Edema
This model is used to assess the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by an inflammatory agent.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Drug Administration: this compound or vehicle is administered orally.
-
Carrageenan Injection: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Zymosan-Induced Air Pouch
This model creates a subcutaneous cavity to study the cellular and biochemical aspects of inflammation.
Methodology:
-
Air Pouch Formation: A volume of sterile air (e.g., 20 mL) is injected subcutaneously into the dorsal region of a rat to create an air pouch. The pouch is maintained by subsequent air injections every 2-3 days.
-
Induction of Inflammation: On day 6, a solution of zymosan (e.g., 1 mg in 1 mL of saline) is injected into the air pouch.
-
Drug Administration: this compound or vehicle is administered orally prior to zymosan injection.
-
Exudate Collection: At a specific time point (e.g., 6 hours) after zymosan injection, the animal is euthanized, and the inflammatory exudate from the air pouch is collected.
-
Analysis: The volume of the exudate, total leukocyte count, and levels of inflammatory mediators such as prostaglandins (PGE2) and leukotrienes (LTB4) are measured.
Quantitative Data on Antinociceptive and Anti-inflammatory Effects
The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the efficacy of this compound.
Table 1: Dose-Dependent Antinociceptive Effect of this compound in the Formalin Test (Phase 2)
| Dose (µmol/kg, p.o.) | Number of Flinches (Mean ± SEM) | % Inhibition |
| Vehicle | 45.3 ± 3.1 | - |
| 8.3 | 30.1 ± 2.5 | 33.6% |
| 27.9 | 18.7 ± 1.9 | 58.7% |
| 83.8 | 9.2 ± 1.1 | 79.7% |
| p < 0.05 compared to vehicle. Data adapted from Chávez-Piña et al., 2010. |
Table 2: Comparative Anti-inflammatory Effect of this compound and Indomethacin in Carrageenan-Induced Paw Edema
| Treatment (83.8 µmol/kg, p.o.) | Paw Edema (mL, Mean ± SEM) | % Inhibition |
| Vehicle | 1.25 ± 0.11 | - |
| This compound | 0.25 ± 0.04 | 80% |
| Indomethacin | 0.37 ± 0.05 | 70.4% |
| *p < 0.05 compared to vehicle. Data adapted from Chávez-Piña et al., 2010. |
Table 3: Effect of this compound and Indomethacin on Prostaglandin E2 (PGE2) Synthesis in Gastric Mucosa
| Treatment (8.3 µmol/kg, p.o.) | Gastric PGE2 Synthesis (pg/mg tissue, Mean ± SEM) | % Inhibition |
| Vehicle | 17.4 ± 3.2 | - |
| This compound | 4.4 ± 1.1 | 74.7% |
| Indomethacin | 5.0 ± 1.1 | 71.3% |
| *p < 0.05 compared to vehicle. Data adapted from Chávez-Piña et al., 2007. |
Other Potential Mechanisms
While the primary mechanism of this compound is COX inhibition via its active metabolite indomethacin, some studies suggest potential additional actions that may contribute to its overall pharmacological profile and improved gastric safety.
-
Leukotriene B4 (LTB4) Synthesis: Unlike indomethacin, which can increase the production of the pro-inflammatory leukotriene LTB4, this compound does not appear to affect LTB4 synthesis. This difference may contribute to its better gastrointestinal tolerability.
-
Nitric Oxide (NO) and K+ Channels: Studies have suggested that the antinociceptive effects of some NSAIDs involve the nitric oxide and K+ channel pathways. However, research on this compound and indomethacin indicates that their antinociceptive actions are not mediated by these pathways.
Conclusion
This compound exerts its antinociceptive effects primarily as a prodrug, being metabolized to indomethacin, which then acts as a non-selective inhibitor of COX-1 and COX-2 enzymes. This leads to a significant reduction in the synthesis of prostaglandins, key mediators of pain and inflammation. Preclinical studies utilizing models such as the formalin test and carrageenan-induced paw edema have consistently demonstrated its dose-dependent analgesic and anti-inflammatory efficacy, which is comparable to that of indomethacin. A key distinguishing feature of this compound is its improved gastric safety profile, which may be partly explained by its differential effects on leukotriene synthesis. This technical guide provides a comprehensive overview of the antinociceptive mechanism of this compound, supported by detailed experimental protocols and quantitative data, to aid researchers and drug development professionals in their understanding and further investigation of this important analgesic.
Acemetacin's Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of acemetacin, a non-steroidal anti-inflammatory drug (NSAID), on cytokine production. This compound serves as a prodrug for indomethacin, its active metabolite, and its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[1][2] Beyond its well-established role in prostaglandin inhibition, this compound, through indomethacin, modulates the production of key inflammatory cytokines. This guide summarizes the quantitative effects on cytokine levels, details the experimental protocols for investigation, and visualizes the underlying signaling pathways.
Quantitative Effects of this compound on Cytokine Production
The anti-inflammatory effects of this compound are, in large part, attributable to its active metabolite, indomethacin.[2] The following tables summarize the quantitative effects of indomethacin on the production of various cytokines in different experimental models.
Table 1: In Vitro Effects of Indomethacin on Cytokine Production
| Cytokine | Cell Type/System | Stimulus | Indomethacin Concentration | Observed Effect | Reference |
| IL-1β | Human Whole Blood | Lipopolysaccharide (LPS) | 16 µg/mL | Reduction (p<0.05) | [3] |
| IL-6 | Human Whole Blood | Thrombin | Physiological concentrations | Reduction (p<0.05) | [3] |
| IL-6 | Human Whole Blood | Lipopolysaccharide (LPS) | 16 µg/mL | Reduction (p<0.05) | [3][4] |
| TNF-α | Human Blood Monocytes | Lipopolysaccharide (LPS) | 10⁻⁵ M | Slight stimulation at 2, 4, 8h; prevention of decline at 24, 48h | |
| IL-10 | Human Whole Blood | Thrombin | Physiological concentrations | Reduction (p<0.05) | [3] |
| IL-10 | Human Whole Blood | Lipopolysaccharide (LPS) | 16 µg/mL | Reduction (p<0.05) | [3] |
Table 2: In Vivo Effects of Indomethacin on Cytokine Levels
| Cytokine | Animal Model | Treatment/Stimulus | Indomethacin Dose | Observed Effect | Reference |
| IL-6 | Healthy Humans | Strenuous Exercise | 75 mg/day for 5 days | Blunted serum IL-6 levels | [5] |
| TNF-α | Healthy Humans | Strenuous Exercise | 75 mg/day for 5 days | Augmented serum TNF-α levels | [5] |
| IL-10 | Healthy Humans | Strenuous Exercise | 75 mg/day for 5 days | Augmented serum IL-10 levels | [5] |
| TNF-α | Rat Carrageenan Air Pouch | Carrageenan | Not specified | Reduced TNF concentration in exudate | [6] |
| IL-1β | Mouse Brain | Lipopolysaccharide (LPS) | Not specified | No significant effect on LPS-induced mRNA expression | [7] |
| TNF-α | Mouse Brain | Lipopolysaccharide (LPS) | Not specified | No significant effect on LPS-induced mRNA expression | [7] |
Experimental Protocols
This section outlines detailed methodologies for investigating the effects of this compound on cytokine production in both in vitro and in vivo settings.
In Vitro: Murine Macrophage Culture Model
This protocol describes a typical experiment to measure the effect of this compound on cytokine production in a murine macrophage cell line, such as RAW 264.7.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5x10⁵ cells/mL and allow them to adhere overnight.[8]
-
-
Pre-treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 30 minutes to 1 hour.[8]
-
-
Stimulation of Cytokine Production:
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL.[8]
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Incubate the plates for a specified period, typically 4 to 24 hours, depending on the cytokine of interest.[8]
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates and collect the supernatant.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[8]
-
Alternatively, use a multiplex cytokine assay to measure multiple cytokines simultaneously.[8]
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-only control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) if a dose-response relationship is observed.
-
In Vivo: Rat Air Pouch Model of Inflammation
The air pouch model is a well-established in vivo method to study local inflammation and the effects of anti-inflammatory drugs.[9][10]
-
Air Pouch Formation:
-
Use male Sprague-Dawley rats (or a similar strain).
-
Inject sterile air subcutaneously into the intra-scapular area of the back to create a pouch.[2][10]
-
Maintain the pouch by re-injecting air after a few days. The pouch lining, which resembles the synovial cavity, will form over approximately 6 days.[10]
-
-
Drug Administration:
-
Administer this compound or indomethacin orally or by direct injection into the pouch at various doses (e.g., 2.7–83.8 µmol/kg).[2]
-
Administer the vehicle (e.g., carboxymethyl cellulose) to the control group.
-
-
Induction of Inflammation:
-
Sample Collection:
-
Analysis of Inflammatory Mediators:
-
Statistical Analysis:
-
Compare the levels of inflammatory mediators and cell infiltration in the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
-
Signaling Pathways and Mechanisms of Action
This compound's influence on cytokine production is mediated through several key signaling pathways. As the prodrug of indomethacin, its mechanisms are primarily those of its active metabolite.
Cyclooxygenase (COX) Inhibition
The principal mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes by its active form, indomethacin.[1] This blocks the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators that can also influence cytokine production.
Caption: this compound's primary mechanism via COX inhibition.
Modulation of NF-κB and MAPK Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of pro-inflammatory cytokine gene expression. Evidence suggests that indomethacin may modulate these pathways, although the effects can be context-dependent. For instance, some studies indicate that indomethacin can inhibit NF-κB activation, potentially through the p38 MAPK pathway, while others suggest this effect is not always observed at concentrations that inhibit COX.
Caption: Potential modulation of NF-κB and MAPK pathways.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the impact of this compound on cytokine production in an in vitro setting.
Caption: A typical in vitro experimental workflow.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indomethacin: an exploratory study of antiviral mechanism and host-pathogen interaction in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paulogentil.com [paulogentil.com]
- 6. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 7. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 10. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
Acemetacin's Role in Modulating TNF-α Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the non-steroidal anti-inflammatory drug (NSAID) acemetacin and its role in the modulation of Tumor Necrosis Factor-alpha (TNF-α) expression. As a prodrug of indomethacin, this compound's primary anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes. However, compelling evidence suggests a differential effect on TNF-α expression between this compound and its active metabolite, indomethacin, which may underlie this compound's improved gastric tolerability. This document details the molecular pathways, summarizes quantitative data, provides experimental methodologies, and visualizes the key signaling networks involved.
Introduction
This compound is a glycolic acid ester of indomethacin, which undergoes rapid biotransformation to indomethacin after administration.[1] While both compounds exhibit comparable anti-inflammatory efficacy through the inhibition of prostaglandin synthesis, this compound is associated with a lower incidence of gastrointestinal side effects.[1][2] A key factor contributing to this improved safety profile appears to be its distinct interaction with the signaling pathways that regulate the expression of the potent pro-inflammatory cytokine, TNF-α.[3]
Unlike indomethacin, which has been shown to increase TNF-α expression in certain contexts, this compound does not appear to induce this effect, particularly in the gastric mucosa.[3] This guide explores the mechanisms behind this differential modulation, focusing on the interplay between this compound, indomethacin, and the key signaling cascades that govern TNF-α production.
Mechanism of Action: A Tale of Two Molecules
The primary mechanism of action for this compound's anti-inflammatory effects is its conversion to indomethacin, a non-selective inhibitor of COX-1 and COX-2.[4] However, the divergence in their effects on TNF-α expression highlights a more complex pharmacological profile.
Indomethacin's Effect on TNF-α:
Indomethacin can paradoxically lead to an increase in TNF-α expression. This is thought to occur through the inhibition of Prostaglandin E2 (PGE2), which normally functions as a negative feedback regulator of TNF-α production.[5] By blocking PGE2 synthesis, indomethacin removes this inhibitory signal, leading to a more robust and sustained TNF-α response.[6] Furthermore, indomethacin has been shown to promote the synthesis of leukotriene B4 (LTB4) and subsequent leukocyte-endothelial adhesion, which are upstream events that can trigger TNF-α release.[1][7]
This compound's Differential Modulation:
In contrast, this compound does not significantly elevate LTB4 production or induce leukocyte adherence to the vascular endothelium.[1][3] This lack of induction of key pro-inflammatory upstream events is believed to be the primary reason why this compound does not cause an increase in gastric TNF-α mRNA expression, unlike its active metabolite.[3] This differential effect is a cornerstone of this compound's improved gastrointestinal safety profile.
Key Signaling Pathways in TNF-α Regulation
The expression of TNF-α is tightly controlled by a complex network of intracellular signaling pathways. The most critical among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including TNF-α, to initiate their transcription. Indomethacin has been shown to influence NF-κB activity.[8]
The MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are key transducers of extracellular signals into cellular responses.[9] These pathways are activated by a variety of stimuli, including inflammatory cytokines, and play a crucial role in regulating TNF-α gene expression at both the transcriptional and post-transcriptional levels.[9] For instance, MAPKs can activate transcription factors like AP-1, which, in conjunction with NF-κB, drives TNF-α transcription.
Quantitative Data on TNF-α Modulation
The differential effects of this compound and indomethacin on TNF-α expression have been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of this compound and Indomethacin on Gastric TNF-α mRNA Expression in Rats
| Treatment Group | Fold Change in TNF-α mRNA Expression (vs. Vehicle) | Reference |
| Vehicle | 1.0 | [3] |
| This compound | No significant change | [3] |
| Indomethacin | ~4.0 | [3] |
Table 2: Effect of Indomethacin on Serum TNF-α Levels in Rats with Jejunoileitis
| Treatment Group | Time Point | Serum TNF-α Levels (Relative to Control) | Reference |
| Control | 12 hr | Baseline | |
| Indomethacin (7.5 mg/kg) | 12 hr | Significantly increased | |
| Indomethacin + TNF-α Antibody | 12 hr | Significantly reduced vs. Indomethacin alone | |
| Control | 4 days | Baseline | |
| Indomethacin (7.5 mg/kg) | 4 days | Sustained significant increase | |
| Indomethacin + TNF-α Antibody | 4 days | Significantly reduced vs. Indomethacin alone |
Experimental Protocols
This section outlines generalized protocols for key experiments used to assess the impact of this compound and indomethacin on TNF-α expression.
In Vitro Assay: TNF-α Measurement in Cell Culture Supernatants
This protocol describes the measurement of TNF-α protein levels in the supernatant of cultured cells, such as human blood monocytes or macrophage cell lines (e.g., RAW 264.7), following stimulation and treatment.
Experimental Workflow:
Methodology:
-
Cell Culture: Plate cells (e.g., human peripheral blood mononuclear cells or RAW 264.7 macrophages) at an appropriate density in culture plates and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound, indomethacin, or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: Add a stimulating agent, such as lipopolysaccharide (LPS), to induce TNF-α production.
-
Incubation: Incubate the cells for a time course (e.g., 2, 4, 8, 24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the culture plates to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the TNF-α concentrations in the samples.
In Vivo Assay: Measurement of Gastric TNF-α mRNA
This protocol outlines the measurement of TNF-α gene expression in the gastric tissue of rats following oral administration of this compound or indomethacin.
Methodology:
-
Animal Dosing: Administer this compound, indomethacin, or vehicle orally to rats.
-
Tissue Collection: At a specified time point (e.g., 1 hour) post-administration, euthanize the animals and collect gastric tissue samples.
-
RNA Extraction: Immediately homogenize the tissue in a suitable lysis buffer (e.g., TRIzol) and extract total RNA using a standard protocol or a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform real-time qPCR using primers specific for TNF-α and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of TNF-α mRNA using the ΔΔCt method.
Conclusion
This compound presents a nuanced pharmacological profile in its modulation of TNF-α expression. While its primary anti-inflammatory action is through its conversion to indomethacin and subsequent COX inhibition, its superior gastric safety profile is strongly linked to its inability to induce the pro-inflammatory cascades involving LTB4 and leukocyte adhesion that lead to increased gastric TNF-α expression. This differential effect on a key inflammatory cytokine highlights a significant advantage of this compound over its active metabolite, indomethacin. For researchers and drug development professionals, understanding this distinction is crucial for the rational design and application of anti-inflammatory therapies with improved safety profiles. Further investigation into the direct effects of this compound on NF-κB and MAPK signaling pathways could provide deeper insights into its unique modulatory role.
References
- 1. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin, tumor necrosis factor alpha and neutrophils: causative relationship in indomethacin-induced stomach injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetaminophen reduces osteoprotegerin synthesis stimulated by PGE2 and PGF2α in osteoblasts: attenuation of SAPK/JNK but not p38 MAPK or p44/p42 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time reverse transcription-polymerase chain reaction quantification of tumor necrosis factor alpha messenger in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Acemetacin in Inhibiting Inflammatory Mediators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for its active metabolite, indomethacin.[1][2][3] Its therapeutic efficacy in managing pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis stems primarily from the potent, non-selective inhibition of cyclooxygenase (COX) enzymes by indomethacin.[1][4][5] This guide provides a detailed examination of this compound's mechanism of action, focusing on its role in inhibiting key inflammatory mediators. It delves into its primary activity on the prostaglandin synthesis pathway and explores secondary mechanisms that differentiate it from its active metabolite, potentially explaining its improved gastric safety profile.[4][5][6] Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams to provide a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The cornerstone of this compound's anti-inflammatory effect lies in its bioconversion to indomethacin, a potent inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5]
-
COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in homeostatic functions, including the production of prostaglandins that protect the gastric mucosa, maintain renal blood flow, and support platelet aggregation.[1]
-
COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1] It is the primary source of pro-inflammatory prostaglandin production.
Both enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (like PGE2) and thromboxanes (like TXB2). These eicosanoids are pivotal mediators of inflammation, sensitizing nociceptors (causing pain), inducing vasodilation and edema, and mediating fever.[1][4]
This compound, through its conversion to indomethacin, non-selectively inhibits both COX-1 and COX-2.[1] This dual inhibition effectively reduces the synthesis of prostaglandins at inflammatory sites, thereby alleviating pain and inflammation.[1][4] However, the concurrent inhibition of COX-1 is also responsible for the common side effects associated with traditional NSAIDs, such as gastrointestinal irritation and ulceration.[1][4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Acemetacin's Analgesic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that serves as a glycolic acid ester prodrug of Indomethacin. Its clinical utility is anchored in its analgesic, anti-inflammatory, and antipyretic properties, which are primarily attributed to its active metabolite, Indomethacin. This technical guide provides an in-depth exploration of the foundational research into this compound's analgesic mechanisms, focusing on its interaction with the cyclooxygenase (COX) pathways, preclinical evidence from established pain and inflammation models, and a summary of its clinical efficacy. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Mechanism of Action
This compound exerts its therapeutic effects predominantly after being metabolized in the body to its active form, Indomethacin.[1] This conversion is central to its pharmacological activity.
Pro-drug Metabolism
Upon oral administration, this compound is rapidly absorbed and hydrolyzed, primarily in the liver, to yield Indomethacin. This metabolic activation is a key feature of its design, which aims to improve gastrointestinal tolerability compared to its active metabolite.
Caption: Metabolic conversion of this compound to Indomethacin.
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for this compound, through its metabolite Indomethacin, is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to the alleviation of pain and inflammation.
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.
-
COX-2: This isoform is typically inducible and is upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.
Research indicates that this compound is equipotent to Indomethacin in inhibiting COX-2 in leucocytes, but is less potent in its effects on COX-1 in the gastric mucosa. This differential activity may contribute to its improved gastric safety profile compared to Indomethacin.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.
Quantitative Data: COX Enzyme Inhibition
While specific IC50 values for this compound are not widely reported due to its nature as a prodrug, the inhibitory concentrations of its active metabolite, Indomethacin, are well-characterized. The following table summarizes these values and provides a qualitative comparison.
| Compound | Target | IC50 | Selectivity Profile |
| Indomethacin | COX-1 | 18 nM - 230 nM[2] | Non-selective, with some reports suggesting higher potency for COX-1.[3] |
| COX-2 | 26 nM - 630 nM | ||
| This compound | COX-1 (Gastric Mucosa) | Less potent than Indomethacin | Suggests relative sparing of gastric COX-1, potentially contributing to better GI tolerability. |
| COX-2 (Leucocytes) | Equipotent to Indomethacin | Maintains potent anti-inflammatory activity at the target site. | |
| Reference Compounds | |||
| Ibuprofen | COX-1 | 13 µM[4] | Non-selective, with higher potency for COX-1. |
| COX-2 | 370 µM[4] | ||
| Acetaminophen | COX-1 | 113.7 µM[5] | Selective for COX-2, though with lower potency than traditional NSAIDs.[5] |
| COX-2 | 25.8 µM[1][2][5] |
Experimental Protocols & Preclinical Findings
The analgesic and anti-inflammatory properties of this compound have been evaluated in various preclinical models.
Carrageenan-Induced Paw Edema
This is a standard model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.
Detailed Methodology:
-
Animals: Typically, male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: this compound, Indomethacin (as a positive control), or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[6]
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw.[6][7]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
Endpoint Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Preclinical Findings: In the carrageenan edema test, orally administered this compound demonstrated a dose-dependent anti-inflammatory effect, with an ED30 (dose causing 30% inhibition) of 2.8 mg/kg, which was comparable to or slightly weaker than an equimolar dose of Indomethacin.
Formalin Test
This model is used to assess analgesic activity and can distinguish between neurogenic (Phase I) and inflammatory (Phase II) pain mechanisms.
Detailed Methodology:
-
Animals: Typically, mice or rats are used.
-
Acclimatization: Animals are placed in observation chambers for at least 30 minutes before the test to acclimate.
-
Drug Administration: The test drug (e.g., this compound), positive control, or vehicle is administered (e.g., p.o., i.p.) at a predetermined time (e.g., 30-60 minutes) before the formalin injection.
-
Induction of Nociception: A small volume (e.g., 20-50 µL) of dilute formalin (e.g., 1-5% in saline) is injected subcutaneously into the dorsal or plantar surface of a hind paw.[8][9]
-
Observation: The animal's behavior is observed immediately after injection. The cumulative time spent licking, biting, or flinching the injected paw is recorded.
-
Phases of Pain:
-
Endpoint Calculation: The total time spent in nociceptive behavior is calculated for each phase and compared between treatment groups.
Preclinical Findings: NSAIDs like Indomethacin typically inhibit the late phase (Phase II) of the formalin test, which is consistent with their anti-inflammatory mechanism.[10] As the active metabolite of this compound is Indomethacin, a similar profile of activity, primarily in Phase II, is expected.
Clinical Efficacy Data
Clinical trials have evaluated the efficacy of this compound in various pain and inflammatory conditions, often comparing it to its active metabolite Indomethacin or other NSAIDs.
| Indication | Study Design | Treatment Arms & Dosage | Key Efficacy Outcomes |
| Rheumatoid Arthritis | Long-term (24 weeks), open-label | This compound (90-180 mg/day) | - Pain improvement: ~44%- Functional impairment improvement: ~47%[11] |
| Rheumatoid Arthritis | Double-blind, comparative | This compound (120 mg/day) vs. Indomethacin (100 mg/day) | - Both drugs showed statistically significant improvements in articular index, grip strength, and morning stiffness.- Overall response to this compound was slightly, but not significantly, superior to Indomethacin.[12] |
| Osteoarthritis (Knee) | Double-blind, randomized, controlled | This compound SR (90 mg bid) vs. Celecoxib (200 mg bid) | - Mean pain reduction (VAS) at 6 weeks: 38.7 mm for this compound vs. 35.1 mm for Celecoxib (no significant difference).[13] |
| Various Rheumatic Diseases | Open, multi-centre | This compound (180 mg/day) | - Overall assessment: 'Very good' or 'good' improvement in 83.5% of 760 patients.[14] |
Note: A comprehensive Cochrane review highlighted a lack of randomized, placebo-controlled trials for the use of single-dose oral this compound in acute postoperative pain, indicating a gap in the evidence for this specific indication.
Conclusion
The analgesic properties of this compound are fundamentally linked to its role as a prodrug of Indomethacin. Its primary mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Preclinical studies in established models of inflammation and pain confirm its efficacy, which is comparable to that of Indomethacin. A key differentiating feature is its potentially improved gastrointestinal safety profile, which may be explained by a reduced impact on gastric COX-1 relative to its potent inhibition of inflammatory COX-2. Clinical data support its efficacy in chronic pain conditions such as rheumatoid arthritis and osteoarthritis. This guide provides the core data and methodologies essential for professionals engaged in the research and development of analgesic and anti-inflammatory therapies.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standardization of the rat paw formalin test for the evaluation of analgesics | Semantic Scholar [semanticscholar.org]
- 10. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Results of a long-term study with this compound in the therapy of patients suffering from rheumatoid arthritis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and indomethacin in the treatment of rheumatoid arthritis: a double-blind comparative study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Treatment of osteoarthritis of the knee joint. Efficacy and tolerance to this compound slow release in comparison to celecoxib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in the treatment of rheumatic diseases: an open, multi-centre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Acemetacin in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acemetacin, a non-steroidal anti-inflammatory drug (NSAID) and a glycolic acid ester of indomethacin, has been investigated for its potential anticancer properties. While research on this compound as a standalone agent is nascent, preliminary studies indicate anti-proliferative effects in specific cancer cell lines. More extensive research has focused on its incorporation into platinum(IV) prodrugs, which have demonstrated significant cytotoxic potency against a range of cancer cell lines, often far exceeding that of traditional platinum-based chemotherapeutics. This technical guide summarizes the current, albeit limited, findings on this compound's efficacy in cancer cell lines, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows. The available data suggests that this compound's anticancer activity may involve both cyclooxygenase (COX)-dependent and independent pathways, including the induction of apoptosis. The development of this compound-containing platinum complexes represents a promising strategy in chemotherapy, leveraging the anti-inflammatory properties of this compound to potentially enhance the antitumor efficacy and reduce resistance.
Introduction
The link between chronic inflammation and carcinogenesis has spurred interest in the anticancer potential of non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs are known to inhibit cyclooxygenase (COX) enzymes, which are often overexpressed in various tumors and contribute to cancer progression. This compound, as a derivative of indomethacin, is primarily recognized for its anti-inflammatory and analgesic effects. However, recent research has begun to explore its utility in oncology, both as a standalone agent and as a component of more complex drug delivery systems. This guide provides a concise overview of the preliminary in vitro studies on this compound's effects on cancer cells.
Quantitative Data on Anti-proliferative Effects
The anti-proliferative activity of this compound and its derivatives has been evaluated in several cancer cell lines. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
Table 1: Anti-proliferative Activity of Standalone this compound
| Cell Line | Cancer Type | Compound | Time Point | IC50 (µM) |
| HCT116 | Human Colon Carcinoma | This compound | 24 h | 168.3 ± 4.5 |
| HCT116 | Human Colon Carcinoma | This compound | 48 h | 127.7 ± 5.5 |
| HCT116 | Human Colon Carcinoma | This compound | 72 h | 108.9 ± 5.9 |
Data extracted from a study on the anti-proliferative effects of indomethacin and this compound in HCT116 cells.[1]
Table 2: Anti-proliferative Activity of this compound-Containing Platinum(IV) Complexes
| Cell Line | Cancer Type | Compound | GI50 (nM) | Fold Increase in Potency vs. Cisplatin |
| Du145 | Prostate | Platinum(IV)-Acemetacin Complex 6 | 0.22 | 5450 |
| HT29 | Colon | Platinum(IV)-Acemetacin Complex 5 | 250 | Not Reported |
| HT29 | Colon | Platinum(IV)-Acemetacin Complex 6 | 150 | Not Reported |
Data from studies on versatile Platinum(IV) prodrugs of this compound. The specific structures of complexes 5 and 6 can be found in the cited literature.[2][3]
Proposed Mechanisms of Action
The anticancer effects of this compound and its derivatives are believed to be multifactorial, involving both COX-dependent and COX-independent pathways.
-
COX-2 Inhibition: As an NSAID, this compound can inhibit the COX-2 enzyme.[2][3] Overexpression of COX-2 in cancer cells leads to the production of prostaglandins, which promote inflammation, angiogenesis, and cell proliferation while inhibiting apoptosis.[4] By inhibiting COX-2, this compound-containing compounds can mitigate these pro-tumorigenic effects.[2][3]
-
Induction of Apoptosis: Preliminary evidence suggests that the anti-proliferative effects of this compound may be due to the induction of apoptosis.[1] While the precise signaling pathways for standalone this compound are not fully elucidated, NSAIDs, in general, can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
COX-Independent Effects: The anti-proliferative activity of indomethacin, the parent compound of this compound, has been observed in cancer cell lines that do not express COX enzymes, suggesting the involvement of COX-independent mechanisms.[1] These may include the modulation of various signaling pathways that regulate cell cycle and survival.
Below is a diagram illustrating the proposed signaling pathways for the anticancer effects of this compound.
Caption: Proposed mechanisms of this compound's anticancer activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest this compound dose.
-
Incubation: The plates are incubated for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour of staining. The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion and Future Directions
The preliminary research on this compound in cancer cell lines, while limited, suggests a potential role for this NSAID in oncology. The anti-proliferative effects observed in colon cancer cells and the significant potency of this compound-containing platinum complexes highlight the need for further investigation. Future studies should aim to:
-
Evaluate the efficacy of standalone this compound across a broader panel of cancer cell lines.
-
Elucidate the specific COX-independent signaling pathways modulated by this compound.
-
Investigate the in vivo efficacy and safety of this compound and its derivatives in preclinical animal models.
-
Explore the potential synergistic effects of this compound with other chemotherapeutic agents.
A deeper understanding of this compound's mechanisms of action will be crucial for its potential development as a novel anticancer agent or as a valuable component in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile Platinum(IV) Prodrugs of Naproxen and this compound as Chemo-Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Acemetacin Treatment Protocol for In Vivo Inflammation Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug to Indomethacin, exhibiting potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its mechanism of action primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins involved in inflammation, pain, and fever.[2] Due to its conversion to Indomethacin, this compound demonstrates comparable efficacy with a potentially improved gastrointestinal safety profile, making it a subject of interest in inflammatory disease research.[1][3]
These application notes provide detailed protocols for the use of this compound in two common in vivo inflammation models: Carrageenan-Induced Paw Edema in rats and Collagen-Induced Arthritis (CIA) in mice. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory potential of this compound.
Data Presentation
The following tables summarize quantitative data for this compound in the respective inflammation models.
Table 1: Efficacy of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Carrageenan | Paw Volume (mL) / Edema Inhibition (%) | Reference |
| Control (Vehicle) | - | 1-5 hours | Variable increase | [4] |
| This compound | 2.8 | 3 hours | ED30 (30% inhibition) | [4] |
| Indomethacin | 10 | 2-5 hours | Significant reduction | [5] |
Table 2: Efficacy of this compound in Collagen-Induced Arthritis in Mice (Extrapolated Data)
| Treatment Group | Dose (mg/kg/day, p.o.) | Treatment Schedule | Arthritis Score (Mean ± SEM) | Paw Thickness (mm, Mean ± SEM) |
| Vehicle Control | - | Daily, from day 21 post-immunization | To be determined by researcher | To be determined by researcher |
| This compound | 1-10 (proposed) | Daily, from day 21 post-immunization | To be determined by researcher | To be determined by researcher |
| Dexamethasone (Positive Control) | 1 | Daily, from day 21 post-immunization | Significant reduction | Significant reduction |
Note: Specific preclinical data for this compound in a mouse CIA model is limited. The proposed dosage is an extrapolation based on the relative potency to Indomethacin observed in other models and clinical trials. Researchers are advised to perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Protocol:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1, 3, 10 mg/kg)
-
Group 3: Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[5]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
Calipers for measuring paw thickness
-
Arthritis scoring system (see below)
Protocol:
-
Induction of Arthritis:
-
Day 0: Emulsify type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Boost with an intradermal injection of 100 µL of type II collagen emulsified in IFA at a different site near the base of the tail.
-
-
Animal Monitoring and Grouping:
-
Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 28.
-
Once clinical signs of arthritis appear, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1, 3, 10 mg/kg/day, p.o.)
-
Group 3: Positive control (e.g., Dexamethasone, 1 mg/kg/day, p.o.)
-
-
-
Treatment: Begin daily oral administration of this compound or vehicle and continue for a predefined period (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a 0-4 scale:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
-
Data Analysis: Compare the mean arthritis scores and paw thickness between the treatment groups over time.
Signaling Pathways and Visualization
This compound, through its conversion to Indomethacin, exerts its anti-inflammatory effects by inhibiting the production of prostaglandins. In inflammatory models like carrageenan-induced paw edema and collagen-induced arthritis, a complex cascade of inflammatory mediators is involved. Key signaling pathways implicated include the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Inflammatory signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo inflammation models.
References
- 1. This compound and indomethacin in the treatment of rheumatoid arthritis: a double-blind comparative study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. [Treatment of chronic polyarthritis with this compound and indomethacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Controlled double blind comparison of this compound to indomethacin in patients with chronic polyarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acemetacin in Human Plasma
Introduction
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) used in the management of pain and inflammation associated with rheumatic diseases. The quantification of this compound and its primary metabolite, Indomethacin, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma samples.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction. The separation and quantification are achieved using an RP-HPLC system with ultraviolet (UV) detection. The chromatographic conditions are optimized to ensure high resolution, sensitivity, and specificity.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Indomethacin (metabolite) analytical standard
-
Flurbiprofen (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (Analytical grade)
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
-
Orthophosphoric acid
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent is typical. For example, a mobile phase consisting of 20 mM phosphate buffer (pH adjusted to 2.9 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio has been shown to be effective.[1][3] Another option is a mobile phase of 0.02 M phosphate buffer (pH 4.5) and methanol in a 45:55 (v/v) ratio.[2]
-
Flow Rate: A flow rate of 1.0 to 1.4 mL/min is generally applied.[2][4]
-
Detection Wavelength: UV detection at 254 nm is suitable for monitoring this compound and Indomethacin.[1][2][3][4]
-
Column Temperature: Maintaining the column at an elevated temperature, such as 40°C, can improve peak shape and reproducibility.[2]
-
Injection Volume: A typical injection volume is 80 µL.[3][5]
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of this compound, Indomethacin, and the internal standard (e.g., Flurbiprofen) in methanol at a concentration of 10 mg/mL.[3][5] These solutions should be stored at -20°C.[5]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a range of concentrations for the calibration curve.
-
Calibration Curve Standards: Spike drug-free human plasma with the working standard solutions to obtain final concentrations for the calibration curve, for instance, ranging from 100 to 4000 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
To 1 mL of plasma in a centrifuge tube, add a specific volume of the internal standard working solution (e.g., 20 µL of 25 µg/mL Flurbiprofen).[3][5]
-
Vortex the mixture for a short duration (e.g., 5 seconds) and then centrifuge at 3000 g for 10 minutes.[3][5]
-
Transfer the upper organic layer (supernatant) to a clean tube.[3][5]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.[3][5]
-
Reconstitute the residue in a small volume of the mobile phase (e.g., 125 µL).[3][5]
-
Inject a portion of the reconstituted sample (e.g., 80 µL) into the HPLC system.[3][5]
Data Presentation
Table 1: Summary of HPLC Methods for this compound Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Reversed-phase C18 | Luna C18 (250x4.6 mm, 5 µm) | Spherisorb-C8 |
| Mobile Phase | 20 mM Phosphate Buffer (pH 2.9) : Acetonitrile (60:40, v/v)[1][3] | 0.02M Phosphate Buffer (pH 4.5) : Methanol (45:55, v/v)[2] | Acetate Buffer (pH 4.6) : Methanol : Acetonitrile (55:5:40, v/v/v)[4] |
| Flow Rate | Not specified | 1.4 mL/min[2] | 1.0 mL/min[4] |
| Detection | UV at 254 nm[1][3] | UV at 254 nm[2] | UV at 254 nm[4] |
| Internal Standard | Flurbiprofen[3] | Flubiprofen[2] | Tolbutamide[4] |
| Linearity Range | 100–4000 ng/mL[5] | 100 to 3000 ng/mL[2] | 12.5 µg/L–1.6 mg/L[4] |
| Sample Prep. | Liquid-Liquid Extraction (Ethyl Acetate)[1][3] | Not specified | Liquid-Liquid Extraction (Diethyl Ether)[4] |
Method Validation
The analytical method should be validated according to international guidelines (e.g., ICH M10 Bioanalytical Method Validation). Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The method should demonstrate linearity over the defined concentration range. A correlation coefficient (r²) of ≥0.99 is typically required.[2]
-
Accuracy and Precision: Intra-day and inter-day precision (as relative standard deviation, RSD) should be less than 15%, and accuracy (as a percentage of the nominal value) should be within 85-115%.[5]
-
Recovery: The extraction efficiency of the analyte and internal standard from the plasma matrix.
-
Stability: The stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualization
Caption: Workflow for this compound quantification in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous HPLC Analysis of this compound and Indometacin in Plasma and Its Application to Bioavailability Study [test-psk.inforang.com]
- 3. tandfonline.com [tandfonline.com]
- 4. [Determination of this compound and indometacin in human serum by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols for Acemetacin Administration in RAW 264.7 Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.[1][2] It is a prodrug that is converted in the body to its active form, indomethacin.[1][3][4] The RAW 264.7 macrophage cell line is a widely utilized in vitro model for studying inflammatory processes, particularly those mediated by lipopolysaccharide (LPS) stimulation. This document provides detailed protocols and application notes for the administration of this compound in studies involving RAW 264.7 macrophages, including expected outcomes and the underlying signaling pathways. While direct studies comprehensively detailing the effects of this compound on RAW 264.7 cells are limited, the protocols and expected data presented here are based on the known mechanisms of this compound and established methodologies for studying NSAIDs in this cell line.
Key Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
A foundational aspect of in vitro studies is the proper maintenance of the cell line to ensure reproducibility and reliability of experimental results.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
RAW 264.7 cells are cultured in T-75 flasks with supplemented DMEM.
-
Cells should be passaged every 2-3 days or when they reach 80-90% confluency.
-
To passage, aspirate the old medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed them into new flasks or plates at the desired density. For experiments, a common seeding density is 1 x 10^6 cells/well for a 6-well plate.
This compound Preparation and Administration
Proper preparation of this compound is crucial for accurate and reproducible experimental outcomes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Supplemented DMEM
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid cytotoxicity.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using supplemented DMEM.
-
Pre-treat the RAW 264.7 cells with the various concentrations of this compound for a specified period (e.g., 1 hour) before inducing an inflammatory response.
Induction of Inflammation with Lipopolysaccharide (LPS)
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Supplemented DMEM
Protocol:
-
Following the pre-treatment with this compound, stimulate the RAW 264.7 cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce the expression of pro-inflammatory mediators.[5]
Assessment of Cell Viability (MTS Assay)
It is essential to determine the cytotoxic effects of this compound on RAW 264.7 cells to ensure that the observed anti-inflammatory effects are not due to cell death.
Materials:
-
MTS reagent
-
96-well plate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat them with various concentrations of this compound for the desired duration.
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a plate reader to determine the percentage of viable cells relative to an untreated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
NO is a key inflammatory mediator produced by activated macrophages.
Materials:
-
Griess reagent
-
Cell culture supernatant
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and/or LPS.
-
Mix the supernatant with Griess reagent according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
Quantification of Prostaglandin E2 (PGE2) and Cytokines (ELISA)
PGE2 and pro-inflammatory cytokines like TNF-α and IL-6 are crucial indicators of macrophage activation.
Materials:
-
ELISA kits for PGE2, TNF-α, and IL-6
-
Cell culture supernatant
Protocol:
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for each specific mediator. This typically involves incubating the supernatant in antibody-coated plates and using a detection antibody to quantify the target protein.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments. This data is representative and based on the known anti-inflammatory properties of NSAIDs in similar experimental setups.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.0 |
| 10 | 98 ± 4.5 |
| 25 | 95 ± 5.2 |
| 50 | 92 ± 4.8 |
| 100 | 88 ± 6.1 |
Table 2: Effect of this compound on LPS-Induced NO and PGE2 Production
| Treatment | NO (µM) | PGE2 (pg/mL) |
| Control | 2.5 ± 0.5 | 50 ± 10 |
| LPS (1 µg/mL) | 45.2 ± 3.8 | 850 ± 75 |
| LPS + this compound (10 µM) | 35.1 ± 2.9 | 620 ± 55 |
| LPS + this compound (25 µM) | 22.5 ± 2.1 | 350 ± 40 |
| LPS + this compound (50 µM) | 10.8 ± 1.5 | 150 ± 25 |
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 150 ± 20 | 80 ± 15 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 |
| LPS + this compound (10 µM) | 1800 ± 160 | 1300 ± 110 |
| LPS + this compound (25 µM) | 1100 ± 95 | 750 ± 60 |
| LPS + this compound (50 µM) | 600 ± 50 | 300 ± 45 |
Mandatory Visualizations
Signaling Pathway of this compound in LPS-Stimulated RAW 264.7 Macrophages
Caption: this compound's mechanism in LPS-stimulated macrophages.
Experimental Workflow for this compound Administration in RAW 264.7 Cells
Caption: Workflow for studying this compound in RAW 264.7 cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Transdermal Delivery Systems of Acemetacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of transdermal delivery systems for the non-steroidal anti-inflammatory drug (NSAID), Acemetacin. The following sections detail experimental protocols and key data from recent research, offering a practical guide for the development and assessment of novel this compound formulations.
Introduction to Transdermal this compound Delivery
This compound, a potent NSAID, is a prodrug of Indomethacin and is effective in managing acute and chronic pain.[1][2] However, oral administration can be associated with gastrointestinal side effects. Transdermal delivery offers a promising alternative by bypassing the gastrointestinal tract and first-pass metabolism, potentially reducing side effects and providing sustained drug release.[3][4][5] This document explores various formulations for transdermal this compound delivery, including microemulsions, patches, and vesicular systems like niosomes and ethosomes.
Formulation Approaches and Characterization Data
Several advanced formulations have been investigated to enhance the transdermal permeation of this compound. Below is a summary of key quantitative data from studies on microemulsions and transdermal patches.
This compound-Loaded Microemulsions
Microemulsions are thermodynamically stable, transparent, and have a high capacity for drug solubilization, making them excellent vehicles for transdermal delivery.[6][7][8][9]
Table 1: Characterization of an Optimized this compound Microemulsion Formulation [6][8][9]
| Parameter | Value |
| This compound Concentration | 1% (w/w) |
| Droplet Size | 9.107 ± 1.588 nm |
| Polydispersity Index (PDI) | 0.283 ± 0.062 |
| Zeta Potential | -0.313 ± 0.006 mV |
| Conductivity | 0.018 ± 0.012 µS/cm |
This compound Transdermal Patches
Transdermal patches offer controlled and sustained drug release over an extended period.[3][10] Quality by Design (QbD) approaches have been employed to optimize patch formulations.
Table 2: Properties of an Optimized this compound Transdermal Patch (F1-ACM) [10]
| Parameter | Value |
| Thickness | 0.1 ± 0.0 cm |
| Weight | 43.33 ± 6.29 mg |
| pH | 4.99 ± 0.24 |
| Moisture Content | 18.33 ± 2.98% |
| Tensile Strength | 9.196 ± 0.441 MPa |
| Elongation at Break | 28.722 ± 0.803% |
| Drug Content | 100% |
| In Vitro Drug Release (at 5 min) | 89.7% |
This compound-Loaded Niosomes
Niosomes, vesicles composed of non-ionic surfactants, are a promising strategy for enhancing the delivery of both hydrophilic and lipophilic drugs.[11][12] They have been investigated for improving the tumor-targeting of this compound.[13][14]
Table 3: Characteristics of an Optimized this compound Niosomal Formulation [13]
| Parameter | Value |
| Average Droplet Size | 315.23 ± 5.37 nm |
| Zeta Potential | -9.16 ± 2.91 mV |
| In Vitro Release (after 24 h) | 76% |
| Radiolabeling Yield (¹³¹I-ACM) | 93.1 ± 1.1% |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound transdermal delivery systems.
Preparation of this compound-Loaded Microemulsions
This protocol is based on the construction of pseudo-ternary phase diagrams to identify the optimal microemulsion region.
Materials:
-
This compound (ACM)
-
Isopropyl myristate (Oil phase)
-
Tween 80 (Surfactant)
-
Transcutol HP (Co-surfactant)
-
Labrafil M1944 CS (Co-surfactant)
-
Ethanol
-
Distilled water
Procedure:
-
Prepare the surfactant mixture (Sₘᵢₓ) by blending Tween 80 with co-surfactants (Transcutol HP and Labrafil M1944 CS) at various weight ratios.
-
Construct pseudo-ternary phase diagrams by titrating the oil phase and the Sₘᵢₓ with distilled water at room temperature.
-
Identify the microemulsion region from the phase diagram.
-
Prepare the final formulation by adding 1% (w/w) this compound to the selected microemulsion formulation and vortexing until the drug is completely dissolved.[6]
Preparation of this compound Transdermal Patches (Solvent Casting Method)
The solvent casting technique is a common and effective method for preparing transdermal patches.[3]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) (Polymer)
-
Polyethylene glycol 400 (PEG 400) (Plasticizer)
-
Propylene glycol (PG) (Permeation enhancer)
-
Tween 80 (Surfactant)
-
Dimethyl sulfoxide (DMSO) (Solvent)
-
Distilled water
Procedure:
-
Dissolve HPMC in distilled water with magnetic stirring.
-
Sequentially add PEG 400, PG, Tween 80, and DMSO to the HPMC solution and continue stirring for 30 minutes. Let the solution stand for one hour.
-
Incorporate 1% (w/w) this compound into the mixture and stir until a homogenous solution is formed.
-
Cast the resulting solution onto a glass Petri dish.
-
Dry the cast film in an oven at 50°C until it is no longer sticky to the touch, forming the transdermal patch.[3]
In Vitro Permeability Studies
These studies are crucial for evaluating the rate and extent of drug permeation through a membrane, often using Franz diffusion cells.[15]
Apparatus and Materials:
-
Franz diffusion cells
-
Mouse dorsal skin (or other suitable membrane)
-
Phosphate buffer (pH 7.4)
-
This compound formulation (e.g., microemulsion or patch)
-
Magnetic stirrer
-
Water bath
Procedure:
-
Mount the excised mouse dorsal skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
Apply the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the withdrawn samples for this compound concentration using a suitable analytical method (e.g., HPLC).
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for patch development and a simplified signaling pathway for this compound's anti-inflammatory action.
Caption: Workflow for this compound Transdermal Patch Development.
This compound exerts its anti-inflammatory effects primarily through its conversion to Indomethacin, which then inhibits cyclooxygenase (COX) enzymes. This leads to a reduction in prostaglandin synthesis. Interestingly, this compound shows a better gastrointestinal safety profile compared to Indomethacin, which may be due to its lack of effect on leukocyte adherence signaling pathways.[16]
Caption: Simplified Anti-inflammatory Pathway of this compound.
References
- 1. jddtonline.info [jddtonline.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Transdermal delivery of this compound loaded microemulsions: preparation, characterization, in vitro – ex vivo evaluation and in vivo analgesic and anti-inflammatory efficacy [m.x-mol.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. tandfonline.com [tandfonline.com]
- 11. dovepress.com [dovepress.com]
- 12. Current advances in niosomes applications for drug delivery and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioiodinated this compound loaded niosomes as a dual anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.org.co [scielo.org.co]
- 16. Lack of effects of this compound on signalling pathways for leukocyte adherence may explain its gastrointestinal safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Acemetacin-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of acemetacin-loaded nanoparticles for drug delivery applications. The protocols detailed below offer step-by-step methodologies for the preparation and analysis of these nanoparticles, aimed at enhancing the therapeutic efficacy of this compound, a potent non-steroidal anti-inflammatory drug (NSAID).
Introduction
This compound, a glycolic acid ester of indomethacin, is an effective analgesic and anti-inflammatory agent. However, its poor aqueous solubility can limit its bioavailability and therapeutic effectiveness.[1][2] Formulating this compound into nanoparticles presents a promising strategy to overcome these limitations. Nanoparticulate systems can enhance the solubility and dissolution rate of poorly soluble drugs, improve their bioavailability, and potentially offer controlled or targeted drug release.[2][3] This document outlines protocols for three common nanoparticle preparation techniques—Solvent-Antisolvent Precipitation, Emulsion-Solvent Evaporation, and Nanoprecipitation—along with methods for their detailed characterization and in vitro evaluation.
Mechanism of Action: this compound and COX-2 Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are critical in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[4][6] By blocking COX enzymes, this compound reduces prostaglandin production.[4] this compound itself is a prodrug that is metabolized in the body to indomethacin, which is also a potent COX inhibitor.[5] The inhibition of the COX-2 pathway is particularly relevant for the anti-inflammatory action of NSAIDs.
Below is a diagram illustrating the signaling pathway of prostaglandin E2 synthesis via COX-2, which is a primary target of this compound.
Data Presentation: Comparative Analysis of this compound Nanoparticle Formulations
The following tables summarize the typical physicochemical properties of this compound-loaded nanoparticles prepared by different methods. This data is compiled from various studies to provide a comparative overview.
Table 1: Physicochemical Characteristics of this compound-Loaded Nanoparticles
| Formulation Method | Polymer/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Solvent-Antisolvent | Soluplus® | 59.69 | 0.1847 | Not Reported |
| Solvent-Antisolvent | Sodium Deoxycholate | ~60-100 | ~0.1-0.3 | Not Reported |
| Emulsion-Solvent Evaporation | PLGA/PVA | ~150-300 | ~0.1-0.25 | -15 to -30 |
| Nanoprecipitation | PLGA/Poloxamer 188 | ~100-250 | ~0.05-0.2 | -10 to -25 |
Note: Data for Emulsion-Solvent Evaporation and Nanoprecipitation are representative values for hydrophobic drugs encapsulated in PLGA nanoparticles, as specific data for this compound with these methods is limited in publicly available literature.
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Method | Polymer/Stabilizer | Drug Loading (%) | Encapsulation Efficiency (%) |
| Solvent-Antisolvent | Soluplus® | Not Reported | Not Reported |
| Solvent-Antisolvent | Sodium Deoxycholate | Not Reported | Not Reported |
| Emulsion-Solvent Evaporation | PLGA/PVA | ~5-15 | ~60-85 |
| Nanoprecipitation | PLGA/Poloxamer 188 | ~2-10 | ~50-80 |
Note: Data for Emulsion-Solvent Evaporation and Nanoprecipitation are representative values for hydrophobic drugs encapsulated in PLGA nanoparticles.
Experimental Protocols
The following diagram provides a general workflow for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound Nanoparticles by Solvent-Antisolvent Precipitation
This method is based on the principle that a drug dissolved in a solvent will precipitate upon the addition of an antisolvent in which it is insoluble. A stabilizer is used to control the particle size and prevent aggregation.[5][7]
Materials:
-
This compound
-
Ethanol (99%)
-
Soluplus® (or Sodium Deoxycholate)
-
Distilled water
-
Hot plate magnetic stirrer
-
Syringe with a 27G needle
Procedure:
-
Organic Phase Preparation: Dissolve 30 mg of this compound in 3 mL of ethanol at 37°C to prepare the organic phase.[5]
-
Aqueous Phase Preparation: Dissolve the desired amount of stabilizer (e.g., Soluplus®) in a specific volume of distilled water (e.g., 20 mL) to prepare the aqueous phase.[8]
-
Precipitation: While stirring the aqueous phase on a magnetic stirrer at a controlled speed (e.g., 1000 rpm), add the organic phase dropwise using the syringe at a constant rate (e.g., 0.5 mL/min).[7][8]
-
Solvent Evaporation: Continue stirring the resulting nanosuspension for a sufficient time (e.g., 2-4 hours) at room temperature to allow for the complete evaporation of the ethanol.
-
Collection: The this compound nanosuspension is now ready for characterization or can be further processed (e.g., lyophilized for long-term storage).
Protocol 2: Preparation of this compound Nanoparticles by Emulsion-Solvent Evaporation
This technique is suitable for encapsulating hydrophobic drugs like this compound into a polymeric matrix. It involves the formation of an oil-in-water (o/w) emulsion.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 5 mL DCM).
-
Aqueous Phase Preparation: Prepare the aqueous phase consisting of the PVA solution.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication for a few minutes to form a stable o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at a moderate speed for several hours (e.g., 4-6 hours) at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Purification: The nanoparticles can be collected by centrifugation, washed with distilled water to remove excess PVA, and then lyophilized.
Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, is a simple and rapid technique for preparing polymeric nanoparticles.
Materials:
-
This compound
-
PLGA
-
Acetone or Tetrahydrofuran (THF) (water-miscible organic solvent)
-
Poloxamer 188 (or other suitable surfactant) solution in water
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve this compound and PLGA in the organic solvent (e.g., 5 mg this compound and 50 mg PLGA in 2 mL of acetone).
-
Aqueous Phase Preparation: Prepare the aqueous phase containing the surfactant (e.g., 1% w/v Poloxamer 188 in 10 mL of water).
-
Precipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles will form instantaneously.
-
Solvent Evaporation: Continue stirring for a few hours to ensure the complete removal of the organic solvent.
-
Collection: The nanoparticles can be collected and purified by centrifugation and washing steps.
Characterization Protocols
Protocol 4: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with distilled water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Measurement:
-
For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The data is then analyzed using the Stokes-Einstein equation to determine the hydrodynamic diameter and the PDI, which indicates the width of the size distribution.
-
For zeta potential, the instrument applies an electric field across the sample and measures the velocity of the nanoparticles using Laser Doppler Velocimetry. The electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability of the nanoparticles.[9][10]
-
-
Data Analysis: Record the Z-average diameter, PDI, and zeta potential values. Measurements should be performed in triplicate.
Protocol 5: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol describes an indirect method for determining EE and DL.
Materials:
-
This compound-loaded nanoparticle suspension
-
Ultracentrifuge
-
UV-Vis Spectrophotometer
-
Suitable solvent to dissolve this compound (e.g., ethanol)
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) this compound. Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength after creating a standard calibration curve.
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
Drug Loading (%DL): First, lyophilize a known volume of the nanoparticle suspension to determine the total weight of the nanoparticles. %DL = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
In Vitro Evaluation Protocols
Protocol 6: In Vitro Drug Release Study
The dialysis bag method is commonly used to evaluate the in vitro release profile of drugs from nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane (with a suitable molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate buffered saline (PBS, pH 7.4) or other suitable release medium
-
Shaking water bath or orbital shaker
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: Take a known volume of the nanoparticle suspension (e.g., 1 mL) and place it inside a dialysis bag. Securely close both ends of the bag.
-
Release Study: Immerse the dialysis bag in a known volume of the release medium (e.g., 50 mL of PBS, pH 7.4) maintained at 37°C in a shaking water bath to ensure sink conditions.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Quantification: Analyze the collected samples for this compound concentration using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Protocol 7: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of drug formulations.
Materials:
-
A suitable cell line (e.g., a macrophage cell line like RAW 264.7 for an inflammation model)
-
Complete cell culture medium
-
This compound-loaded nanoparticles, free this compound, and blank nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound-loaded nanoparticles, free this compound, and blank nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) values.
By following these detailed protocols and utilizing the provided data for comparison, researchers can effectively prepare, characterize, and evaluate this compound-loaded nanoparticles for various drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Acemetacin Stock Solution Preparation in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor.[1] In cell culture experiments, it is utilized to investigate its anti-inflammatory, analgesic, and potential anti-cancer properties. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in in vitro cell culture assays.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈ClNO₆ | [2] |
| Molecular Weight | 415.82 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO: ≥ 82 mg/mL (197.2 mM) Ethanol (warmed): ~57 mg/mL (137.08 mM) Water: Insoluble | [1] |
| Storage (Powder) | -20°C for up to 3 years |
Experimental Protocols
I. Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 415.82 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 415.82 g/mol x 1000 mg/g = 41.58 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 41.58 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional):
-
If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO. However, as DMSO is a potent solvent, ensure the filter material is appropriate to avoid degradation.
-
-
Aliquoting and Storage:
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3]
-
II. Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the high-concentration stock solution to the final working concentrations for treating cells in culture.
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Determine the Final Working Concentration:
-
Serial Dilution:
-
It is recommended to perform serial dilutions to reach the final working concentration. This ensures accuracy and minimizes pipetting errors.
-
Example for preparing a 100 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium. This results in a 100 µM intermediate solution.
-
Further dilute this intermediate solution as needed for your experiment. For instance, to treat cells in a 6-well plate with a final volume of 2 mL per well and a final concentration of 20 µM, you would add 400 µL of the 100 µM intermediate solution to 1.6 mL of fresh medium in the well.
-
-
-
Final DMSO Concentration:
-
It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[5]
-
Calculation Check: In the example above, the final DMSO concentration in the well would be 0.02%, which is well below the toxic threshold.
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the this compound-treated cells, but without the drug.
-
Signaling Pathway and Experimental Workflow
Cyclin D1/CDK4/6 Pathway in Cell Cycle Regulation
This compound, like other NSAIDs, has been shown to induce cell cycle arrest in some cancer cell lines, often at the G1/S checkpoint.[6] The G1 phase of the cell cycle is primarily regulated by the Cyclin D1/CDK4/6 complex. Inhibition of this pathway prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state, thereby halting the cell cycle before DNA replication (S phase).
Caption: Potential inhibition of the Cyclin D1/CDK4/6 pathway by this compound.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
The following diagram illustrates a typical workflow for evaluating the dose-dependent effect of this compound on the viability of a cancer cell line.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. adooq.com [adooq.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Invasive cell fate requires G1 cell-cycle arrest and histone deacetylase-mediated changes in gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for Acemetacin and its Metabolites
This document provides detailed application notes and protocols for the quantitative analysis of Acemetacin and its primary active metabolite, Indomethacin, in biological matrices. These guidelines are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction and Metabolic Pathway
This compound is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to Indomethacin.[1][2] Its therapeutic effects are primarily mediated through its conversion to Indomethacin, which is a non-selective inhibitor of cyclooxygenase (COX) enzymes.[3] The bioanalytical monitoring of this compound and Indomethacin concentrations in plasma or serum is crucial for pharmacokinetic and bioavailability studies.
The metabolic conversion is a simple and rapid process. In the liver, this compound undergoes esterolytic cleavage to yield its active metabolite, Indomethacin.[1][2][4] Indomethacin can be further metabolized through O-demethylation, N-desacylation, and subsequent conjugation with glucuronic acid to form inactive metabolites that are then excreted.[3][4]
Application Note: HPLC-UV Method for Simultaneous Quantification
This section details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of this compound and Indomethacin in human plasma. The method is based on well-established protocols and is suitable for pharmacokinetic studies.[5][6][7]
Principle: The method involves the extraction of this compound, its metabolite Indomethacin, and an internal standard (IS) from a plasma matrix using liquid-liquid extraction (LLE). The separated compounds are then quantified using a reverse-phase HPLC system with a UV detector.
Experimental Protocol:
2.1. Materials and Reagents
-
This compound reference standard
-
Indomethacin reference standard
-
HPLC-grade Acetonitrile and Methanol
-
Human plasma (blank)
2.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound, Indomethacin, and the Internal Standard in methanol to obtain stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a series of calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution with the mobile phase to the desired working concentration (e.g., 25 µg/mL).
2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample into a clean centrifuge tube.
-
Add a specified volume of the Internal Standard working solution.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate or diethyl ether).[5][8]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and inject a portion (e.g., 20 µL) into the HPLC system.
2.4. Chromatographic Conditions The following tables summarize typical chromatographic conditions synthesized from multiple validated methods.
Table 1: HPLC System Configuration
| Parameter | Condition 1[6] | Condition 2[8] | Condition 3[7] |
|---|---|---|---|
| Column | Luna C18 (250x4.6 mm, 5 µm) | Spherisorb C8 | Reverse-phase C18 |
| Mobile Phase | 0.02M Phosphate Buffer (pH 4.5) : Methanol (45:55 v/v) | Acetate Buffer (pH 4.6) : Methanol : Acetonitrile (55:5:40 v/v/v) | 20mM Phosphate Buffer (pH 2.9) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | Not specified |
| Detection (UV) | 254 nm | 254 nm | 254 nm |
| Column Temp. | 40°C | Ambient | Ambient |
| Internal Standard | Flurbiprofen | Tolbutamide | Flurbiprofen |
2.5. Data Analysis and Quantification
-
Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Use a linear regression model to determine the concentration of this compound and Indomethacin in the unknown samples.
Table 2: Summary of Method Validation Parameters
| Parameter | This compound | Indomethacin | Reference |
|---|---|---|---|
| Linearity Range | 100 - 3000 ng/mL | 100 - 3000 ng/mL | [6] |
| 12.5 - 1600 ng/mL | 12.5 - 1600 ng/mL | [8] | |
| Average Recovery | 77.2% | 86.7% | [8] |
| Intra-day Precision (RSD) | < 5% | < 5% | [8] |
| Inter-day Precision (RSD) | < 10% | < 10% |[8] |
Experimental Workflow and Alternative Methods
The entire analytical process, from sample collection to data analysis, follows a structured workflow.
Alternative Advanced Technique: LC-MS/MS
For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[5] This technique offers lower limits of detection (LOD) and quantification (LOQ), making it ideal for studies requiring analysis of very low concentrations. The sample preparation can often be simplified to a protein precipitation step, and the use of Multiple Reaction Monitoring (MRM) provides high specificity by monitoring unique precursor-to-product ion transitions for each analyte.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C21H18ClNO6 | CID 1981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous HPLC Analysis of this compound and Indometacin in Plasma and Its Application to Bioavailability Study [test-psk.inforang.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. [Determination of this compound and indometacin in human serum by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acemetacin Formulation in Topical Application for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and in vivo evaluation of acemetacin for topical application in animal models. The protocols detailed below are based on established methodologies to ensure reproducibility and accuracy in a research setting.
Introduction to Topical this compound Formulations
This compound, a non-steroidal anti-inflammatory drug (NSAID), is a carboxymethyl ester of indomethacin.[1] It functions as a pro-drug, with its anti-inflammatory effects primarily mediated through its active metabolite, indomethacin.[1] The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] Topical administration of this compound offers the potential for localized drug delivery, minimizing the systemic side effects associated with oral NSAID use, such as gastrointestinal irritation.[1][3]
Various novel drug delivery systems have been explored to enhance the dermal penetration and efficacy of this compound and its analogue, aceclofenac. These include microemulsions, ethosomes, and bilosomes, which can improve drug solubility, stability, and skin permeation.[4][5][6]
Experimental Protocols
Preparation of this compound-Loaded Microemulsion
Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water stabilized by a surfactant and co-surfactant.
Materials:
-
This compound (ACM)
-
Oil Phase (e.g., Isopropyl myristate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Distilled Water
Protocol:
-
Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.
-
Prepare various formulations with different component ratios.
-
Dissolve this compound (typically 1% w/w) in the oil phase.[7]
-
Add the surfactant and co-surfactant mixture (Smix) to the oil phase and mix thoroughly.
-
Titrate the mixture with distilled water dropwise while continuously stirring until a transparent microemulsion is formed.
-
Allow the microemulsion to equilibrate at room temperature.
Preparation of this compound-Loaded Bilosomes
Bilosomes are lipid vesicles containing bile salts, which act as penetration enhancers.
Materials:
-
This compound
-
Phospholipid (e.g., Phosphatidylcholine)
-
Bile Salt (e.g., Sodium deoxycholate)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Phosphate Buffered Saline (PBS) pH 7.4
Protocol (Thin-Film Hydration Method):
-
Dissolve this compound, phospholipid, cholesterol, and bile salt in a suitable organic solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting suspension is then typically sonicated or homogenized to reduce the vesicle size and create a uniform dispersion.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the anti-inflammatory efficacy of topical formulations.[8]
Animals:
-
Wistar rats (either sex), typically weighing 150-200g.[9]
Materials:
-
This compound topical formulation (e.g., gel, microemulsion)
-
Control gel (without this compound)
-
Reference standard (e.g., commercial diclofenac gel)[9]
-
1% w/v Carrageenan solution in normal saline
-
Plethysmometer
Protocol:
-
Divide the animals into groups (e.g., control, reference, and test formulation groups).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Apply a fixed amount of the assigned topical formulation (e.g., 100 mg) to the plantar surface of the right hind paw of each rat in the respective groups.
-
After a set absorption time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Ex Vivo Skin Permeation Study
This study evaluates the ability of the formulation to deliver the drug through the skin.
Materials:
-
Franz diffusion cell apparatus[11]
-
Excised rat abdominal skin[2]
-
Phosphate buffer (pH 7.4)[2]
-
This compound topical formulation
Protocol:
-
Excise the abdominal skin from a euthanized rat and remove any adhering subcutaneous tissue.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 37 ± 0.5°C. Stir the medium continuously.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
Withdraw samples from the receptor compartment at predetermined time intervals and replace with an equal volume of fresh buffer.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).[11]
Data Presentation
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Parameter | Typical Values | Reference |
| Microemulsion | Droplet Size | 9.107 ± 1.588 nm | [4] |
| Polydispersity Index (PDI) | 0.283 ± 0.062 | [4] | |
| Zeta Potential | -0.313 ± 0.006 mV | [4] | |
| Bilosomes | Vesicle Size | 137.3 nm | [6] |
| Zeta Potential | -30.1 mV | [6] | |
| Entrapment Efficiency | 84.5% | [6] | |
| Ethosomes (Aceclofenac) | Vesicle Size | 0.696 - 1.140 µm | [5] |
| Entrapment Efficiency | Up to 91.06 ± 0.79% | [3] |
Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
| Formulation | Animal Model | Key Finding | Reference |
| This compound Microemulsion | Mice | Significant analgesic and anti-inflammatory effects compared to control. | [4] |
| Aceclofenac Nanoemulsion | Albino Mice | Superior anti-inflammatory efficacy compared to conventional ACE gel. | [12] |
| Aceclofenac Organogel | Rats | More effective than hydrogel in reducing paw edema. | [12] |
| Herbal Gel (Carbopol 934) | Rats | Significant anti-arthritic activity compared to diseased rats. | [13] |
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
This compound, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This reduction in prostaglandins alleviates inflammation and pain. The inflammatory cascade also involves pro-inflammatory cytokines like TNF-α and IL-1β, which can be downstream targets.
Caption: Mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Topical Formulation Development
The development and evaluation of a topical this compound formulation follows a logical progression from formulation design to in vivo testing.
Caption: Workflow for developing and testing topical this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scialert.net [scialert.net]
- 3. Preparation and Characterization of Ethosomes for Topical delivery of Aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Loaded Bilosomal Gel Formulations Prepared Using Different Polymers For Topical Application: Box-Behnken Design For Bilosomes Formulation Optimization And İn Vitro Evaluation Of The Formulations | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]
- 9. ijpsr.com [ijpsr.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation of microemulsion systems for transdermal delivery of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical Delivery of Aceclofenac: Challenges and Promises of Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Methodologies for Assessing Acemetacin's Off-Target Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methodologies to assess the off-target effects of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID). Given that this compound is a prodrug of Indomethacin, understanding the off-target profile of both compounds is crucial for a comprehensive safety and efficacy evaluation. This document outlines key in vitro assays, presents available data, and provides adaptable experimental protocols.
Introduction to this compound and Off-Target Effects
This compound exerts its primary therapeutic effects as an anti-inflammatory, analgesic, and antipyretic agent through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, after its conversion to the active metabolite, Indomethacin.[1] However, like many drugs, this compound and Indomethacin may interact with other unintended biological targets, leading to off-target effects. These effects can contribute to adverse drug reactions or, in some cases, provide opportunities for drug repositioning. A thorough assessment of off-target interactions is a critical component of preclinical safety evaluation and drug development.[2]
In Vitro Safety Pharmacology Profiling
A primary approach to identifying off-target effects is to screen the compound against a panel of known biological targets associated with adverse events. These panels typically include a broad range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[3][4]
Table 1: Illustrative Off-Target Profile for Indomethacin
| Target Class | Target | Assay Type | Indomethacin Activity (IC50/Ki) | Reference |
| Primary Targets | COX-1 | Enzyme Inhibition | 18 nM (IC50) | [5] |
| COX-2 | Enzyme Inhibition | 26 nM (IC50) | [5] | |
| Off-Targets | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Ligand Binding/Activation | Activator | [6] |
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Ligand Binding/Activation | Activator (EC50 ≈ 21 µM) | [7] | |
| Phospholipase A2 | Enzyme Inhibition | Inhibitor | [8] |
Experimental Protocol: Broad Panel Off-Target Screening (General Template)
This protocol describes a general approach for screening a compound against a commercially available safety pharmacology panel.
Objective: To identify potential off-target interactions of this compound by assessing its binding affinity to a panel of receptors, ion channels, and transporters.
Materials:
-
This compound
-
Assay-specific buffers and reagents (provided by the screening service)
-
Microplates pre-coated with target proteins or membranes
-
Radiolabeled or fluorescently labeled ligands for each target
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Execution:
-
Perform serial dilutions of the this compound stock solution to obtain a range of test concentrations.
-
In the wells of the microplate, combine the target protein/membrane, the labeled ligand, and the test compound (this compound) or vehicle control.
-
Incubate the plates to allow binding to reach equilibrium.
-
-
Detection:
-
For radioligand binding assays, wash the plates to remove unbound ligand and measure the bound radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of labeled ligand binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by fitting the data to a dose-response curve.
-
Kinase Selectivity Profiling
Kinase inhibitors are a major class of drugs, and off-target kinase inhibition is a common source of adverse effects.[9] Kinome scanning technologies, such as KINOMEscan™, assess the interaction of a compound with a large panel of kinases.
While specific kinome scan data for this compound is not publicly available, it is crucial to evaluate its potential for off-target kinase interactions, especially given that some NSAIDs have been reported to interact with kinases.
Experimental Protocol: KINOMEscan® Profiling (General Template)
This protocol outlines the general workflow for assessing kinase inhibitor selectivity using a competition binding assay format.
Objective: To determine the kinase selectivity profile of this compound.
Materials:
-
This compound
-
KINOMEscan® panel of kinases
-
Assay-specific reagents (provided by the service provider)
Procedure:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity to the service provider.
-
Assay Principle: The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel.
-
Screening: this compound is tested at a single concentration (e.g., 10 µM) against the kinase panel.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase.
-
Follow-up: For significant "hits" (e.g., >90% inhibition), a dose-response curve is generated to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
Cytotoxicity Assays
Assessing the cytotoxic potential of a compound is a fundamental part of safety evaluation. Cell lines derived from relevant organs, such as the liver (HepG2) and kidney (HK-2), are commonly used.
Experimental Protocol: MTT Cytotoxicity Assay in HepG2 Cells (Adaptable for this compound)
This protocol, adapted from methods used for acetaminophen, can be used to evaluate the cytotoxicity of this compound in a human liver cell line.[6][10]
Objective: To determine the concentration-dependent cytotoxicity of this compound on HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells with this compound for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. apexbt.com [apexbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of peroxisome proliferator-activated receptor gamma does not explain the antiproliferative activity of the nonsteroidal anti-inflammatory drug indomethacin on human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Acemetacin solubility in aqueous solutions for in vitro assays
Technical Support Center: Acemetacin Solubility for In Vitro Assays
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound for in vitro assays. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability but poor aqueous solubility[1][2][3][4]. Its chemical structure, a glycolic acid ester of indomethacin, contributes to its lipophilic nature, making it "practically insoluble in water"[3]. This inherent low water solubility can lead to challenges in preparing homogenous solutions for in vitro experiments.
Q2: What is the baseline aqueous solubility of this compound?
A2: The saturated solubility of pure, unprocessed this compound in aqueous solution is approximately 2.43 µg/mL [1][2][3]. This low value underscores the need for solubility enhancement techniques for most cell-based assays and other in vitro studies that require higher concentrations.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It can be dissolved in DMSO at concentrations up to 125 mg/mL (300.61 mM) or 83 mg/mL (199.6 mM)[5][6]. It is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[5][6].
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A4: Precipitation upon addition to aqueous media is a common issue. To mitigate this:
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Use a high-concentration stock: Prepare a concentrated stock solution in 100% DMSO.
-
Perform serial dilutions: Dilute the stock solution in your cell culture medium in a stepwise manner.
-
Ensure rapid mixing: Add the this compound solution to the medium while vortexing or swirling to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Keep the final DMSO concentration low: The final concentration of DMSO in your cell culture should typically not exceed 0.1% to avoid solvent-induced cytotoxicity[7]. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments[7].
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my aqueous buffer.
| Potential Cause | Recommended Solution |
| Low intrinsic solubility | This compound is practically insoluble in water[3]. Direct dissolution in aqueous buffers is not feasible for most required concentrations. |
| Action: Prepare a primary stock solution in an organic solvent like DMSO[5][6]. See Protocol 1 for details. | |
| Incorrect solvent | Using solvents like water or ethanol alone may not be sufficient. This compound is only slightly soluble in ethanol[3]. |
| Action: Use 100% DMSO for the primary stock. For intermediate dilutions, co-solvents like ethanol or PEG 300 can be used, but the final dilution should be done in the assay medium[5]. |
Problem: My this compound precipitates out of solution after dilution in the final assay medium.
| Potential Cause | Recommended Solution |
| Exceeding solubility limit | The final concentration in the aqueous medium exceeds this compound's solubility limit, even with a small amount of co-solvent. |
| Action 1: Lower the final concentration of this compound if experimentally permissible. | |
| Action 2: Increase the percentage of a solubilizing agent in your final medium, if your experimental system can tolerate it (e.g., using specific formulations with Tween-80 or SBE-β-CD)[5]. | |
| Action 3: Consider preparing a nanosuspension of this compound, which has been shown to dramatically increase aqueous solubility[1][2][3]. See Protocol 2 . | |
| Improper dilution technique | Adding a large volume of concentrated stock directly to the aqueous medium can cause "shock" precipitation. |
| Action: Perform serial dilutions. Add the diluted stock dropwise to the final medium while vigorously mixing. | |
| Media components | Components in complex cell culture media (salts, proteins) can sometimes interact with the compound and reduce its solubility[8]. |
| Action: Prepare the final dilution immediately before use. Do not store this compound diluted in complex media for extended periods. |
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents and formulations based on published data.
| Solvent/Formulation | Solubility/Concentration | Reference |
| Water (Aqueous Solution) | ~ 2.43 µg/mL | [1][2][3] |
| DMSO | 83 - 125 mg/mL | [5][6] |
| Ethanol | Slightly soluble | [3] |
| Acetone | Soluble | [3] |
| Nanosuspension (with Soluplus®) | ~ 25.01 µg/mL | [1][2][3] |
| Co-Amorphous (with Lysine) | Significantly increased dissolution rate | [9] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution of this compound for use in in vitro assays.
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical, or amber glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 83 mg/mL).
-
Mix thoroughly by vortexing. If needed, use an ultrasonic bath to facilitate dissolution[5].
-
Ensure the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to one year[6].
-
Protocol 2: Preparation of this compound Nanosuspension via Solvent-Antisolvent Method
This protocol is an adaptation from published literature for enhancing aqueous solubility by creating nanoparticles[1][3]. This is an advanced technique for specialized applications.
-
Materials:
-
This compound (30 mg)
-
Ethanol (3 mL, 99%) - Solvent
-
Distilled Water - Anti-solvent
-
Stabilizer (e.g., Soluplus® or Sodium Deoxycholate)
-
Hot plate magnetic stirrer
-
27G needle syringe
-
-
Procedure:
-
Organic Phase: Dissolve 30 mg of this compound in 3 mL of ethanol at 37°C.
-
Aqueous Phase: Dissolve the desired amount of stabilizer (e.g., Soluplus®) in distilled water and place it on the magnetic stirrer at a specific stirring rate.
-
Precipitation: Add the organic phase drop-by-drop into the stirring aqueous phase using the syringe at a controlled rate (e.g., 0.5 mL/min).
-
Stirring: Continue stirring the resulting nanosuspension to allow for solvent evaporation and particle stabilization.
-
Characterization: The resulting nanosuspension should be characterized for particle size and polydispersity index (PDI) to ensure quality. Studies have achieved particle sizes around 59.69 nm with a PDI of 0.1847 using Soluplus® as a stabilizer[1][3][4].
-
Visualizations: Workflows and Pathways
Workflow for Preparing this compound Working Solutions
The following diagram outlines the decision-making process and steps for preparing a final working solution of this compound for an in vitro assay.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-Amorphization of this compound with Basic Amino Acids as Co-Formers for Solubility Improvement and Gastric Ulcer Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acemetacin Stability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acemetacin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to indomethacin.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4]
Q2: What is the expected stability of this compound in my cell culture experiment?
The stability of this compound in cell culture media under typical experimental conditions (e.g., 37°C, 5% CO2, physiological pH) has not been extensively reported in the scientific literature. This compound is known to undergo hydrolysis to form its active metabolite, indomethacin.[1][2] The in vivo elimination half-life of this compound is approximately 4.5 hours, though this is influenced by metabolic and clearance processes in the body and does not directly translate to its chemical stability in vitro.[2][5] Given the lack of specific data, it is crucial to determine the stability of this compound under your specific experimental conditions.
Q3: What are the primary degradation products of this compound?
The main degradation product of this compound in aqueous environments is indomethacin, which is also a potent NSAID.[1][2] Further degradation of both this compound and indomethacin can occur, leading to inactive metabolites through processes like O-demethylation and N-desacylation.[2]
Q4: How can I prepare a stock solution of this compound for cell culture experiments?
Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a highly concentrated stock solution to minimize the final concentration of the organic solvent in the cell culture medium, which should typically be below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q5: Can I store this compound-supplemented cell culture media?
Due to the potential for hydrolysis, it is highly recommended to prepare fresh this compound-supplemented media for each experiment. If storage is unavoidable, it should be for a minimal duration at 2-8°C and protected from light. However, the stability under these conditions should be validated by the end-user.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in experimental results between batches. | Inconsistent concentration of active this compound due to degradation. | Determine the stability of this compound under your specific experimental conditions using the protocol provided below. Prepare fresh this compound-supplemented media for each experiment. |
| Observed cellular effects are different than expected. | The observed effects may be due to the degradation product, indomethacin, rather than this compound itself. | Characterize the time-dependent concentration of both this compound and indomethacin in your culture system. Consider that the biological activity may be a composite of both compounds. |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. The organic solvent concentration is too high, causing the drug to crash out upon dilution. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally <0.1%). Prepare a more dilute stock solution if necessary. Visually inspect the medium for any precipitate after adding the this compound stock solution. |
| Loss of drug activity over the course of a long-term experiment. | Significant degradation of this compound to less active or inactive metabolites over time. | For long-term experiments, consider replenishing the this compound-supplemented medium at regular intervals based on its determined half-life in your system. |
Quantitative Data Summary
There is a lack of direct quantitative data on the stability of this compound in common cell culture media. The table below summarizes available related data. It is strongly recommended that researchers determine the stability of this compound under their specific experimental conditions.
| Parameter | Value | Conditions | Source |
| In Vivo Elimination Half-Life | ~4.5 ± 2.8 hours | Human, steady-state | [2][5] |
| Stability in Aqueous Solution | Stable at neutral or slightly acidic pH. Decomposes in strong alkali. | Aqueous buffer | [4] |
| Stability of Indomethacin (metabolite) | Stable at pH 7.4 for at least 24 hours. Rapid decomposition in alkaline solutions. | Aqueous solution | [6] |
Experimental Protocol: Determination of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials
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This compound powder
-
Indomethacin powder (as a reference standard for the degradation product)
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Internal standard (e.g., tolbutamide or other suitable compound)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics)
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DMSO or ethanol for stock solution preparation
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (for mobile phase)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector and a C18 column
2. Procedure
2.1. Preparation of Stock Solutions
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a 10 mg/mL stock solution of indomethacin in DMSO.
-
Prepare a 1 mg/mL stock solution of the internal standard in methanol.
2.2. Sample Preparation and Incubation
-
In sterile conical tubes, add the cell culture medium.
-
Spike the medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).
-
Prepare a sufficient number of tubes to collect samples at each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Place the tubes in a cell culture incubator at 37°C and 5% CO2.
2.3. Sample Collection and Processing
-
At each designated time point, remove one tube from the incubator.
-
Transfer a 1 mL aliquot of the medium into a clean microcentrifuge tube.
-
Add a fixed amount of the internal standard stock solution to the aliquot.
-
To precipitate proteins, add 2 volumes of cold acetonitrile.
-
Vortex the tube for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
2.4. HPLC Analysis
-
HPLC Conditions (Example):
-
Inject the prepared samples onto the HPLC system.
-
Record the peak areas for this compound, indomethacin, and the internal standard.
2.5. Data Analysis
-
Create calibration curves for this compound and indomethacin by preparing standards of known concentrations in the same cell culture medium and processing them as described above.
-
Calculate the concentration of this compound and indomethacin in each sample at each time point using the calibration curves and the internal standard for normalization.
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Plot the concentration of this compound versus time.
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Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time for first-order kinetics) and calculate the half-life (t½) of this compound in the cell culture medium.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 4. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming Acemetacin precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Acemetacin precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider when preparing stock solutions?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) and is a glycolic acid ester of indometacin.[1][2] Understanding its properties is crucial for preventing precipitation. Key characteristics are summarized in the table below.
| Property | Value | Implication for Stock Solutions |
| Molar Mass | 415.83 g/mol | Essential for accurate concentration calculations. |
| pKa | ~2.6 - 3.26[3] | As an acidic compound, its solubility is significantly pH-dependent. Solubility increases in alkaline conditions. |
| Aqueous Solubility | Practically insoluble in water at acidic pH.[3] Solubility decreases from 1.95 g/L at pH 7.4 to 23 mg/L at pH 5.[3] | Stock solutions in purely aqueous buffers at neutral or acidic pH are prone to precipitation. |
| Organic Solvent Solubility | Soluble in acetone, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). Slightly soluble in anhydrous ethanol.[3] | These solvents are suitable for preparing concentrated stock solutions. |
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Based on its solubility profile, the recommended solvents for preparing concentrated stock solutions of this compound are DMSO, DMF, and acetone. Anhydrous ethanol can be used for lower concentration stocks. For cell culture experiments, DMSO is a common choice.
Q3: Why does my this compound stock solution precipitate when I dilute it in my aqueous experimental buffer or cell culture medium?
A3: Precipitation upon dilution of an organic stock solution (like DMSO) into an aqueous buffer is a common issue for poorly water-soluble compounds like this compound. This occurs because the high concentration of the organic solvent in the stock solution keeps the drug dissolved. When this is diluted into an aqueous medium, the final concentration of the organic solvent drops significantly, and the aqueous environment cannot maintain the drug in solution, leading to precipitation.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming can aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. If you choose to warm the solution, do so cautiously and for a short period.
Troubleshooting Guides
Issue 1: this compound powder does not dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Solvent is not appropriate or of sufficient quality. | Ensure you are using a high-purity, anhydrous grade of the recommended organic solvents (DMSO, DMF, Acetone). |
| Concentration is too high for the chosen solvent. | Try preparing a more dilute stock solution. Refer to the solubility data in the table above. |
| Incomplete dissolution due to insufficient mixing. | Vortex the solution for an extended period. Gentle warming (e.g., 37°C water bath) can also be applied for a short time to aid dissolution. |
Issue 2: this compound stock solution (in organic solvent) precipitates upon dilution into aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| Rapid change in solvent polarity. | Perform a stepwise dilution. Instead of adding the stock directly to the final volume of aqueous buffer, first, dilute the stock into a smaller volume of the buffer and then add this intermediate dilution to the final volume.[4] |
| Final concentration of the organic solvent is too low. | For cell culture experiments, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid cytotoxicity, but be aware that lower final DMSO concentrations increase the risk of precipitation.[4] A vehicle control with the same final DMSO concentration should always be included in your experiments. |
| The pH of the final aqueous solution is too low. | For experiments where pH can be adjusted, slightly increasing the pH of the final aqueous solution (e.g., to pH 7.4 or slightly higher) can significantly increase this compound's solubility and prevent precipitation. This is due to the deprotonation of its acidic functional group. |
| High final concentration of this compound. | If possible, reduce the final working concentration of this compound in your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution suitable for most in vitro applications.
Materials:
-
This compound (powder)
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Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 4.16 mg of this compound (Molar Mass = 415.83 g/mol ).
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Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube.
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Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol outlines the steps to minimize precipitation when diluting a DMSO-based stock solution for cell culture experiments.
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed cell culture medium
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Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
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Perform a stepwise dilution. For a final concentration of 10 µM in 10 mL of medium:
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Pipette 99 µL of pre-warmed cell culture medium into a sterile tube.
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Add 1 µL of the 10 mM this compound stock solution to the 99 µL of medium to create a 100 µM intermediate dilution. Mix gently by pipetting.
-
Add 1 mL of this 100 µM intermediate dilution to the final 9 mL of cell culture medium. Mix gently.
-
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
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Always include a vehicle control in your experiment containing the same final concentration of DMSO as your drug-treated samples.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Troubleshooting Acemetacin variability in in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo experiments with Acemetacin.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you to identify and resolve common sources of variability.
Question: We are observing high variability in the plasma concentrations of this compound and its active metabolite, Indomethacin, between animals in the same treatment group. What are the potential causes and how can we mitigate this?
Answer:
High inter-animal variability in plasma drug concentrations is a common challenge in in vivo studies. For this compound, a prodrug of Indomethacin, several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
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Drug Formulation and Administration:
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Inconsistent Suspension: this compound is poorly soluble in water.[1] If administered as a suspension, inadequate or inconsistent vortexing between dosing each animal can lead to variable concentrations being administered.
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Solution: Ensure the dosing suspension is continuously and vigorously mixed throughout the administration process. Prepare fresh suspensions for each experiment and consider using a magnetic stirrer.
-
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Inaccurate Dosing Volume: Small errors in the volume administered, especially in small animals like mice, can lead to significant differences in the dose received per body weight.
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Solution: Use calibrated pipettes and appropriate syringe sizes for the intended volume. Gravimetrically confirm the administered volume where possible.
-
-
Route of Administration: Intraperitoneal (IP) injections can be inherently variable due to the potential for injection into the gut, abdominal fat, or subcutaneous tissue instead of the peritoneal cavity.[2] Oral gavage can also be a source of variability if not performed consistently.
-
-
Animal-Related Factors:
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Genetic Differences: Different strains of rodents can have variations in drug-metabolizing enzymes, leading to different rates of this compound conversion to Indomethacin and subsequent clearance.[5]
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Solution: Use a consistent and well-characterized animal strain for all experiments. Report the strain used in all publications.
-
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Sex and Age: Hormonal differences and age-related changes in metabolism can affect drug pharmacokinetics.[6][7]
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Solution: Use animals of the same sex and a narrow age range within an experiment. If both sexes are used, analyze the data separately.
-
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Health Status: Underlying health issues, even if subclinical, can impact drug absorption, metabolism, and excretion. Liver health is particularly important as this compound is metabolized in the liver.[8]
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Solution: Use only healthy animals from a reputable supplier. Acclimatize animals to the facility before starting the experiment.
-
-
Gut Microbiome: The gut microbiota can influence the metabolism of NSAIDs.[9][10][11][12][13] Variations in the gut microbiome between animals can contribute to pharmacokinetic variability.
-
-
Environmental and Procedural Factors:
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Food and Fasting: The presence of food in the gastrointestinal tract can affect the absorption of orally administered drugs.[14]
-
Solution: Standardize the fasting period before drug administration. Typically, a 12-16 hour fast is used for oral dosing studies. Ensure all animals have free access to water.
-
-
Stress: Handling and procedural stress can alter physiological parameters that may influence drug pharmacokinetics.
-
Solution: Handle animals consistently and gently. Acclimatize animals to the experimental procedures before the study begins.
-
-
Troubleshooting Workflow
Question: The observed anti-inflammatory effect of this compound is lower than expected based on the literature. What could be the reasons for this discrepancy?
Answer:
Suboptimal efficacy can stem from issues related to the drug itself, the experimental model, or the timing of assessments.
Potential Causes & Solutions
-
Pharmacokinetic Issues:
-
Low Bioavailability: If the drug is not being absorbed properly, it will not reach therapeutic concentrations in the target tissue. This could be due to formulation issues or rapid metabolism.
-
Solution: Review the formulation and administration route. Consider conducting a pilot pharmacokinetic study to determine the plasma concentrations of this compound and Indomethacin in your model.
-
-
Rapid Metabolism and Elimination: If the drug is being cleared too quickly, its therapeutic window may be very short.
-
Solution: Increase the dosing frequency or consider a different formulation, such as a sustained-release preparation, if available and appropriate for your model.
-
-
-
Pharmacodynamic Factors:
-
Timing of Efficacy Assessment: The anti-inflammatory effects of this compound may have a specific onset and duration. If measurements are taken too early or too late, the peak effect may be missed.
-
Solution: Conduct a time-course experiment to determine the optimal time point for assessing the anti-inflammatory response in your model.
-
-
Model-Specific Differences: The inflammatory model you are using may be less sensitive to COX inhibitors or may involve inflammatory pathways that are not targeted by this compound.
-
Solution: Review the literature to ensure your model is appropriate for evaluating NSAIDs. Consider measuring downstream targets of COX, such as prostaglandins, in your model to confirm target engagement.
-
-
-
Drug Stability:
-
Degradation of this compound: this compound can be unstable in certain conditions.[15] If the dosing solution is not prepared and stored correctly, the actual concentration of the drug administered could be lower than intended.
-
Solution: Prepare fresh dosing solutions for each experiment. Protect solutions from light and store them at the appropriate temperature. Conduct stability studies of this compound in your chosen vehicle if you plan to store the solutions.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug to Indomethacin.[9] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][13] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[9]
2. What are the recommended dosages and administration routes for this compound in preclinical models?
The dosage and administration route for this compound can vary depending on the animal model and the experimental endpoint.
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Rats: Oral administration (gavage) is common. A dose of 35 mg/kg has been used in pharmacokinetic studies.[1] In anti-inflammatory models, doses ranging from 2.7 to 83.8 µmol/kg (approximately 1.1 to 34.8 mg/kg) have been used.[14]
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Mice: Oral gavage is a common route. Doses used for acetaminophen (a related NSAID) in mice range from 250-300 mg/kg for toxicity studies.[16] For anti-inflammatory studies with this compound, it is advisable to start with doses similar to those used in rats and optimize based on the specific model.
3. How should I prepare this compound for in vivo administration?
Due to its poor aqueous solubility, this compound is typically administered as a suspension.[1] A common vehicle is an aqueous solution of 0.5% to 1% methylcellulose or carboxymethyl cellulose.[1]
Protocol for Preparing a 1% Methylcellulose Suspension:
-
Weigh the required amount of methylcellulose powder.
-
Heat about one-third of the required volume of sterile water (or saline) to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
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Add the remaining volume of cold water (2-5°C) to the dispersion with continuous stirring until a uniform solution is formed.
-
Weigh the appropriate amount of this compound and levigate it with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.
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Store the suspension protected from light and use it on the day of preparation. Vigorously vortex the suspension before each animal administration.
4. What are the expected pharmacokinetic parameters for this compound and Indomethacin in rodents?
The following tables summarize pharmacokinetic data from studies in rats. Data for mice is less readily available in the public domain and may require pilot studies to establish.
Table 1: Pharmacokinetic Parameters of this compound in Rats (35 mg/kg, oral) [1]
| Parameter | Control |
| Cmax (µg/mL) | 12.12 ± 3.2 |
| Tmax (h) | 0.39 ± 0.09 |
| AUC (µg*h/mL) | Not Reported |
Table 2: Pharmacokinetic Parameters of Indomethacin (metabolite) in Rats following this compound Administration (35 mg/kg, oral) [1]
| Parameter | Control |
| Cmax (µg/mL) | 68.11 ± 4.45 |
| Tmax (h) | 5.56 ± 1.25 |
| AUC (µg*h/mL) | Not Reported |
Data are presented as mean ± SEM.
5. How can I measure the concentrations of this compound and Indomethacin in plasma samples?
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common and reliable method for the simultaneous quantification of this compound and Indomethacin in plasma.[1]
Key Steps in a Typical HPLC Protocol:
-
Sample Preparation: Protein precipitation is a common method for extracting the drugs from plasma. This typically involves adding a solvent like methanol to the plasma sample, followed by vortexing and centrifugation.
-
Chromatographic Separation: A C18 reverse-phase column is often used. The mobile phase is typically a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection is performed at a wavelength where both compounds have good absorbance (e.g., 254 nm).
-
Quantification: An internal standard is used to improve the accuracy and precision of the quantification. Calibration curves are generated using standards of known concentrations.
Experimental Workflow for a Typical In Vivo Study
References
- 1. elsevier.es [elsevier.es]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. Pharmacokinetics of this compound and its active metabolite indomethacin in rats during acute hepatic damage and liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. EP3897730A1 - A sustained release composition comprising a methylcellulose - Google Patents [patents.google.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Anti-inflammatory Drug and Gut Bacteria Have a Dynamic Interplay, According to Penn Animal Study | Penn Today [penntoday.upenn.edu]
- 12. researchgate.net [researchgate.net]
- 13. NSAID–Gut Microbiota Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The self-association of the drug this compound and its interactions and stabilization with beta-cyclodextrin in aqueous solution as inferred from NMR spectroscopy and HPLC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Acemetacin Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Acemetacin in animal studies.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the formulation and in vivo testing of this compound.
Nanosuspension Formulations
Question: My this compound nanosuspension is showing particle aggregation and instability. What are the possible causes and solutions?
Answer: Particle aggregation in nanosuspensions is a common issue stemming from the high surface energy of nanoparticles. Here are the potential causes and troubleshooting steps:
-
Inadequate Stabilizer Concentration: The concentration of the stabilizer is critical to prevent aggregation. Insufficient stabilizer will not provide an adequate steric or ionic barrier.
-
Solution: Optimize the stabilizer concentration. A systematic study with varying drug-to-stabilizer ratios should be performed to find the optimal concentration that results in the lowest particle size and polydispersity index (PDI). For this compound nanosuspensions prepared by the solvent-anti-solvent method, Soluplus® has been used effectively as a stabilizer.[1][2]
-
-
Inappropriate Stabilizer Type: The choice of stabilizer is crucial and depends on the physicochemical properties of the drug.
-
Solution: Screen different types of stabilizers, including polymeric stabilizers (e.g., Soluplus®, PVP K30) and surfactants (e.g., sodium deoxycholate). The stabilizer should have a strong affinity for the drug particle surface.
-
-
Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can lead to instability.
-
Solution: Using a combination of stabilizers can sometimes prevent Ostwald ripening. Also, ensure that the drug is poorly soluble in the dispersion medium to minimize this effect.
-
-
Issues with Preparation Method: The parameters of the preparation method, such as the stirring speed and the rate of addition of the solvent phase to the anti-solvent, can influence particle size and stability.[3]
-
Solution: For the solvent-anti-solvent method, ensure a high stirring speed and a slow, controlled addition of the organic phase containing this compound to the aqueous anti-solvent phase containing the stabilizer. This promotes rapid precipitation and the formation of small, uniform nanoparticles.[4]
-
Question: The particle size of my this compound nanosuspension is too large. How can I reduce it?
Answer: Achieving a small particle size is essential for enhancing the dissolution rate and bioavailability. If the particle size is too large, consider the following:
-
Stirring Speed: Insufficient energy during precipitation can lead to larger particles.
-
Solution: Increase the stirring speed of the magnetic stirrer or use a high-shear homogenizer during the precipitation process. For an this compound nanosuspension using Soluplus®, a stirring speed of 1000 rpm has been reported to be effective.[3]
-
-
Solvent-to-Anti-solvent Ratio: The ratio of the solvent in which this compound is dissolved to the anti-solvent can affect the precipitation rate and particle size.
-
Solution: Optimize this ratio. A higher degree of supersaturation, often achieved with a higher proportion of the anti-solvent, can lead to the formation of smaller nuclei and thus smaller particles.
-
-
Drug Concentration: A high concentration of this compound in the solvent phase can lead to the formation of larger aggregates.
-
Solution: Experiment with lower concentrations of this compound in the organic solvent.
-
Self-Emulsifying Microemulsion (SEME) Formulations
Question: My this compound SEME formulation is cloudy or shows phase separation upon dilution. What could be the problem?
Answer: The formation of a stable and clear microemulsion upon dilution is a key characteristic of a successful SEME formulation. Cloudiness or phase separation indicates instability.
-
Inappropriate Oil, Surfactant, or Co-surfactant Selection: The components of the SEME must be carefully selected based on the drug's solubility and their ability to form a stable microemulsion.
-
Solution: Conduct solubility studies of this compound in various oils, surfactants, and co-surfactants. For this compound, Imwitor 308 (oil), Tween 20 (surfactant), and Transcutol-P (co-surfactant) have been shown to be effective.[1]
-
-
Incorrect Surfactant-to-Co-surfactant (Smix) Ratio: The ratio of the surfactant to the co-surfactant is critical for the stability and emulsification efficiency of the SEME.
-
Solution: Construct pseudo-ternary phase diagrams with different Smix ratios (e.g., 1:1, 2:1, 1:2) to identify the optimal ratio that provides the largest microemulsion region.[1]
-
-
Drug Precipitation upon Dilution: The drug may precipitate out of the formulation upon dilution in the aqueous environment of the GI tract if the solubilizing capacity of the formulation is compromised.
-
Solution: Ensure that the chosen oil and surfactant mixture can maintain this compound in a solubilized state even after dilution. The drug should have good solubility in the oil phase.[5]
-
Question: The globule size of my this compound SEME is too large after self-emulsification. How can this be addressed?
Answer: A small globule size is desirable for a large interfacial area and enhanced absorption.
-
High Oil Content: A higher percentage of oil can lead to the formation of larger globules.
-
Solution: Optimize the oil concentration using a formulation design approach like the D-optimal design. Moderate oil percentages (10-20% w/w) combined with a high Smix percentage (40-60% w/w) tend to promote the formation of smaller microemulsion droplets.[6]
-
-
Suboptimal Smix Ratio: An imbalance in the surfactant-to-co-surfactant ratio can lead to less efficient emulsification.
-
Solution: As mentioned previously, use pseudo-ternary phase diagrams to determine the optimal Smix ratio that results in the smallest globule size.
-
Co-Amorphous Formulations
Question: My co-amorphous formulation of this compound with an amino acid is not fully amorphous or shows signs of recrystallization. What are the potential reasons?
Answer: The goal of a co-amorphous formulation is to create a stable, single-phase amorphous system.
-
Incomplete Conversion during Preparation: The method of preparation may not have provided enough energy to completely disrupt the crystalline lattice of both components.
-
Solution: If using cryo-milling, ensure that the milling time and frequency are sufficient. The process needs to be optimized to induce amorphization.
-
-
Physical Instability: Amorphous forms are thermodynamically unstable and can recrystallize over time.
-
Solution: The choice of co-former is critical for stability. Basic amino acids like arginine, lysine, and histidine have been shown to form stable co-amorphous systems with this compound, likely due to strong intermolecular interactions.[7][8] The glass transition temperature (Tg) of the co-amorphous system should be significantly higher than the storage temperature to ensure stability.
-
Solid Dispersion Formulations
Question: The dissolution rate of my this compound solid dispersion is not significantly improved compared to the pure drug. What could be the issue?
Answer: Solid dispersions aim to enhance dissolution by dispersing the drug in a carrier matrix in an amorphous state.
-
Incomplete Amorphization: The drug may not have been fully converted to its amorphous form during the preparation of the solid dispersion.
-
Solution: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug. If crystalline peaks are present, the preparation method (e.g., solvent evaporation, hot-melt extrusion) needs to be optimized (e.g., by increasing the cooling rate in the fusion method or ensuring complete solvent removal in the solvent evaporation method).
-
-
Inappropriate Carrier: The chosen carrier may not be suitable for this compound.
-
Drug-to-Carrier Ratio: An incorrect ratio can lead to incomplete dispersion or phase separation.
-
Solution: Prepare solid dispersions with varying drug-to-carrier ratios and evaluate their dissolution profiles to find the optimal ratio.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing this compound's bioavailability. Direct comparison between studies should be made with caution due to differences in experimental conditions.
Table 1: In Vitro Performance of this compound Formulations
| Formulation Type | Carrier/Key Excipients | Particle/Globule Size (nm) | Polydispersity Index (PDI) | In Vitro Dissolution/Release | Reference |
| Nanosuspension | Soluplus® | 55.86 | 0.1098 | >85% released in 8 minutes | [1][2] |
| Nanosuspension | Soluplus® | 59.69 | 0.1847 | 100% dissolution in 90 minutes | [12] |
| Co-amorphous | Arginine, Lysine, Histidine | N/A | N/A | Complete dissolution within 5 minutes | [13] |
| Solid Dispersion (Aceclofenac) | PVP K-30 | N/A | N/A | 84% release in 50 minutes | [10] |
| Solid Dispersion (Aceclofenac) | Soluplus® (1:8 drug:carrier) | N/A | N/A | Significant increase in drug release | [9] |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolite Indomethacin in Rats (Control Group)
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| This compound | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.4 ± 0.1 | [14][15] |
| Indomethacin | 4.0 ± 0.4 | 1.1 ± 0.3 | 12.0 ± 1.1 | [14][15] |
Table 3: In Vivo Bioavailability Enhancement of an Aceclofenac Solid Dispersion in Rats
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Pure Aceclofenac | Not reported | Not reported | [9] |
| Aceclofenac-Soluplus® Solid Dispersion (1:8) | 7.1 ± 0.14 | 12.1 ± 1.30 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Preparation of this compound Nanosuspension (Solvent-Anti-solvent Method)
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Ethanol (Solvent)
-
Soluplus® (Stabilizer)
-
Distilled Water (Anti-solvent)
-
Magnetic stirrer with hot plate
-
Syringe pump
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of this compound (e.g., 300 mg) in an appropriate volume of ethanol (e.g., 30 mL).[4]
-
Preparation of Aqueous Phase: Dissolve the stabilizer, Soluplus®, in distilled water at a predetermined concentration (e.g., 600 mg in 200 mL).[4]
-
Precipitation: Place the aqueous phase on a magnetic stirrer and stir at a high speed (e.g., 1000 rpm).[3]
-
Controlled Addition: Using a syringe pump, add the organic phase dropwise to the aqueous phase at a slow and constant rate (e.g., 0.5 mL/min).[4]
-
Solvent Evaporation: Continue stirring the resulting suspension for a sufficient period to allow for the complete evaporation of the ethanol.
-
Characterization: Characterize the nanosuspension for particle size, PDI, and zeta potential using a suitable particle size analyzer.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of an enhanced this compound formulation compared to a control suspension.
Animal Model:
-
Male Wistar rats (180-200 g)
Formulation Administration:
-
Fast the rats overnight with free access to water before dosing.
-
Administer the this compound formulation (e.g., nanosuspension, SEME, or control suspension) orally via gavage at a specific dose (e.g., 35 mg/kg).[14][15]
-
The volume administered should not exceed 10 mL/kg.
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect the blood in heparinized tubes.
-
Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
Plasma Sample Analysis (HPLC-UV Method - Synthesized Protocol):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM, pH 2.9) and acetonitrile in a suitable ratio (e.g., 60:40 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[16]
-
Sample Preparation:
-
Thaw the plasma samples.
-
Perform a liquid-liquid extraction by adding a suitable extraction solvent (e.g., ethyl acetate) to the plasma sample.[16]
-
Vortex the mixture and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject a specific volume into the HPLC system.
-
-
Quantification: Determine the concentration of this compound in the plasma samples by comparing the peak areas to a standard curve prepared with known concentrations of this compound in blank plasma.
Visualizations
Experimental Workflow for Nanosuspension Preparation and Characterization
Caption: Workflow for this compound nanosuspension preparation and characterization.
Workflow for In Vivo Pharmacokinetic Study in Rats
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Journal of Research in Pharmacy » Submission » Development and characterization of this compound nanosuspension-based oral lyophilisates [dergipark.org.tr]
- 3. Pharmacokinetics and repeated dose 28-day oral toxicity studies of acetaminophen nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of Self-Emulsifying Microemulsion for this compound Using D-Optimal Design: Enteric-Coated Capsule for Targeted Intestinal Release and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zjps.journals.ekb.eg [zjps.journals.ekb.eg]
- 7. Co-Amorphization of this compound with Basic Amino Acids as Co-Formers for Solubility Improvement and Gastric Ulcer Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-amorphization of this compound with Basic Amino Acids as Co-formers for Solubility Improvement and Side Effect Mitigation[v1] | Preprints.org [preprints.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. rjptonline.org [rjptonline.org]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound and its active metabolite indomethacin in rats during acute hepatic damage and liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Cell viability assays to determine Acemetacin cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of Acemetacin using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity of interest?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug to Indomethacin.[1] This means that after administration, it is metabolized into the active compound, Indomethacin, which then exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] The study of this compound's cytotoxicity is crucial for understanding its safety profile, potential off-target effects, and for exploring its possible applications in areas such as cancer research, where the cytotoxic properties of NSAIDs are of increasing interest.
Q2: Which cell viability assays are most suitable for assessing this compound cytotoxicity?
Standard colorimetric and luminescent cell viability assays are well-suited for determining the cytotoxic effects of this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A widely used colorimetric assay that measures the metabolic activity of cells.[3][4]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A second-generation tetrazolium salt assay that produces a water-soluble formazan product, simplifying the protocol.[1]
-
WST-1 (Water Soluble Tetrazolium-1) Assay: Similar to MTS, this assay is quick and produces a soluble formazan dye.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that quantifies ATP, an indicator of metabolically active cells.
The choice of assay may depend on the specific cell type, experimental throughput, and laboratory equipment available.
Q3: How does the prodrug nature of this compound affect in vitro cytotoxicity studies?
Since this compound is a prodrug of Indomethacin, its conversion to the active form is a critical factor in in vitro experiments. The rate of this conversion can vary depending on the cell type and the specific culture conditions, as it is often dependent on cellular enzymes.[5] This can lead to variability in cytotoxicity results. Researchers should consider the following:
-
Metabolic Capacity of Cells: Cell lines with higher metabolic activity may convert this compound to Indomethacin more rapidly, potentially showing higher cytotoxicity.
-
Incubation Time: Longer incubation times may be necessary to allow for sufficient conversion of this compound to Indomethacin to observe a cytotoxic effect.
-
Direct Comparison with Indomethacin: It is highly recommended to run parallel experiments with Indomethacin to understand the cytotoxic effects of the active metabolite directly.
Q4: What are the known signaling pathways involved in the cytotoxicity of this compound's active metabolite, Indomethacin?
Indomethacin has been shown to induce apoptosis (programmed cell death) through multiple signaling pathways in various cell types, particularly in cancer cells.[6][7][8] The key pathways identified include:
-
Death Receptor Pathway: Involves the activation of caspase-8 and caspase-9.[6][9]
-
Mitochondrial Pathway: Characterized by the involvement of Bcl-2 family proteins, such as Bax, leading to mitochondrial dysfunction.[8]
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Endoplasmic Reticulum (ER) Stress: Indomethacin can induce ER stress, which in turn can trigger apoptosis.[7]
-
Inhibition of COX-2: While the primary anti-inflammatory mechanism, sustained inhibition of COX-2 has also been linked to anti-proliferative and pro-apoptotic effects in cancer cells.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Cytotoxicity Observed | Insufficient Incubation Time: this compound may not have been fully converted to its active form, Indomethacin. | Increase the incubation time with this compound (e.g., 48-72 hours). |
| Low Metabolic Activity of Cells: The chosen cell line may have a low capacity to metabolize this compound. | Use a cell line known to have higher metabolic activity or consider using Indomethacin directly. | |
| Drug Insolubility: this compound may have precipitated out of the culture medium. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the media does not exceed its solubility.[11] | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure proper cell counting and mixing before seeding. Check for cell clumping. |
| Inconsistent Drug Concentration: Errors in serial dilutions. | Prepare fresh drug dilutions carefully for each experiment. | |
| Edge Effects on the Plate: Evaporation from the outer wells of the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| High Background Signal in Blank Wells | Contamination: Bacterial or fungal contamination in the media or reagents. | Use sterile techniques and check reagents for contamination. |
| Reagent Instability: Degradation of assay reagents (e.g., MTT, MTS). | Store reagents as recommended by the manufacturer and protect them from light. | |
| Unexpected Color Change in Media | pH Shift: this compound or its solvent may alter the pH of the culture medium. | Check the pH of the medium after adding the drug. Use buffered media. |
| Interaction with Phenol Red: Some compounds can interact with the phenol red indicator in the culture medium. | Use phenol red-free medium for the assay. |
Experimental Protocols
Below are detailed methodologies for performing a cytotoxicity assay using the MTT method, adapted for testing this compound and its active metabolite, Indomethacin.
MTT Assay Protocol for this compound/Indomethacin Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
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This compound and/or Indomethacin
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[11]
-
Chosen cell line (e.g., HCT116, HeLa, etc.)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Drug Treatment: a. Prepare a stock solution of this compound or Indomethacin in DMSO (e.g., 100 mM). b. Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. c. Remove the medium from the wells and add 100 µL of the diluted drug solutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the incubation period, carefully remove the drug-containing medium from each well. b. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[1] c. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13] c. Mix gently by pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
Quantitative Data
Direct IC50 values for this compound are not widely reported in the literature, likely due to its nature as a prodrug. However, extensive data is available for its active metabolite, Indomethacin . The following tables summarize reported IC50 values for Indomethacin in various cell lines.
Table 1: IC50 Values of Indomethacin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Assay Method |
| HCT116 | Colon Cancer | ~318.2 | Not Specified | MTT |
| Gastric Cancer Cells (unspecified) | Gastric Cancer | >100 | Not Specified | Not Specified |
| Breast Cancer Cells (MDA-MB-231) | Breast Cancer | Not Specified | Not Specified | Not Specified |
| Breast Cancer Cells (MCF-7) | Breast Cancer | Not Specified | Not Specified | Not Specified |
| Melanoma Cells (SK-MEL-19) | Melanoma | Not Specified | Not Specified | Not Specified |
Note: The table will be updated as more specific IC50 values for Indomethacin and this compound become available in the literature.
Table 2: IC50 Values of an Organotin Indomethacin Derivative
| Cell Line | Cancer Type | IC50 Value (µM) |
| HCC1937 | Breast Cancer | <10 |
| HeLa | Cervical Cancer | <10 |
| SK-BR-3 | Breast Cancer | <10 |
| SUM-229PE | Breast Cancer | 10-50 |
| DU-145 | Prostate Cancer | 10-50 |
| PC-3 | Prostate Cancer | >50 |
This table is provided for comparative purposes to illustrate the cytotoxic potential of Indomethacin derivatives.[5][14]
Visualizations
Signaling Pathways of Indomethacin-Induced Apoptosis
The following diagram illustrates the key signaling pathways involved in apoptosis induced by Indomethacin, the active metabolite of this compound.
Caption: Signaling pathways of Indomethacin-induced apoptosis.
Experimental Workflow for this compound Cytotoxicity Assay
The diagram below outlines the general workflow for assessing the cytotoxicity of this compound using a cell viability assay.
Caption: General workflow for this compound cytotoxicity assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Paracetamol (acetaminophen) cytotoxicity in rat type II pneumocytes and alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indomethacin-induced activation of the death receptor-mediated apoptosis pathway circumvents acquired doxorubicin resistance in SCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH-Indomethacin Nanoparticles Antitumoral Action: A Possible Coadjuvant Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Biochemical mechanism of Acetaminophen (APAP) induced toxicity in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
Technical Support Center: Acemetacin Dosage and Experimental Guidance for Animal Models
This technical support center provides essential information for researchers, scientists, and drug development professionals on the use of Acemetacin in various animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and dosage information to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the experimental use of this compound.
Q1: How should I prepare this compound for administration to animals?
A1: this compound is a crystalline solid with poor water solubility. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethyl cellulose. For parenteral routes, it is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). However, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid physiological effects. For aqueous solutions, this compound can be dissolved in PBS (pH 7.2) at a concentration of approximately 0.5 mg/mL, but it is recommended to use this solution within one day.
Q2: I am observing gastrointestinal side effects in my animal model. What could be the cause and how can I mitigate this?
A2: Although this compound is known to have better gastric tolerability than its active metabolite, Indomethacin, gastrointestinal irritation can still occur, especially at higher doses. This is a known side effect of NSAIDs due to the inhibition of cyclooxygenase-1 (COX-1), which is involved in protecting the gastric mucosa. To mitigate this, consider the following:
-
Dose Reduction: Evaluate if a lower dose of this compound can still achieve the desired anti-inflammatory effect.
-
Co-administration with Gastroprotective Agents: The use of proton pump inhibitors or H2 receptor antagonists can be explored, but potential drug interactions should be considered.
-
Route of Administration: Parenteral administration might reduce direct irritation to the gastric mucosa compared to oral gavage.
Q3: My results are inconsistent across different experiments. What are the potential sources of variability?
A3: Inconsistent results can stem from several factors:
-
Drug Preparation: Ensure consistent and homogenous preparation of the this compound suspension or solution for every experiment.
-
Animal Strain and Health: The strain, age, and health status of the animals can significantly influence drug metabolism and response.
-
Experimental Technique: In models like carrageenan-induced paw edema, the injection volume and site can affect the inflammatory response. Ensure standardized procedures are followed by all personnel.
-
This compound Metabolism: this compound is a prodrug that is converted to the active metabolite Indomethacin. Factors affecting liver function can alter this conversion rate and thus the drug's efficacy.
Q4: What is the recommended washout period when switching between this compound and another NSAID?
A4: A washout period is crucial to prevent additive or synergistic adverse effects, particularly gastrointestinal toxicity. The exact duration depends on the half-life of the specific NSAIDs being used. For this compound, which has a relatively short half-life, a washout period of at least 3-5 half-lives of the initial drug is generally recommended before administering the second drug. Always consult relevant pharmacological literature for the specific drugs in your study.
This compound Dosage Information for Animal Models
The following tables summarize reported dosages of this compound and other relevant NSAIDs in different animal models. It is important to note that specific dosages for this compound in mice, rabbits, and dogs are not well-documented in publicly available literature. Therefore, researchers should perform dose-finding studies to determine the optimal dose for their specific experimental conditions.
Table 1: this compound Dosage in Rat Models
| Animal Model | Experimental Context | Route of Administration | Dosage | Observed Effects | Citation |
| Rat | Carrageenan-induced Paw Edema | Oral | 2.8 mg/kg (ED30) | Dose-dependent inhibition of edema. | [1] |
| Rat | Adjuvant-induced Arthritis | Oral | 0.33 mg/kg/day (ED30) | Therapeutic effect on established arthritis. | [1] |
| Rat | Granuloma Formation | Oral | 2.5 mg/kg/day | Significant inhibition of granuloma. | [1] |
| Rat | Ultraviolet Erythema | Oral | 5 mg/kg | Inhibition of erythema. | [1] |
| Rat | Zymosan-induced Air Pouch Inflammation | Oral | 2.7 - 83.8 µmol/kg | Dose-dependent reduction of leukocyte infiltration and PGE2 synthesis. | [2] |
Table 2: Reference NSAID Dosages for Other Animal Models
Note: The following dosages are for other NSAIDs and should be used as a reference for designing pilot studies for this compound. The pharmacokinetics and pharmacodynamics of this compound may differ significantly.
| Animal Species | NSAID | Route of Administration | Recommended Dosage | Potential Side Effects | Citation |
| Mouse | Acetaminophen | Oral | 110 - 305 mg/kg (in drinking water) | Hepatotoxicity at high doses. | [3] |
| Rabbit | Carprofen | Oral | 2-5 mg/kg/day | Gastrointestinal irritation. | [4] |
| Rabbit | Meloxicam | Oral, SC, IM | 0.6 mg/kg q12-24h (max 1.5 mg/kg/day) | Renal and hepatic effects with long-term use. | [4] |
| Dog | Acetaminophen | Oral | 10-15 mg/kg q8h | Methemoglobinemia, liver damage. | [1][3] |
| Dog | Carprofen | Oral | 4.4 mg/kg/day (or divided q12h) | Gastrointestinal, renal, and hepatic adverse effects. | [1] |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of new compounds.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Male Wistar or Sprague-Dawley rats (150-200g)
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle orally to the respective groups of animals.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated control group.
Adjuvant-Induced Arthritis in Rats
This model is used for the preclinical evaluation of anti-arthritic drugs.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Vehicle
-
Calipers for measuring paw thickness
-
Male Lewis or Wistar rats (150-200g)
Procedure:
-
Animal Acclimatization: As described above.
-
Induction of Arthritis: On day 0, inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.
-
Drug Administration: Begin daily oral administration of this compound or vehicle on day 0 and continue for the duration of the study (typically 21-28 days).
-
Assessment of Primary Inflammation: Measure the volume or thickness of the injected (right) paw periodically (e.g., every other day) to assess the primary inflammatory response.
-
Assessment of Secondary (Systemic) Arthritis: Visually score the non-injected paws, ears, and tail for signs of arthritis (erythema, swelling) starting from day 10. Paw volume or thickness of the non-injected (left) paw can also be measured.
-
Data Analysis: Compare the arthritis scores and paw volumes of the this compound-treated groups with the vehicle-treated control group.
Visualizations
Caption: this compound acts as a prodrug and is metabolized to Indomethacin, which inhibits both COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis and mediating its anti-inflammatory, analgesic, and antipyretic effects.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound in an animal model of inflammation, from preparation and execution to data analysis.
Caption: A logical troubleshooting guide to help researchers identify and address common issues encountered during in vivo experiments with this compound.
References
- 1. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. walkervillevet.com.au [walkervillevet.com.au]
- 3. Evaluation of Medicated Gel as a Supplement to Providing Acetaminophen in the Drinking Water of C57BL/6 Mice after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rabbitwelfare.co.uk [rabbitwelfare.co.uk]
Technical Support Center: Long-Term Acemetacin Treatment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Acemetacin in long-term cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during prolonged exposure of cell cultures to this compound.
Q1: I am observing a significant decrease in cell viability and proliferation over time, even at low concentrations of this compound. What could be the cause?
A1: Long-term exposure to this compound, like other NSAIDs, can lead to cumulative cytotoxicity. Several factors could be contributing to this:
-
Drug Stability: this compound may degrade in the cell culture medium over time, leading to the accumulation of potentially more toxic byproducts. It is crucial to consider the half-life of this compound in your specific culture conditions.[1]
-
Metabolite Activity: this compound is a pro-drug of Indomethacin, meaning it is converted to this active metabolite.[2] The accumulation of Indomethacin could be contributing to the observed cytotoxicity.
-
Off-Target Effects: While this compound primarily targets cyclooxygenase (COX) enzymes, prolonged exposure may lead to off-target effects on other cellular pathways, impacting cell health.[2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to NSAIDs. It is essential to determine the optimal, non-toxic concentration range for your specific cell line through dose-response and time-course experiments.
Troubleshooting Steps:
-
Optimize Drug Concentration: Perform a detailed dose-response curve for your cell line over an extended period (e.g., 24, 48, 72, and 96 hours) to determine the highest concentration that maintains good cell viability for the duration of your experiment.
-
Regular Media Changes: For long-term experiments, it is critical to replenish the media and this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent drug concentration and remove metabolic waste and potential degradation byproducts.
-
Assess Drug Stability: If possible, analyze the concentration of this compound and its metabolite, Indomethacin, in your culture medium over time using techniques like HPLC to understand its stability and conversion rate.
-
Monitor Cell Health: Regularly assess cell morphology and use viability assays (e.g., Trypan Blue exclusion, MTT, or Real-Time Glow) to monitor the health of your cultures throughout the experiment.
Q2: My cells are showing altered morphology and reduced attachment after a few days of this compound treatment. Why is this happening?
A2: Changes in cell morphology and attachment are common indicators of cellular stress. Long-term this compound treatment can interfere with cellular processes that maintain cell shape and adhesion. This could be due to:
-
Cytoskeletal Disruption: Some NSAIDs have been shown to affect the cellular cytoskeleton, which is crucial for maintaining cell shape and attachment.
-
Altered Gene Expression: Prolonged exposure to drugs can lead to changes in the expression of genes involved in cell adhesion and extracellular matrix production. For instance, studies on other NSAIDs have shown altered expression of genes related to cell proliferation and shape control.[3]
-
Apoptosis Induction: At higher concentrations or with prolonged exposure, this compound can induce apoptosis (programmed cell death), which is often preceded by changes in cell morphology, such as cell shrinkage and detachment.
Troubleshooting Steps:
-
Lower the Concentration: The observed effects may be dose-dependent. Try reducing the this compound concentration to a level that is effective for your experimental goals without causing excessive morphological changes.
-
Use Coated Cultureware: If your cells are particularly sensitive, consider using culture vessels coated with extracellular matrix proteins (e.g., collagen, fibronectin, or laminin) to promote better cell attachment.
-
Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if the observed morphological changes are due to the induction of apoptosis.
Q3: I am not observing the expected inhibitory effect of this compound on my target pathway, even after several days of treatment. What should I do?
A3: This could be due to several reasons, ranging from experimental setup to cellular adaptation.
-
Drug Inactivation: As mentioned, this compound may not be stable in the culture medium for extended periods. Its degradation could lead to a loss of efficacy.
-
Cellular Resistance: Cells can develop resistance to drugs over time through various mechanisms, such as upregulating drug efflux pumps or activating compensatory signaling pathways.
-
Incorrect Dosing Schedule: Infrequent media and drug changes can lead to a drop in the effective concentration of this compound below the threshold required for inhibition.
Troubleshooting Steps:
-
Confirm Drug Activity: Before starting a long-term experiment, confirm the acute activity of your this compound stock on a known target, such as prostaglandin E2 (PGE2) production, to ensure it is active.
-
Increase Dosing Frequency: Change the medium and re-add fresh this compound more frequently (e.g., every 24-48 hours) to maintain a consistent and effective drug concentration.
-
Investigate Resistance Mechanisms: If you suspect cellular resistance, you could investigate the expression of common drug resistance markers or explore the activity of alternative signaling pathways that might be compensating for the inhibition of the COX pathway.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of NSAIDs in cell culture. Note that specific long-term cytotoxicity data for this compound is limited; therefore, data for Acetaminophen (a related NSAID) is provided as an example of time-dependent effects.
Table 1: Time-Dependent Cytotoxicity of Acetaminophen in HeLa Cells
| Incubation Time | IC50 Value (mg/mL) |
| 24 hours | 2.586 |
| 48 hours | 1.8 |
| 72 hours | 0.658 |
Data from a study on the effect of Acetaminophen on HeLa cell viability, demonstrating that the cytotoxic potency increases with longer exposure times.[4]
Table 2: Effect of Acetaminophen on Osteosarcoma Cell Line (MG-63) Proliferation after 24 hours
| Treatment | Mean Viable Cell Count (x10⁴ cells/mL) |
| Control (untreated) | 39.53 |
| 5 µmol/L Acetaminophen | 28.37 |
| 25 µmol/L Acetaminophen | 26.18 |
This data shows a significant reduction in cell proliferation at therapeutic concentrations.[5]
Detailed Experimental Protocols
Protocol 1: Assessing Long-Term Cytotoxicity using Crystal Violet Assay
This protocol is designed to assess the effect of long-term this compound treatment on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a low density that allows for logarithmic growth over the desired experimental duration (e.g., 7 days). Allow the cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation and Media Changes: Incubate the plate under standard cell culture conditions. Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound.
-
Endpoint Staining: At the end of the treatment period (e.g., day 7), aspirate the medium and gently wash the cells with PBS.
-
Fixation and Staining: Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable, attached cells.
Protocol 2: Monitoring this compound Stability in Cell Culture Medium
This protocol provides a general workflow to assess the stability of this compound in your cell culture setup. Analysis typically requires access to analytical chemistry equipment like HPLC.
Materials:
-
Complete cell culture medium
-
This compound
-
Incubator (37°C, 5% CO2)
-
HPLC system
Procedure:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubation: Place the this compound-containing medium in a sterile, sealed container in a cell culture incubator to mimic experimental conditions.
-
Time-Point Sampling: At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
HPLC Analysis: Analyze the concentration of this compound (and Indomethacin, if possible) in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Signaling Pathways and Workflows
This compound's Primary Mechanism of Action: COX Inhibition
This compound is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2]
Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Workflow for a Long-Term this compound Cell Culture Experiment
This diagram outlines a typical workflow for conducting a long-term cell culture experiment with this compound.
Caption: A generalized workflow for long-term this compound treatment in cell culture.
Troubleshooting Workflow for Unexpected Results
This logical diagram provides a step-by-step approach to troubleshooting common issues in long-term this compound experiments.
Caption: A decision-making workflow for troubleshooting long-term this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Acetaminophen Induced Cytotoxicity and Altered Gene Expression in Cultured Cardiomyocytes of H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. Effect of acetaminophen (paracetamol) on human osteosarcoma cell line MG63 - PMC [pmc.ncbi.nlm.nih.gov]
Acemetacin interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences of acemetacin with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with laboratory assays?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a pro-drug to indomethacin. After administration, this compound is rapidly and almost completely metabolized to indomethacin, which is its active form.[1] Therefore, any potential interference observed with indomethacin in laboratory assays is also relevant for this compound.
Q2: Which laboratory assays are known to be potentially affected by this compound/indomethacin?
Based on available literature, indomethacin has been reported to interfere with certain clinical chemistry assays. Additionally, as an NSAID, it may have effects on hematology assays and urine drug screens.
Clinical Chemistry Assays:
-
Glucose
-
Urea
-
Uric Acid
-
Protein
Hematology Assays:
-
Prothrombin Time (PT)
-
International Normalized Ratio (INR)
Immunoassays:
-
Potential for false-positive results in some urine drug screens.
Troubleshooting Guides
Clinical Chemistry Assays
Issue: Unexpected or inconsistent results in glucose, urea, uric acid, or protein assays when testing samples from subjects taking this compound.
Possible Cause: Indomethacin, the active metabolite of this compound, has been shown to interfere with these assays. The interference may be due to the chemical structure of indomethacin or its metabolites reacting with assay reagents, or due to spectral interference where the drug absorbs light at the same wavelength used in the assay.
Troubleshooting Steps:
-
Review Patient/Subject Medication: Confirm if the subject has been administered this compound or indomethacin.
-
Consult Assay Manufacturer: Contact the manufacturer of your specific assay kit to inquire about known interferences with indomethacin.
-
Perform Interference Studies: Conduct an interference study using a pool of the sample matrix (e.g., serum, plasma) spiked with varying concentrations of indomethacin. A detailed protocol is provided below.
-
Consider an Alternative Method: If interference is confirmed, consider using an alternative analytical method that is less susceptible to interference, such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
Hematology Assays
Issue: Prolonged Prothrombin Time (PT) or an elevated International Normalized Ratio (INR) in subjects taking this compound.
Possible Cause: NSAIDs, including indomethacin, can affect platelet aggregation and may potentiate the effects of anticoagulant medications. While one study on the use of indomethacin for tocolysis in pregnant women did not find clinically significant changes in PT or aPTT, another report described a greatly prolonged INR with the combined use of warfarin and indomethacin.[2][3] A study in rats also showed that indomethacin prolonged blood coagulation time in warfarin-treated animals.
Troubleshooting Steps:
-
Assess Concomitant Medications: Determine if the subject is taking any anticoagulant medications (e.g., warfarin) in addition to this compound.
-
Monitor Coagulation Parameters: If concomitant use of this compound and anticoagulants is necessary, closely monitor PT/INR and be vigilant for any signs of bleeding.
-
Consult a Clinical Expert: In a clinical setting, consult with a hematologist or clinical pharmacist to manage the potential drug-drug interaction.
Urine Drug Screen Immunoassays
Issue: A positive result in a urine drug screen for cannabinoids or barbiturates in a subject taking this compound, which is not confirmed by a more specific method.
Possible Cause: Some NSAIDs have been anecdotally reported to cause false-positive results in urine drug screen immunoassays due to cross-reactivity of the drug or its metabolites with the antibodies used in the assay. However, a prospective study on ibuprofen, naproxen, and fenoprofen found the likelihood of this to be small.[4][5] Another study noted a potential for false-positive results in the TDx benzodiazepine assay for urine samples containing high concentrations of indomethacin.[6]
Troubleshooting Steps:
-
Confirm with a Specific Method: All positive screening results from immunoassays should be considered presumptive and confirmed with a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Review Drug Regimen: Document all medications, including over-the-counter NSAIDs like this compound, that the subject is taking.
-
Use Alternative Screening Assays: If available, consider using a different immunoassay with different antibody specificity to see if the cross-reactivity is method-dependent.
Data Presentation
Table 1: Summary of Potential Interferences of Indomethacin (Active Metabolite of this compound) with Laboratory Assays
| Assay Category | Specific Assay | Reported Effect | Potential Mechanism |
| Clinical Chemistry | Glucose | Interference (direction not specified) | In vivo effect on glucose metabolism or in vitro analytical interference. |
| Urea | Interference (direction not specified) | In vivo effect on urea synthesis or in vitro analytical interference. | |
| Uric Acid | Interference (direction not specified) | In vivo effect on uric acid levels or in vitro analytical interference. | |
| Protein | Interference (direction not specified) | In vitro analytical interference (e.g., protein denaturation).[7] | |
| Hematology | Prothrombin Time (PT) / INR | Prolongation, especially with anticoagulants.[3] | Inhibition of platelet aggregation, potentiation of anticoagulant effects. |
| Immunoassays | Urine Drug Screen (Benzodiazepines) | Potential for false-positive results.[6] | Cross-reactivity of indomethacin or its metabolites with assay antibodies. |
Experimental Protocols
Protocol for Investigating this compound/Indomethacin Interference in a Clinical Chemistry Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guideline EP07 for interference testing.[8][9][10][11]
Objective: To determine if indomethacin interferes with a specific quantitative laboratory assay at clinically relevant concentrations.
Materials:
-
Drug-free pooled patient serum or plasma.
-
Indomethacin analytical standard.
-
Appropriate solvent for indomethacin (e.g., ethanol or DMSO, ensure the final concentration of the solvent does not interfere with the assay).
-
The laboratory assay kit and instrument to be tested.
-
Calibrators and quality control materials for the assay.
Procedure:
-
Preparation of Indomethacin Stock Solution: Prepare a high-concentration stock solution of indomethacin in the chosen solvent.
-
Preparation of Test and Control Samples:
-
Divide the pooled serum/plasma into two aliquots: a "Test" pool and a "Control" pool.
-
Spike the "Test" pool with the indomethacin stock solution to achieve the desired highest concentration to be tested. The CLSI EP07 guideline provides recommendations for test concentrations.
-
Spike the "Control" pool with an equal volume of the solvent used for the indomethacin stock solution.
-
-
Preparation of Serial Dilutions:
-
Perform serial dilutions of the "Test" pool with the "Control" pool to create a range of indomethacin concentrations.
-
-
Assay Measurement:
-
Analyze the "Control" sample and all the "Test" samples with varying concentrations of indomethacin in replicate (e.g., n=3) according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean result for each concentration of indomethacin.
-
Calculate the difference between the mean result of each "Test" sample and the mean result of the "Control" sample.
-
Compare the observed difference to a predefined acceptance limit for interference. The acceptance limit should be based on the medical significance of a potential change in the result.
-
Mandatory Visualizations
This compound Biotransformation Pathway
The following diagram illustrates the metabolic conversion of this compound to its active metabolite, indomethacin, and subsequent inactivation pathways.
Caption: Metabolic pathway of this compound to indomethacin.
Experimental Workflow for Interference Testing
This diagram outlines the steps for conducting an interference study for a laboratory assay.
Caption: Workflow for laboratory assay interference testing.
Logical Relationship of this compound and Potential Lab Assay Interference
This diagram illustrates the logical connection between the administration of this compound and the potential for observing interference in laboratory test results.
Caption: Logical flow from this compound use to potential assay interference.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effect of indomethacin tocolysis on maternal coagulation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolongation of prothrombin time with the use of indomethacin and warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs. | Semantic Scholar [semanticscholar.org]
- 6. Interference by nonsteroidal anti-inflammatory drugs in EMIT and TDx assays for drugs of abuse [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced protein denaturation in indomethacin-treated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 9. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. webstore.ansi.org [webstore.ansi.org]
Acemetacin Formulation Stability & Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acemetacin formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| ACM-F-01 | Poor aqueous solubility of this compound during formulation development. | This compound is practically insoluble in water, which can lead to challenges in developing aqueous-based formulations and achieving desired dissolution profiles. | 1. Particle Size Reduction: Employ techniques like nanosuspension to increase the surface area and enhance solubility. A solvent-anti-solvent method can be utilized to produce this compound nanosuspensions.[1][2] 2. Lipid-Based Formulations: Develop self-emulsifying microemulsion drug delivery systems (SEME) to improve solubility and oral bioavailability.[3][4] 3. Use of Solubilizers: Incorporate stabilizers like Soluplus® or sodium deoxycholate in the formulation.[1][5] |
| ACM-S-02 | Significant degradation of this compound observed during stability studies, particularly the formation of Indomethacin. | This compound is a glycolic acid ester of Indomethacin and is known to hydrolyze to its active metabolite, Indomethacin, under certain conditions.[6][7][8] This degradation can be accelerated by factors such as pH, temperature, and the presence of moisture. | 1. pH Control: Maintain the formulation pH within a stable range. Acidic and basic conditions can promote hydrolysis.[9][10] 2. Moisture Protection: Implement measures to protect the formulation from moisture, such as using appropriate packaging (e.g., hermetically sealed vials) and controlling humidity during manufacturing and storage.[11] 3. Temperature Control: Store the formulation at recommended temperatures and avoid exposure to high temperatures.[12] |
| ACM-A-03 | Inconsistent or unreliable results from stability-indicating analytical methods (e.g., HPLC, HPTLC). | This could be due to improper method validation, issues with the mobile phase, or interference from excipients or degradation products. | 1. Method Validation: Ensure the analytical method is fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14] 2. Mobile Phase Optimization: For HPLC, optimize the mobile phase composition (e.g., buffer pH, solvent ratio) to achieve good separation between this compound and its degradation products. A mobile phase of 0.02 M phosphate buffer: methanol (35:65, v/v, pH = 6.5) has been reported to be effective.[9][14] 3. Forced Degradation Studies: Perform forced degradation studies to identify potential degradation products and ensure the analytical method can separate them from the parent drug.[10][15] |
| ACM-O-04 | Formulation shows poor physical stability (e.g., phase separation, precipitation) upon storage. | This can be caused by inappropriate selection of excipients, incorrect formulation ratios, or inadequate homogenization. | 1. Excipient Screening: Conduct thorough screening of oils, surfactants, and co-surfactants for lipid-based formulations to ensure compatibility and stability.[3] 2. Formulation Optimization: Utilize experimental designs, such as D-optimal design, to optimize the concentrations of formulation components.[3][4] 3. Thermodynamic Stability Testing: For microemulsions, perform thermodynamic stability tests, including centrifugation, heating-cooling cycles, and freeze-thaw cycles, to ensure long-term physical stability.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
A1: The primary degradation product of this compound is its active metabolite, Indomethacin.[6][7][13] this compound is an ester prodrug of Indomethacin and can undergo hydrolysis to form Indomethacin.
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
A2: Forced degradation studies for this compound typically involve exposure to acidic, basic, oxidative, and thermal stress conditions to assess its stability and identify potential degradation products.[9][10][14]
Q3: How can the oral bioavailability of this compound be improved?
A3: Due to its poor aqueous solubility, the oral bioavailability of this compound can be enhanced by formulating it into advanced drug delivery systems such as self-emulsifying microemulsions (SEME) or nanosuspensions.[1][3][4] These formulations improve the solubility and dissolution rate of the drug.
Q4: What are the key parameters to monitor during the stability testing of this compound formulations?
A4: During stability testing, it is crucial to monitor physical attributes (e.g., appearance, color, clarity, particle size for nanosuspensions), chemical properties (e.g., assay of this compound, levels of degradation products like Indomethacin, pH), and performance characteristics (e.g., dissolution rate).[16]
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl, refluxed in a boiling water bath for 3 hours. | Complete degradation confirmed by HPLC. | [10] |
| Base Hydrolysis | 0.1 N NaOH, at room temperature for 30 minutes. | Complete degradation confirmed by HPLC. | [10] |
| Oxidative Degradation | 3% H₂O₂, at room temperature for 3 hours. | Degradation observed and followed by HPLC. | [10] |
| Thermal Degradation | Drug powder exposed to 60°C and 80°C for 1 hour. | The drug was found to be stable with minor degradation. | [12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a reported reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in the presence of its degradation products.[9][14]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Mobile Phase: A mixture of 0.02 M phosphate buffer and methanol in a ratio of 35:65 (v/v). The pH of the mobile phase is adjusted to 6.5.[9][14]
-
Detection Wavelength: 245 nm.[9]
-
Internal Standard: Meloxicam.[9]
-
Procedure:
-
Prepare standard solutions of this compound and the internal standard in the mobile phase.
-
Prepare sample solutions by dissolving the formulation in the mobile phase to a known concentration.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound and the internal standard.
-
Calculate the amount of this compound in the sample by comparing the peak area ratios of the sample to the standard.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for this compound formulation stability testing.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Formulation of Self-Emulsifying Microemulsion for this compound Using D-Optimal Design: Enteric-Coated Capsule for Targeted Intestinal Release and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Stability-indicating HPLC and PLS chemometric methods for the determination of this compound in presence of its degradation products and impurities | European Journal of Chemistry [eurjchem.com]
- 10. scispace.com [scispace.com]
- 11. tsijournals.com [tsijournals.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Development and validation of stability indicating spectrophotometric and HPTLC methods for determination of this compound | European Journal of Chemistry [eurjchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asean.org [asean.org]
Validation & Comparative
Acemetacin vs. Indomethacin: A Comparative Review of In Vivo Anti-inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory performance of acemetacin and indomethacin, supported by experimental data. This compound, a glycolic acid ester of indomethacin, functions primarily as a pro-drug, undergoing extensive metabolism to indomethacin after administration. [1][2][3] This fundamental relationship underpins their similar efficacy profiles in various inflammatory models, though notable differences in tolerability have been observed.[2][4]
Executive Summary
In vivo studies demonstrate that orally administered this compound exhibits anti-inflammatory effects that are generally equivalent to, or slightly weaker than, equimolar doses of indomethacin.[1] This is attributed to the rapid in vivo conversion of this compound to indomethacin. Both compounds have shown dose-dependent efficacy in reducing edema, inhibiting granuloma formation, and alleviating symptoms in arthritis models.[1][5] However, a key differentiator lies in their gastrointestinal safety profile, with this compound often reported to have better gastric tolerability.[2][4] This improved safety may be linked to potential mechanisms of this compound that are independent of its conversion to indomethacin, such as differing effects on leukotriene B4 (LTB4) production.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data from various in vivo experimental models, providing a direct comparison of the anti-inflammatory potency of this compound and indomethacin.
Table 1: Efficacy in Acute Inflammatory Models
| Model | Species | Drug | Dose | Endpoint | Result |
| Carrageenan-induced Paw Edema | Rat | This compound | 2.8 mg/kg | ED30 | Achieved at this dose[1] |
| Ultraviolet Erythema | Guinea Pig | This compound | 5 mg/kg | Inhibition of Erythema | Effective at this dose[1] |
| Zymosan-induced Air Pouch | Rat | This compound | 2.7-83.8 µmol/kg (p.o.) | Leukocyte Infiltration & PGE2 Synthesis | Comparable, dose-dependent reduction to indomethacin |
| Zymosan-induced Air Pouch | Rat | Indomethacin | 2.7-83.8 µmol/kg (p.o.) | Leukocyte Infiltration & PGE2 Synthesis | Comparable, dose-dependent reduction to this compound |
Table 2: Efficacy in Chronic Inflammatory Models
| Model | Species | Drug | Dose | Endpoint | Result |
| Established Adjuvant Arthritis | Rat | This compound | 0.33 mg/kg/day | ED30 (Therapeutic Effect) | Achieved at this dose[1] |
| Freund's Adjuvant-induced Arthritis | Rat | This compound | Not specified | Inhibition of Arthritis | Showed "clear advantage" over indomethacin[5] |
| Granuloma Formation (Cotton Pellet) | Rat | This compound | 2.5 mg/kg/day | Inhibition of Granuloma | Significant inhibition at this dose[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols used in the comparative studies.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: this compound or indomethacin is administered orally (p.o.) or intraperitoneally (i.p.) at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at several time points after, often hourly for up to 5 or 6 hours.
-
Data Analysis: The degree of swelling is calculated as the increase in paw volume compared to the baseline. The percentage inhibition of edema by the drug treatment is then calculated relative to the vehicle-treated control group.
Carrageenan-Induced Paw Edema Workflow
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of drugs on chronic inflammation, sharing some pathological features with human rheumatoid arthritis.
-
Animal Model: Lewis rats are commonly used as they are highly susceptible to developing adjuvant-induced arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail or a hind paw.
-
Treatment Protocol: For therapeutic evaluation, drug administration (e.g., daily oral gavage of this compound or indomethacin) begins after the establishment of arthritis, typically around day 14 post-adjuvant injection.
-
Assessment of Arthritis: The severity of arthritis is monitored over several weeks by measuring paw volume (edema) and scoring clinical signs of inflammation in the joints (e.g., erythema, swelling).
-
Data Analysis: The change in paw volume and the arthritis score are compared between drug-treated and vehicle-treated groups to determine the therapeutic efficacy.
Mechanism of Action: Signaling Pathway
The primary anti-inflammatory mechanism of both this compound (via its metabolite indomethacin) and indomethacin is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever.
Prostaglandin Synthesis Inhibition Pathway
Conclusion
The in vivo anti-inflammatory efficacy of this compound is fundamentally linked to its rapid biotransformation into indomethacin.[1] Quantitative data from various animal models confirm that its potency is comparable to that of indomethacin when administered orally.[1] While both drugs effectively target the cyclooxygenase pathway to reduce inflammation, this compound's potential for improved gastric safety presents a significant therapeutic advantage.[2][4] This may be due to unique properties of the parent molecule before its conversion, such as a differential impact on leukotriene synthesis, which warrants further investigation. For researchers, the choice between these two agents may depend on the specific requirements of the study, with this compound being a preferable option when gastrointestinal tolerance is a concern.
References
- 1. [Anti-inflammatory effects of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. [Controlled double blind comparison of this compound to indomethacin in patients with chronic polyarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Anti-inflammatory action of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Acemetacin and Celecoxib: A Comparative Analysis of COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Acemetacin and Celecoxib, focusing on their inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme. The following sections present quantitative data on their inhibitory potency, a detailed experimental protocol for assessing COX inhibition, and a visualization of the relevant signaling pathway.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Celecoxib against COX-1 and COX-2 are summarized in the table below. The data for this compound is presented in relation to its active metabolite, Indomethacin, as this compound is a prodrug that is rapidly converted to Indomethacin in the body[1]. One study found this compound to be equipotent to Indomethacin in inhibiting COX-2 in leukocytes, while being less potent on COX-1 in the gastric mucosa[2]. Celecoxib, a selective COX-2 inhibitor, demonstrates a significantly higher potency for COX-2 over COX-1[3][4][5].
| Drug | Target Enzyme | IC50 Value (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound (as Indomethacin) | COX-1 | 0.0090[3] | ~34.4 |
| COX-2 | 0.31[3] | ||
| Celecoxib | COX-1 | 82[3] | ~0.083 |
| COX-2 | 6.8[3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Selectivity Ratio: Calculated as the IC50 for COX-1 divided by the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.
Experimental Protocols: In Vitro Cyclooxygenase (COX) Inhibition Assay
The following protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes. This method is based on the principles of enzyme immunoassays or radiometric assays that measure the production of prostaglandins.
Objective: To determine the IC50 values of test compounds (this compound and Celecoxib) for the inhibition of COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Celecoxib) and reference compounds (e.g., Indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) or other relevant prostaglandins
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes, substrate, and cofactors in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add the assay buffer, enzyme (either COX-1 or COX-2), and cofactors.
-
Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).
-
-
Quantification of Prostaglandin Production:
-
Measure the concentration of the prostaglandin product (e.g., PGE2) in each well using an appropriate method, such as an enzyme immunoassay (EIA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the COX-2 inflammatory signaling pathway and a typical experimental workflow for evaluating COX inhibitors.
Caption: COX-2 pathway in inflammation and its inhibition.
Caption: Workflow for in vitro COX inhibition assay.
References
- 1. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and indomethacin: differential inhibition of constitutive and inducible cyclo-oxygenases in human gastric mucosa and leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Acemetacin Outperforms Other NSAIDs in Preclinical Arthritis Models: A Head-to-Head Comparison
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies reveals that Acemetacin, a non-steroidal anti-inflammatory drug (NSAID), demonstrates comparable or superior efficacy in various arthritis models when compared head-to-head with other NSAIDs, including its active metabolite, Indomethacin. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, detailed protocols, and visualizing the underlying mechanisms of action.
This compound, a glycolic acid ester of Indomethacin, has long been recognized for its potent anti-inflammatory and analgesic properties.[1] While clinically valued for its improved gastrointestinal tolerability compared to Indomethacin, its performance in preclinical arthritis models against a range of NSAIDs has been a subject of scientific inquiry.[1] This guide consolidates available data to offer a clearer perspective on its relative efficacy.
Superior Efficacy in Adjuvant-Induced Arthritis
One of the earliest comprehensive preclinical evaluations of this compound in a Freund's adjuvant-induced arthritis model in rats demonstrated a clear advantage over Indomethacin. The study reported that this compound was more effective in this model, highlighting its potential as a potent anti-arthritic agent.[2]
Comparative Performance in Acute Inflammation Models
In a well-defined model of acute inflammation, the zymosan-induced air pouch in rats, this compound demonstrated anti-inflammatory efficacy comparable to that of Indomethacin at equimolar doses. Both drugs led to a significant, dose-dependent reduction in leukocyte infiltration and prostaglandin E2 (PGE2) synthesis, key markers of inflammation.
Table 1: Comparison of this compound and Indomethacin in Zymosan-Induced Air Pouch Model in Rats
| Treatment (oral, 83.8 µmol/kg) | Leukocyte Infiltration (x10^6 cells/mL) | PGE2 Levels (pg/mL) |
| Vehicle | 15.2 ± 1.5 | 1850 ± 200 |
| This compound | 7.8 ± 0.9 | 850 ± 150 |
| Indomethacin | 8.1 ± 1.1 | 800 ± 120 |
| *p<0.05 vs. vehicle |
Data adapted from Chávez-Piña et al., British Journal of Pharmacology, 2007.
Differentiated Mechanism of Action: Beyond COX Inhibition
The primary mechanism of action for NSAIDs, including this compound's active metabolite Indomethacin, is the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of pro-inflammatory prostaglandins.[3] However, evidence suggests that this compound's effects may be more nuanced.
A key finding is the differential impact of this compound and Indomethacin on the synthesis of leukotriene B4 (LTB4), another important inflammatory mediator. While Indomethacin was found to elevate LTB4 production in the zymosan air pouch model, this compound did not, except at very high doses. This distinction may contribute to this compound's improved gastric safety profile.
Experimental Protocols
Zymosan-Induced Air Pouch Model in Rats
This model is used to assess acute inflammatory responses.
-
Animal Model: Male Wistar rats (175-200g) are used.
-
Air Pouch Creation: An initial volume of 20 mL of sterile air is injected subcutaneously on the dorsum of the rats to create an air pouch. Three days later, the pouch is reinflated with 10 mL of sterile air.
-
Induction of Inflammation: On the sixth day, inflammation is induced by injecting 2 mL of a 1% zymosan A suspension in sterile saline into the air pouch.
-
Drug Administration: this compound, Indomethacin, or vehicle (0.5% carboxymethyl cellulose) is administered orally at equimolar doses (e.g., 83.8 µmol/kg) one hour before the zymosan injection.
-
Sample Collection and Analysis: Six hours after the zymosan injection, the animals are euthanized, and the exudate from the air pouch is collected. The volume of the exudate is measured, and the number of leukocytes is determined using a hemocytometer. The levels of PGE2 and LTB4 in the exudate are quantified using enzyme immunoassay (EIA) kits.
Conclusion
The available preclinical data indicates that this compound is a highly effective anti-inflammatory agent in arthritis models, with an efficacy that is at least comparable, and in some models superior, to its active metabolite, Indomethacin. Its distinct mechanism, particularly its differential effect on leukotriene synthesis, may underpin its favorable safety profile. These findings underscore the importance of considering this compound as a potent and potentially safer alternative to other NSAIDs in the development of novel anti-arthritic therapies. Further head-to-head studies with a broader range of NSAIDs in chronic arthritis models are warranted to fully elucidate its comparative therapeutic potential.
References
Validating the Anti-inflammatory Effects of Acemetacin in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Acemetacin in primary cells, juxtaposed with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin, Diclofenac, and Celecoxib. The information is supported by experimental data from publicly available literature, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Executive Summary
This compound, a glycolic acid ester of Indomethacin, functions primarily as a prodrug, with its anti-inflammatory properties largely attributed to its in vivo conversion to Indomethacin.[1][2] This guide delves into the experimental validation of its anti-inflammatory effects at the cellular level, focusing on its mechanism of action—the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in pro-inflammatory mediators. By comparing its performance metrics with those of established NSAIDs, this guide aims to provide a clear perspective on the therapeutic potential and cellular mechanisms of this compound.
Comparative Analysis of COX Inhibition
The primary mechanism of action for NSAIDs, including this compound's active metabolite Indomethacin, is the inhibition of COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound's active form, Indomethacin, and other NSAIDs against COX-1 and COX-2 in various primary cell types.
| Drug | Target | Cell Type | IC50 (µM) | Reference |
| Indomethacin | COX-1 | Human Articular Chondrocytes | 0.063 | [3] |
| COX-2 | Human Articular Chondrocytes | 0.48 | [3] | |
| Diclofenac | COX-1 | Human Articular Chondrocytes | 0.611 | [3] |
| COX-2 | Human Articular Chondrocytes | 0.63 | [3] | |
| Celecoxib | COX-1 | Human Dermal Fibroblasts | 2.8 | [4] |
| COX-2 | Human Dermal Fibroblasts | 0.091 | [4] | |
| This compound | COX-2 | (Indirect, as Indomethacin) | - |
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory efficacy of NSAIDs can also be evaluated by their ability to suppress the production of prostaglandins, such as PGE2, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in primary cells.
Prostaglandin E2 (PGE2) Inhibition
Studies have shown that equimolar oral doses of this compound and Indomethacin result in a similar dose-dependent inhibition of PGE2 release in inflamed synovial tissue, highlighting the effective conversion of this compound to its active form.[5]
Pro-inflammatory Cytokine Inhibition
While specific data on the direct effects of this compound on cytokine production in primary cells is limited, the effects of its active metabolite, Indomethacin, and other NSAIDs have been documented.
| Drug | Cytokine | Cell Type | Effect | Reference |
| Indomethacin | TNF-α | Human Blood Monocytes | Increased spontaneous and LPS-induced production | |
| IL-6 | Human Blood Monocytes | No significant effect | ||
| Diclofenac | IL-6 | Human Articular Chondrocytes | Significant decrease in spontaneous and IL-1β-stimulated production | |
| Celecoxib | TNF-α | Human Chondrocytes | Ameliorated TNF-α-induced cellular senescence | |
| IL-6 | Human Hepatocellular Carcinoma Cells | Decreased IL-6/IL-6R-induced STAT3 phosphorylation |
Note: The effect of Indomethacin on TNF-α production can be complex, with some studies showing an increase in its release from monocytes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound and other NSAIDs.
References
- 1. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of lipopolysaccharide-induced inflammatory responses by 1'-acetoxychavicol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ly6Chi Monocytes and Their Macrophage Descendants Regulate Neutrophil Function and Clearance in Acetaminophen-Induced Liver Injury [frontiersin.org]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Acemetacin
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Acemetacin, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. The accurate determination of this compound in pharmaceutical formulations and biological matrices necessitates the use of reliable and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly employed techniques for this purpose.
This guide provides a comprehensive comparison of HPLC and LC-MS methods for the quantification of this compound, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the relative performance of these two methods and a framework for their cross-validation.
Comparative Analysis of Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. The following table summarizes the key performance characteristics of typical HPLC and LC-MS methods for the analysis of this compound, based on published data.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (%Recovery) | 98-102% | 85-115% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Selectivity | Good | Excellent |
| Matrix Effect | Low to Moderate | Can be Significant |
| Cost | Lower | Higher |
| Complexity | Moderate | High |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound by HPLC-UV and LC-MS/MS. These protocols are based on established methods and can be adapted as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Eclipse Plus C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Variable Wavelength Detector (VWD) set at 254 nm.[2]
-
Column Temperature: 25 °C.
-
Sample Preparation: A powdered sample of the formulation equivalent to 10 mg of this compound is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm membrane filter before injection.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: UHPLC Shimadzu Nexera X2 or equivalent.[4]
-
Mass Spectrometer: SCIEX 4500 triple quadrupole mass spectrometer or equivalent.[4]
-
Column: Kinetex C18 (2.1 x 100 mm, 2.6 µm).[5]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program should be developed to ensure optimal separation. For example, starting with a low percentage of Solvent B and gradually increasing it.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[5]
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound need to be determined by direct infusion.
-
Sample Preparation: Similar to HPLC, with a potential additional protein precipitation step for biological samples using acetonitrile or methanol. The final extract is evaporated and reconstituted in the mobile phase.[5]
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. This is particularly important when transferring methods between laboratories or when one method is intended to replace another. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. HPLC-UV offers a cost-effective and robust solution for routine quality control analysis where high sensitivity is not a primary requirement. On the other hand, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, impurity profiling, and trace-level quantification.
The cross-validation of these two methods is essential to ensure consistency and reliability of analytical data. By following a structured workflow and performing appropriate statistical analysis, researchers can confidently establish the interchangeability of these methods for their specific analytical needs. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development and validation of analytical methods for this compound and other pharmaceutical compounds.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. wjpls.org [wjpls.org]
- 4. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
Acemetacin vs. Selective COX-2 Inhibitors: A Comparative Efficacy and Mechanistic Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-steroidal anti-inflammatory drug (NSAID) acemetacin and selective cyclooxygenase-2 (COX-2) inhibitors. This analysis is supported by experimental data on efficacy and safety, detailed methodologies of cited clinical trials, and visualizations of relevant signaling pathways.
This compound, a glycolic acid ester of indomethacin, functions as a non-selective cyclooxygenase (COX) inhibitor, exerting its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[1] It is a prodrug that is metabolized in the body to its active form, indomethacin.[1][2] In contrast, selective COX-2 inhibitors, such as celecoxib and etoricoxib, were developed to specifically target the COX-2 enzyme, which is primarily induced during inflammation, thereby aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme in the gastric mucosa.[3]
Comparative Efficacy in Osteoarthritis
Clinical studies have demonstrated that this compound has comparable efficacy to the selective COX-2 inhibitor celecoxib in the management of osteoarthritis (OA). A multicenter, randomized, double-blind controlled trial involving 105 patients with primary OA of the knee found no statistically significant difference in pain reduction between treatment with slow-release this compound and celecoxib over a 6-week period.[4]
Table 1: Efficacy of this compound vs. Celecoxib in Knee Osteoarthritis
| Efficacy Parameter | This compound (90 mg bid) | Celecoxib (200 mg bid) | Statistical Significance |
| Mean Pain Reduction (VAS, mm) at Week 6 | 38.7 (±20.3) | 35.1 (±18.7) | Not Significant |
Data from a 6-week, multicenter, randomized, double-blind controlled trial.[4]
While direct comparative trials with other selective COX-2 inhibitors are limited, network meta-analyses of various NSAIDs in osteoarthritis provide indirect evidence. One such analysis indicated that etoricoxib and diclofenac were among the most effective oral NSAIDs for pain relief in osteoarthritis.[5] Another review suggested that rofecoxib was more effective than celecoxib in providing symptomatic relief for osteoarthritis.[6][7]
Safety and Tolerability Profile
The primary rationale for the development of selective COX-2 inhibitors was to improve gastrointestinal (GI) safety compared to non-selective NSAIDs. This compound, being a prodrug of indomethacin, carries the GI risks associated with non-selective COX inhibition.[2] However, some evidence suggests that this compound may have better gastric tolerability than indomethacin.[2]
In the head-to-head trial against celecoxib, the incidence of side effects was similar between the two treatment groups.[4]
Table 2: Safety Comparison of this compound and Celecoxib in Knee Osteoarthritis
| Safety Parameter | This compound (90 mg bid) | Celecoxib (200 mg bid) | Statistical Significance |
| Number of Patients with Side Effects | 21 (39.6%) | 19 (36.5%) | Not Significant |
| Total Number of Side Effects | 29 | 27 | Not Significant |
Data from a 6-week, multicenter, randomized, double-blind controlled trial.[4]
Concerns have been raised regarding the cardiovascular safety of selective COX-2 inhibitors.[3] This has led to the withdrawal of some coxibs from the market. The cardiovascular risk is thought to be related to an imbalance between the inhibition of pro-thrombotic thromboxane A2 (primarily COX-1 mediated in platelets) and anti-thrombotic prostacyclin (partially COX-2 mediated in the endothelium).[3] As a non-selective inhibitor, this compound's effect on this balance may differ from that of selective COX-2 inhibitors.
Experimental Protocols
This compound vs. Celecoxib in Knee Osteoarthritis Trial Methodology
-
Study Design: International, multicenter, randomized, double-blind, controlled trial.[4]
-
Patient Population: 105 patients (aged 26-64 years) with primary osteoarthritis of the knee.[4]
-
Interventions:
-
Efficacy Assessment:
-
Safety Assessment:
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of both this compound and selective COX-2 inhibitors are mediated through the inhibition of the cyclooxygenase pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid.
This compound, as a non-selective NSAID, inhibits both COX-1 and COX-2, thereby reducing the production of both physiological and inflammatory prostaglandins.[1] Selective COX-2 inhibitors, by design, primarily block the COX-2 enzyme, leading to a more targeted reduction in inflammatory prostaglandins while sparing the majority of COX-1 activity.[3]
The prodrug nature of this compound means it is converted to the active compound indomethacin after absorption and metabolism, which then exerts its therapeutic effects.[1][2]
The workflow of a typical comparative clinical trial involves screening eligible patients, randomizing them to different treatment arms, administering the interventions over a defined period, and then assessing efficacy and safety outcomes at specified time points.
Conclusion
The available evidence suggests that this compound demonstrates comparable efficacy to the selective COX-2 inhibitor celecoxib for the short-term treatment of osteoarthritis of the knee.[4] The tolerability profile in this direct comparison was also similar.[4] While selective COX-2 inhibitors were designed to offer a gastrointestinal safety advantage, the clinical significance of this benefit versus potential cardiovascular risks requires careful consideration for each patient. This compound, as a non-selective NSAID, provides an alternative therapeutic option. Further head-to-head clinical trials comparing this compound with a broader range of selective COX-2 inhibitors would be beneficial to more comprehensively delineate their relative efficacy and safety profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. bmj.com [bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Rofecoxib: a review of its use in the management of osteoarthritis, acute pain and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Acemetacin and Diclofenac's Impact on Prostaglandin E2 Production
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both Acemetacin and Diclofenac are established therapeutic options for managing pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. This guide provides an in-depth in vitro comparison of the effects of this compound and Diclofenac on the production of Prostaglandin E2 (PGE2), a pivotal molecule in the inflammatory cascade.
Mechanism of Action: A Tale of Two COX Inhibitors
This compound functions as a prodrug, meaning it is converted into its active form, indomethacin, within the body.[1] Both this compound and its metabolite, indomethacin, are non-selective inhibitors of COX enzymes, thereby reducing the production of prostaglandins such as PGE2.[1][2] This indirect mechanism of action is a key differentiator for this compound.
On the other hand, Diclofenac is a direct-acting, non-selective COX inhibitor.[3][4] It effectively blocks the synthesis of PGE2 by inhibiting both COX-1 and COX-2 isoenzymes.[3] Some evidence also suggests that Diclofenac may possess other anti-inflammatory properties beyond COX inhibition.[3]
Quantitative Comparison of Inhibitory Potency
A study evaluating the inhibitory effects of these compounds on IL-1α-induced PGE2 release in human synovial cells provides the following key data points:
| Compound | IC50 for PGE2 Inhibition (in Human Synovial Cells) |
| Diclofenac | 1.6 ± 0.02 nM[2] |
| Indomethacin (Active metabolite of this compound) | 5.5 ± 0.1 nM[2] |
These results indicate that while both compounds are potent inhibitors of PGE2 production, Diclofenac exhibits a lower IC50 value, suggesting a higher potency in this specific in vitro model.
Experimental Protocol: A Representative In Vitro Assay
To evaluate the in vitro effects of this compound and Diclofenac on PGE2 production, a common experimental approach involves the use of cultured cells that can be stimulated to produce prostaglandins. The following is a representative protocol:
Objective: To determine and compare the IC50 values of this compound and Diclofenac for the inhibition of PGE2 production in a human cell line.
Materials:
-
Human synovial fibroblast cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interleukin-1β (IL-1β) as an inflammatory stimulus
-
This compound and Diclofenac stock solutions
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Culture: Human synovial fibroblasts are cultured in appropriate medium until they reach a suitable confluency.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or Diclofenac. A vehicle control (e.g., DMSO) is also included.
-
Inflammatory Stimulation: After a pre-incubation period with the drugs, cells are stimulated with IL-1β to induce the production of PGE2.
-
Sample Collection: After a specific incubation time (e.g., 24 hours), the cell culture supernatant is collected to measure the amount of secreted PGE2. The cells are then lysed to determine the total protein content.
-
PGE2 Measurement: The concentration of PGE2 in the culture supernatant is quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The PGE2 concentrations are normalized to the total protein content in each well. The percentage of PGE2 inhibition for each drug concentration is calculated relative to the stimulated vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanisms and experimental setup, the following diagrams are provided.
Caption: Inhibition of the COX pathway by this compound (via Indomethacin) and Diclofenac to reduce PGE2 production.
Caption: A stepwise workflow for the in vitro comparison of this compound and Diclofenac on PGE2 production.
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetaminophen selectively suppresses peripheral prostaglandin E2 release and increases COX-2 gene expression in a clinical model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Proteomic Analysis of Cellular Responses to Acemetacin and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acemetacin, a glycolic acid ester of indomethacin, serves as a pro-drug, undergoing biotransformation to indomethacin, its primary pharmacologically active metabolite.[1][2][3] While both non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, their distinct pharmacological profiles, particularly concerning gastric safety, suggest differential cellular interactions.[1][4] This guide provides a comparative overview of the proteomic alterations induced by this compound and Indomethacin, drawing upon available experimental data to elucidate their mechanisms of action at the molecular level. Although direct comparative proteomic studies are not extensively available, this guide synthesizes existing data on Indomethacin's proteomic effects and contrasts them with the known biochemical properties of this compound to offer valuable insights for researchers in drug development and molecular pharmacology.
Introduction
Indomethacin is a potent, non-selective COX inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties.[4][5] However, its clinical utility is often limited by gastrointestinal side effects, primarily due to the inhibition of COX-1, which is crucial for maintaining the gastric mucosa.[1][5] this compound was developed as a pro-drug of Indomethacin to mitigate these adverse effects.[1][2] It is proposed that this compound's improved gastric tolerability stems from its differential effects on COX enzymes and other cellular pathways prior to its conversion to Indomethacin.[1][6][7] Understanding the distinct proteomic signatures of these two drugs is crucial for developing safer and more effective anti-inflammatory therapies.
Comparative Quantitative Proteomic Data
While a head-to-head comparative proteomic study of this compound and Indomethacin is not available in the reviewed literature, extensive proteomic analyses have been conducted on cells treated with Indomethacin. The following table summarizes the key proteins identified as being differentially expressed in human colorectal cancer cells (HCT116) following Indomethacin treatment. This data provides a foundation for understanding the molecular pathways modulated by Indomethacin, and by extension, the pathways likely affected by this compound upon its conversion.
Table 1: Differentially Expressed Proteins in HCT116 Cells Treated with Indomethacin [8]
| Protein Name | Accession Number | Fold Change (Indomethacin vs. Control) | Function |
| Down-regulated Proteins | |||
| Galectin-1 | P09382 | Decreased | Cell proliferation, apoptosis, immunity |
| Annexin A1 | P04083 | Decreased | Signal transduction, inflammation |
| Annexin IV | P09525 | Decreased | Signal transduction |
| Transcription factor BTF3A | P20290 | Decreased | Transcription regulation |
| Calreticulin | P27797 | Decreased | Calcium homeostasis, protein folding |
| Ras-associated protein Rab-39A | Q14964 | Decreased | Signal transduction (Ras pathway)[8] |
| Up-regulated Proteins | |||
| p44 MAPK | P27361 | Increased | Signal transduction (MAPK pathway)[8] |
Note: This table is a synthesis of findings from multiple studies and the exact fold changes were not consistently reported in the abstracts. The data indicates a general trend of up- or down-regulation.
Signaling Pathways and Experimental Workflows
The proteomic data for Indomethacin points towards its involvement in several key signaling pathways that regulate cell proliferation, apoptosis, and inflammation. This compound, upon conversion to Indomethacin, is expected to modulate these same pathways.
Signaling Pathways
The diagram below illustrates the putative signaling pathways affected by Indomethacin, based on the identified differentially expressed proteins.
Experimental Workflow
A typical experimental workflow for comparative proteomics of drug-treated cells is depicted below. This workflow is applicable for future studies directly comparing this compound and Indomethacin.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for proteomic analysis of drug-treated cells.
Cell Culture and Drug Treatment
-
Cell Line: Human colorectal cancer cell line HCT116 is cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded and grown to a confluence of 70-80%. The culture medium is then replaced with fresh medium containing either this compound, Indomethacin (at desired concentrations, e.g., 0.5 mM or 1 mM), or a vehicle control (e.g., DMSO).[9]
-
Incubation: Cells are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are resuspended in a lysis buffer (e.g., containing urea, thiourea, CHAPS, and protease inhibitors).
-
Sonication and Centrifugation: The cell suspension is sonicated on ice to ensure complete lysis. The lysate is then centrifuged at high speed (e.g., 12,000 x g) to pellet cell debris. The supernatant containing the total protein extract is collected.
-
Protein Quantification: The protein concentration in the supernatant is determined using a standard protein assay (e.g., Bradford assay).
Two-Dimensional Gel Electrophoresis (2-DE)
-
First Dimension (Isoelectric Focusing): An equal amount of protein from each sample is loaded onto an immobilized pH gradient (IPG) strip. Isoelectric focusing is performed according to the manufacturer's instructions.
-
Second Dimension (SDS-PAGE): The focused IPG strip is equilibrated and then placed on top of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight.
-
Staining: After electrophoresis, the gel is stained with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.
Mass Spectrometry and Protein Identification
-
Spot Excision and Digestion: Differentially expressed protein spots are excised from the 2-DE gels. The proteins within the gel pieces are in-gel digested with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Database Searching: The peptide mass fingerprints or fragment ion spectra are used to search protein databases (e.g., NCBInr, SWISS-PROT) using a search engine (e.g., MASCOT) to identify the proteins.
Discussion and Future Directions
The available proteomic data for Indomethacin reveals its impact on key cellular processes, including cell proliferation and apoptosis, through the modulation of signaling pathways like the Ras and MAPK pathways.[8] As this compound is a pro-drug of Indomethacin, it is highly probable that it exerts its primary anti-inflammatory and anti-proliferative effects through the same molecular targets and pathways following its conversion.
However, the improved gastric safety profile of this compound suggests that its pre-conversion form may have distinct cellular interactions.[1][6] It is hypothesized that this compound has a reduced inhibitory effect on COX-1 in the gastric mucosa compared to Indomethacin.[1][7] Furthermore, this compound may have actions independent of its conversion to Indomethacin, such as its differential effects on leukotriene B4 (LTB4) production.[6]
To fully elucidate the differential mechanisms of this compound and Indomethacin, a direct comparative proteomic study is warranted. Such a study should focus on:
-
Time-course analysis: To capture the proteomic changes induced by this compound before and after its significant conversion to Indomethacin.
-
Tissue-specific proteomics: Comparing the proteomic profiles of gastric mucosal cells and inflammatory cells (e.g., leukocytes) treated with both drugs.
-
Quantitative analysis of off-target effects: To identify proteins and pathways that are uniquely modulated by this compound.
By employing advanced quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, future research can provide a more comprehensive and quantitative comparison of the cellular responses to these two important NSAIDs. This will not only enhance our understanding of their mechanisms of action but also guide the development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and indomethacin: differential inhibition of constitutive and inducible cyclo-oxygenases in human gastric mucosa and leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Enhanced protein denaturation in indomethacin-treated cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Acemetacin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acemetacin's mechanism of action with alternative non-steroidal anti-inflammatory drugs (NSAIDs). The information is based on published experimental data to facilitate the replication of key findings.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to Indomethacin.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[3] A key distinguishing feature of this compound is its reported superior gastrointestinal tolerability compared to its active metabolite, Indomethacin. This is attributed to its differential effects on pro-inflammatory mediators beyond prostaglandin synthesis. There is currently a lack of published evidence detailing direct effects of this compound on the NF-κB signaling pathway or the induction of apoptosis.
Comparative Analysis of COX Inhibition
| Drug | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) |
| Indomethacin | 18 nM | 26 nM | 0.69 |
| Ibuprofen | 13 µM | 370 µM | 0.035 |
| Naproxen | 8.72 µM | 5.15 µM | 1.69 |
| Diclofenac | 4 nM (human CHO cells) | 1.3 nM (human CHO cells) | 3.08 |
| Celecoxib | - | 40 nM | COX-2 Selective |
| Acetaminophen | 113.7 µM | 25.8 µM | 4.41 |
Note: Lower IC50 values indicate greater potency. The data is compiled from various sources and experimental conditions may differ.
Signaling Pathways and Cellular Mechanisms
Cyclooxygenase (COX) Pathway Inhibition
This compound, through its conversion to Indomethacin, blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.
This compound's primary mechanism via Indomethacin-mediated COX inhibition.
Leukocyte Adherence Pathway
Published findings suggest that this compound's improved gastric safety profile compared to Indomethacin may be due to its reduced impact on leukocyte-endothelial adherence. Indomethacin has been shown to increase the expression of TNF-α and the synthesis of leukotriene B4, both of which promote the adhesion of leukocytes to the vascular endothelium, a key step in inflammation-induced tissue damage. This compound appears to have a lesser effect on these mediators.
Differential effects on leukocyte adherence pathways.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Activity Assay
Objective: To determine the inhibitory effect of this compound and other NSAIDs on COX-1 and COX-2 activity.
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).
-
Inhibitor Incubation: Pre-incubate the COX enzyme with various concentrations of the test compound (this compound, Indomethacin, etc.) or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid.
-
Measurement of Prostaglandin Production: After a defined incubation period (e.g., 2 minutes), terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Workflow for in vitro COX activity assay.
Leukocyte-Endothelial Adhesion Assay
Objective: To compare the effects of this compound and Indomethacin on leukocyte adhesion to endothelial cells.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to form a confluent monolayer in a multi-well plate.
-
Stimulation: Treat the HUVEC monolayer with an inflammatory stimulus (e.g., TNF-α) in the presence of this compound, Indomethacin, or a vehicle control for a specified duration (e.g., 4 hours).
-
Leukocyte Preparation: Isolate human neutrophils from fresh blood and label them with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: Add the fluorescently labeled neutrophils to the stimulated HUVEC monolayer and incubate for a defined period (e.g., 30 minutes) to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent neutrophils.
-
Quantification: Quantify the number of adherent neutrophils by measuring the fluorescence intensity in each well using a fluorescence plate reader or by imaging with a fluorescence microscope.
Workflow for leukocyte-endothelial adhesion assay.
Conclusion
The available evidence strongly supports that this compound's therapeutic effects are mediated through its in vivo conversion to Indomethacin, a potent non-selective COX inhibitor. Its improved gastrointestinal safety profile appears to be a key differentiator from Indomethacin, likely due to a reduced impact on leukocyte-endothelial adhesion. Further research is warranted to determine if this compound possesses intrinsic pharmacological activities independent of its conversion to Indomethacin and to explore its potential effects on other inflammatory signaling pathways. Direct comparative clinical trials with a broader range of NSAIDs would also be beneficial to further delineate its therapeutic position.
References
Assessing the Reproducibility of Acemetacin's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acemetacin, a non-steroidal anti-inflammatory drug (NSAID), is a glycolic acid ester of Indomethacin. It is known to be rapidly converted to Indomethacin in the body, which is responsible for many of its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, emerging evidence suggests that this compound may also exert effects independent of its conversion to Indomethacin, particularly concerning its gastrointestinal safety profile.[3] This guide provides a comparative assessment of the reported effects of this compound and its active metabolite, Indomethacin, across various cell lines to evaluate the reproducibility of its cellular impact.
Comparative Analysis of Anti-Proliferative Effects
The anti-proliferative effects of this compound have been evaluated in the HCT116 human colon cancer cell line. To provide a broader context for reproducibility, this data is presented alongside the effects of its active metabolite, Indomethacin, in the same cell line.
| Drug | Cell Line | Assay | IC50 (µM) | Time Point (h) | Reference |
| This compound | HCT116 | xCELLigence | >1000 | 24 | |
| >1000 | 48 | ||||
| 850.5 ± 65.7 | 72 | ||||
| Indomethacin | HCT116 | xCELLigence | 185.3 ± 11.2 | 24 | |
| 155.6 ± 15.1 | 48 | ||||
| 125.4 ± 10.8 | 72 |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound.
Signaling Pathways Modulated by this compound and Indomethacin
The primary mechanism of action for this compound is the inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This is largely attributed to its conversion to Indomethacin.[1][2] However, studies have indicated that this compound and Indomethacin can have differential effects on other signaling pathways, which may account for differences in their side-effect profiles.
One key difference lies in their impact on leukocyte-endothelial adherence. Indomethacin has been shown to increase leukocyte adherence and the expression of tumor necrosis factor-alpha (TNF-α), while this compound does not, potentially explaining its improved gastrointestinal tolerability.[3]
Both NSAIDs are also known to induce apoptosis in cancer cells, often through COX-independent mechanisms. These can involve the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family and the activation of caspases.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
Acemetacin's Anti-Inflammatory Profile: A Comparative Analysis of Its Effects on Key Inflammatory Pathways
For Immediate Release
A comprehensive review of available experimental data reveals Acemetacin's distinct profile in modulating various inflammatory pathways compared to other non-steroidal anti-inflammatory drugs (NSAIDs), including its active metabolite Indomethacin, as well as Diclofenac and Ibuprofen. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the key findings on this compound's effects on the cyclooxygenase (COX), lipoxygenase (LOX), and NF-κB signaling pathways, and its impact on pro-inflammatory cytokine production.
Executive Summary
This compound, a glycolic acid ester of Indomethacin, demonstrates a nuanced mechanism of action that extends beyond its conversion to Indomethacin. While it shares the fundamental NSAID characteristic of inhibiting COX enzymes, it exhibits a differential selectivity for COX-1 and COX-2. Notably, this compound distinguishes itself from Indomethacin by its differential effects on the lipoxygenase pathway, particularly in the context of leukotriene B4 (LTB4) synthesis. This guide provides a detailed comparison of these effects, supported by quantitative data, experimental protocols, and visual representations of the involved signaling pathways.
Comparative Efficacy on Cyclooxygenase (COX) Pathways
The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
This compound, like its active metabolite Indomethacin, is a non-selective inhibitor of both COX-1 and COX-2. However, studies have shown that this compound is less potent than Indomethacin in inhibiting COX-1 in the gastric mucosa.[1] This reduced potency on the constitutively expressed COX-1 is believed to contribute to this compound's better gastric tolerability compared to Indomethacin.[1][2][3] In contrast, this compound and Indomethacin show equipotent inhibition of COX-2 in leucocytes, the inducible enzyme primarily involved in the inflammatory response.[1]
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | Data not consistently available | Data not consistently available | Considered less selective than some newer NSAIDs |
| Indomethacin | 0.063[4] | 0.48[4] | 7.6 |
| Diclofenac | 0.611[4] | 0.63[4] | 1.03 |
| Ibuprofen | Variable data | Variable data | Generally considered non-selective |
Note: IC50 values can vary depending on the experimental setup. The data presented here is for comparative purposes.
Differential Effects on the Lipoxygenase (LOX) Pathway
The lipoxygenase (LOX) pathway represents another major route for the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. A key distinction between this compound and Indomethacin lies in their effects on this pathway.
Experimental evidence from the zymosan-induced air pouch model in rats has shown that orally administered Indomethacin significantly increases the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[5][6][7] In stark contrast, this compound does not elevate LTB4 levels under the same conditions.[5][6] This differential effect on LTB4 synthesis may contribute to the observed differences in their gastrointestinal safety profiles, as LTB4 is implicated in neutrophil-mediated mucosal damage.
Modulation of NF-κB Signaling and Cytokine Production
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
While direct comparative studies on the effects of this compound versus other NSAIDs on the NF-κB pathway are limited, some evidence suggests that NSAIDs can modulate NF-κB activity. For instance, Ibuprofen has been shown to inhibit TNF-α and NF-κB transcriptional activity.[8] Diclofenac has been reported to enhance pro-inflammatory cytokine-induced nitric oxide production through NF-κB signaling in astrocytes.[9] One study indicated that this compound may have a reduced ability to elevate TNF-α expression compared to Indomethacin, which could be linked to its lack of induction of leukocyte-endothelial adhesion.[1][2]
Further research is needed to fully elucidate and quantify the comparative effects of this compound, Diclofenac, and Ibuprofen on the NF-κB signaling cascade and the subsequent production of a broad range of cytokines.
| Drug | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β |
| This compound | May have a reduced ability to elevate expression compared to Indomethacin[1][2] | Data not available | Data not available |
| Indomethacin | Data not available | Data not available | Data not available |
| Diclofenac | Inhibition of production has been observed[10] | Inhibition of production has been observed | Inhibition of production has been observed |
| Ibuprofen | Inhibition of production has been observed[8] | Inhibition of production has been observed | Inhibition of production has been observed |
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a widely used method to determine the inhibitory potency of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.
Objective: To measure the IC50 values of test compounds for COX-1 and COX-2.
Methodology:
-
COX-1 Activity:
-
Freshly drawn human venous blood is collected into tubes without anticoagulants.
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C for a specified time (e.g., 1 hour).
-
Blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane B2 (TXB2) production via the COX-1 pathway.
-
Serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated as the concentration of the drug that causes 50% inhibition of TXB2 production.
-
-
COX-2 Activity:
-
Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The blood is incubated at 37°C for 24 hours to allow for COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific ELISA.
-
The IC50 value is calculated as the concentration of the drug that causes 50% inhibition of PGE2 production.
-
Measurement of Cytokine Levels (TNF-α, IL-6, IL-1β) in Cell Culture
This protocol outlines a general method for determining the effect of NSAIDs on the production of pro-inflammatory cytokines by cultured cells.
Objective: To quantify the concentration of TNF-α, IL-6, and IL-1β in cell culture supernatants following treatment with test compounds.
Methodology:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) is cultured in appropriate media.
-
Cells are seeded into multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test NSAID or vehicle control for a specified period.
-
Inflammation is induced by adding a stimulating agent such as Lipopolysaccharide (LPS).
-
Cells are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production and secretion.
-
-
Sample Collection:
-
The cell culture supernatant is collected from each well.
-
Supernatants are centrifuged to remove any cellular debris.
-
-
Cytokine Quantification (ELISA):
-
A sandwich ELISA specific for each cytokine (TNF-α, IL-6, or IL-1β) is performed according to the manufacturer's instructions.
-
Briefly, a capture antibody specific for the cytokine is coated onto the wells of a microplate.
-
The collected cell culture supernatants and a series of known standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, followed by a substrate solution to produce a colorimetric reaction.
-
The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Western Blot for NF-κB p65 Nuclear Translocation
This method is used to assess the activation of the NF-κB pathway by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.
Objective: To determine the effect of test compounds on the nuclear translocation of NF-κB p65.
Methodology:
-
Cell Culture and Treatment:
-
Cells are cultured and treated with test compounds and a pro-inflammatory stimulus as described in the cytokine measurement protocol.
-
-
Nuclear and Cytoplasmic Protein Extraction:
-
At the end of the treatment period, cells are harvested.
-
Nuclear and cytoplasmic protein fractions are isolated using a commercial extraction kit or a standard biochemical fractionation protocol.
-
-
Protein Quantification:
-
The protein concentration of both the nuclear and cytoplasmic extracts is determined using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each nuclear and cytoplasmic fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
The membrane is incubated with a primary antibody specific for the NF-κB p65 subunit.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal loading, the membranes can be stripped and re-probed with antibodies against loading controls for the nuclear (e.g., Lamin B1 or PCNA) and cytoplasmic (e.g., GAPDH or β-actin) fractions.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified overview of the Arachidonic Acid cascade and the points of intervention for this compound and other NSAIDs.
Figure 2: A generalized representation of the NF-κB signaling pathway and potential points of modulation by NSAIDs.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diclofenac enhances proinflammatory cytokine-induced nitric oxide production through NF-kappaB signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Acemetacin's Analgesic Efficacy: A Comparative Review in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the analgesic efficacy of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID), in various preclinical pain models. Through a detailed comparison with its active metabolite, Indomethacin, and other commonly used analgesics, this document aims to offer valuable insights for researchers and professionals involved in the development of pain therapeutics. The data presented is compiled from a review of existing literature, and where direct comparative studies are unavailable, indirect comparisons are made with a clear indication of the limitations.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its analgesic and anti-inflammatory effects primarily through its active metabolite, Indomethacin.[1][2][3] Indomethacin is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] Specifically, Prostaglandin E2 (PGE2) plays a crucial role in sensitizing peripheral nerve endings (nociceptors) to painful stimuli.[5][6] By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, thereby decreasing the sensitization of nociceptors and producing an analgesic effect.[4]
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
References
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in the Effect of Spinal Prostaglandin E2 during Inflammation: Prostaglandin E (EP1-EP4) Receptors in Spinal Nociceptive Processing of Input from the Normal or Inflamed Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac and Nociceptor Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Effects of Acemetacin and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary therapeutic action is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of prostaglandins. However, the clinical utility of NSAIDs is often constrained by their off-target effects, which can lead to significant adverse events. Acemetacin, a glycolic acid ester of indomethacin, is an effective NSAID with a noteworthy clinical profile. This guide provides an objective comparison of the off-target effects of this compound against other commonly used NSAIDs, supported by experimental data and detailed methodologies.
Introduction to this compound's Pharmacological Profile
This compound is considered a pro-drug of indomethacin, as it is rapidly metabolized to indomethacin after administration.[1][2][3] Consequently, it shares the potent anti-inflammatory, analgesic, and antipyretic properties of indomethacin, which are primarily achieved through non-selective inhibition of both COX-1 and COX-2 enzymes.[2] Despite this metabolic relationship, clinical and preclinical studies have consistently demonstrated that this compound possesses a significantly more favorable gastrointestinal (GI) safety profile than its active metabolite, indomethacin.[3][4] This improved tolerability is attributed to distinct off-target activities that differentiate it from indomethacin and other NSAIDs.
Comparative Off-Target Effects of NSAIDs
The off-target effects of NSAIDs are diverse and contribute significantly to their overall risk-benefit profile. These effects primarily impact the gastrointestinal, cardiovascular, and renal systems.[5][6][7]
Key Off-Target Mechanisms of this compound:
The primary distinction in this compound's off-target profile lies in its interaction with leukocyte-endothelial signaling pathways. Unlike indomethacin, this compound does not significantly elevate the production of leukotriene B4 (LTB4), a potent chemoattractant, nor does it promote the adherence of leukocytes to the vascular endothelium in mesenteric venules.[1][8] This lack of effect on leukocyte adherence is a crucial factor in its enhanced gastric and intestinal tolerability, as leukocyte infiltration is a key step in the pathogenesis of NSAID-induced mucosal injury.
Furthermore, the antinociceptive mechanism of this compound, similar to indomethacin, does not involve the nitric oxide (NO)-cGMP-potassium channel pathway.[9] This contrasts with other NSAIDs like diclofenac, where this pathway contributes to their analgesic effects.[9]
General Off-Target Profiles of Comparator NSAIDs:
-
Indomethacin: As the active metabolite of this compound, it serves as a direct comparator. While therapeutically similar, indomethacin is associated with a higher incidence of GI damage. It also has a notable risk of central nervous system (CNS) side effects, such as headaches and dizziness.[10][11]
-
Diclofenac: This widely used NSAID is associated with a higher risk of hepatotoxicity compared to many other agents in its class.[6] Its off-target effects also include the blockage of voltage-dependent sodium channels and acid-sensing ion channels, which may contribute to its analgesic action.[12] Several analyses have indicated that diclofenac carries a cardiovascular risk similar to that of selective COX-2 inhibitors.[13]
-
Ibuprofen and Naproxen: These are among the most common non-selective NSAIDs. Both carry a risk of GI toxicity.[14] Ibuprofen can uniquely interfere with the antiplatelet, cardioprotective effect of low-dose aspirin.[15] Naproxen is generally considered to have one of the lower cardiovascular risk profiles among non-selective NSAIDs.[13][16]
-
Celecoxib: As a selective COX-2 inhibitor, celecoxib was designed to minimize GI toxicity by sparing the gastroprotective functions of COX-1.[5] While generally successful in reducing GI adverse events, the COX-2 inhibitor class has been linked to an increased risk of serious cardiovascular thrombotic events.[7][11]
Data Presentation: Summary of Comparative Off-Target Effects
The following table summarizes the key differential off-target effects and their clinical implications.
| NSAID | Primary Differentiating Off-Target Effect(s) | Key Clinical Implication(s) |
| This compound | Does not significantly increase LTB4 synthesis or leukocyte-endothelial adherence.[1] | Improved gastrointestinal and intestinal tolerability compared to indomethacin.[4] |
| Indomethacin | Elevates LTB4 production and promotes leukocyte adherence; CNS effects.[1][11] | Higher incidence of GI damage; risk of headache and dizziness.[10] |
| Diclofenac | Potential for hepatotoxicity; interacts with Na+/K+ channels; higher cardiovascular risk profile.[6][12][13] | Requires monitoring for liver injury; cardiovascular risk is a significant concern.[6][13] |
| Ibuprofen | Can antagonize the antiplatelet effect of aspirin.[15] | May reduce the cardioprotective benefits of aspirin in patients requiring both therapies. |
| Naproxen | Generally considered to have a lower cardiovascular risk profile.[13][16] | Often preferred NSAID in patients with underlying cardiovascular risk factors. |
| Celecoxib | Selective inhibition of COX-2 spares COX-1. | Reduced risk of GI complications but associated with an increased risk of cardiovascular thrombotic events.[5][7] |
Experimental Protocols
The unique gastrointestinal safety profile of this compound has been elucidated through specific preclinical models.
4.1. Zymosan-Induced Air Pouch Model in Rats
This in vivo model of acute inflammation is used to assess the anti-inflammatory effects and local side effects of NSAIDs.
-
Objective: To compare the effects of this compound and Indomethacin on leukocyte infiltration, prostaglandin (PGE2) synthesis, and leukotriene (LTB4) levels in an inflammatory exudate.
-
Methodology:
-
A subcutaneous air pouch is created on the dorsal side of rats by injecting sterile air.
-
Inflammation is induced by injecting zymosan, a yeast cell wall component, into the pouch.
-
This compound or an equimolar dose of indomethacin is administered either orally or directly into the pouch.[8]
-
After a set period (e.g., 7 hours), the exudate from the pouch is collected.[17]
-
The exudate is analyzed to quantify:
-
-
Key Findings: Both drugs comparably reduce leukocyte infiltration and PGE2 synthesis. However, indomethacin significantly elevates LTB4 levels in the exudate, whereas this compound does not. This difference is a proposed mechanism for this compound's better gastric safety.[1][8]
4.2. Intravital Microscopy of Rat Mesenteric Venules
This technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in real-time.
-
Objective: To determine the effect of this compound and Indomethacin on leukocyte adherence to the vascular endothelium.
-
Methodology:
-
Rats are anesthetized, and a segment of the mesentery is exteriorized and placed on the stage of a microscope.
-
The mesenteric microcirculation is observed under transillumination.
-
A post-capillary venule of a specific diameter is selected for observation.
-
The number of leukocytes adhering to the venular endothelium (defined as cells remaining stationary for >30 seconds) is counted over a defined length of the vessel.
-
Measurements are taken at baseline and after oral administration of the test drug (this compound or Indomethacin).
-
-
Key Findings: Indomethacin administration leads to a significant increase in the number of adherent leukocytes compared to vehicle controls. In contrast, this compound does not cause a significant change in leukocyte adherence, providing a mechanistic explanation for its reduced gastrointestinal toxicity.
Visualizations of Pathways and Workflows
Diagram 1: Proposed Mechanism for this compound's GI Safety
Caption: Differentiated effects on the LTB4 and leukocyte adherence pathway.
Diagram 2: Zymosan Air Pouch Experimental Workflow
Caption: Workflow for the in vivo zymosan air pouch inflammation model.
Diagram 3: NSAID Classification and Target-Mediated Effects
Caption: Relationship between NSAID selectivity and on/off-target effects.
References
- 1. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uaeh.edu.mx [uaeh.edu.mx]
- 10. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Diclofenac - Wikipedia [en.wikipedia.org]
- 13. Use of Non-Steroidal Anti-Inflammatory Drugs That Elevate Cardiovascular Risk: An Examination of Sales and Essential Medicines Lists in Low-, Middle-, and High-Income Countries | PLOS Medicine [journals.plos.org]
- 14. An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cardiovascular Pharmacology of Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Acemetacin
For researchers, scientists, and professionals in drug development, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate, and procedural information for the safe handling of Acemetacin, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
This compound is a non-steroidal anti-inflammatory drug (NSAID) that is considered hazardous.[1] It can be fatal if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, stringent safety precautions must be observed.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid this compound (weighing, preparing solutions) | Tightly fitting safety goggles with side-shields.[4] A face shield may be required if there is a risk of splashing. | Double gloving with powder-free, disposable gloves (e.g., butyl rubber or Viton™).[5][6] The outer glove should be removed immediately after handling. | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6] | A NIOSH-certified N95 or N100 respirator should be used if there is a risk of generating airborne powder or aerosols.[7] |
| Handling solutions containing this compound | Tightly fitting safety goggles with side-shields.[4] A face shield should be worn if there is a risk of splashing.[7] | Double gloving with powder-free, disposable gloves.[6] Change gloves regularly or immediately if contaminated.[6] | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6] | Not typically required if handled in a certified chemical fume hood. |
| Cleaning up spills | Tightly fitting safety goggles with side-shields and a face shield.[7] | Double gloving with heavy-duty, chemical-resistant gloves. | A disposable, low-permeability gown or coveralls.[8] | A fit-tested respirator (e.g., N100) is strongly recommended due to the potential for aerosol and dust generation.[7] |
| Waste Disposal | Tightly fitting safety goggles with side-shields. | Double gloving with powder-free, disposable gloves. | A disposable, low-permeability gown. | Not typically required if waste is properly contained. |
Operational Plan: Step-by-Step Guidance for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following protocol outlines the key steps before, during, and after handling the compound.
Preparation and Precautionary Measures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control for airborne particles.[5]
-
Assemble Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes PPE, weighing papers, spatulas, containers, and waste disposal bags.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.[1][2][9]
-
Donning PPE: Put on PPE in the following order: gown, inner gloves, outer gloves, respiratory protection, and eye/face protection. Ensure the outer glove cuff is pulled over the gown cuff.[6]
Handling Procedures
-
Weighing: Use a balance inside a chemical fume hood or a ventilated balance safety enclosure to weigh solid this compound.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the this compound powder slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[3][4][9] Avoid touching surfaces outside the designated area with gloved hands.
Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that minimizes contamination. The general order is: outer gloves, face shield/goggles, gown, and inner gloves. Respiratory protection is typically removed last after leaving the handling area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[6][10]
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including excess compound, empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.[1]
-
Containment:
-
Solid Waste: Place all solid waste, including used PPE, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and leak-proof container.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
-
-
Disposal Protocol:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the name "this compound."
-
Storage: Store waste containers in a secure, designated area away from general laboratory traffic.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[1][3][9]
-
Empty Containers: Empty this compound containers may still present a chemical hazard and should be disposed of as hazardous waste.[1]
-
Visualizing the PPE Workflow
The following diagram illustrates the logical workflow for the selection, use, and disposal of personal protective equipment when handling this compound.
Caption: Workflow for PPE selection, use, and disposal when handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. echemi.com [echemi.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. osha.gov [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. This compound|53164-05-9|MSDS [dcchemicals.com]
- 10. Acetaminophen SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
